molecular formula C13H10N2O B1331256 3-Benzooxazol-2-yl-phenylamine CAS No. 41373-36-8

3-Benzooxazol-2-yl-phenylamine

Cat. No.: B1331256
CAS No.: 41373-36-8
M. Wt: 210.23 g/mol
InChI Key: WHVJDKRJPAKQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzooxazol-2-yl-phenylamine is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVJDKRJPAKQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352194
Record name 3-Benzooxazol-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41373-36-8
Record name 3-Benzooxazol-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzoxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Benzooxazol-2-yl-phenylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)aniline: Structure, Properties, and Synthesis

Introduction

The benzoxazole scaffold, a heterocyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets.[2][3] This has led to the development of benzoxazole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific derivative, 3-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(3-aminophenyl)benzoxazole. As a bifunctional molecule featuring the benzoxazole core and a reactive primary amine, it serves not only as a potential therapeutic agent in its own right but also as a critical building block for the synthesis of more complex molecular architectures. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its therapeutic potential, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3-(1,3-Benzoxazol-2-yl)aniline is an aromatic heterocyclic compound. Its structure consists of a benzoxazole ring system where the C2 position is substituted with a 3-aminophenyl group.

IdentifierDataSource
IUPAC Name 3-(1,3-benzoxazol-2-yl)aniline[6]
CAS Number 74140-10-6Not explicitly found, related isomers exist
Molecular Formula C₁₃H₁₀N₂O[6]
Molecular Weight 210.24 g/mol [6][7]
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N[6]
InChI Key WHVJDKRJPAKQIO-UHFFFAOYSA-N[6]

Physicochemical Properties

The therapeutic efficacy of a drug candidate is inextricably linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] Understanding these characteristics is crucial for rational drug design.

PropertyValueSignificance in Drug Development
XlogP3 (Predicted) 2.7Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability.[6]
Topological Polar Surface Area (TPSA) 52.05 ŲA TPSA value below 140 Ų is generally associated with good cell permeability. This value suggests the molecule has the potential for good oral absorption.[8]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, contributing to interactions with biological targets and influencing solubility.[8]
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms in the benzoxazole ring and the amine nitrogen can accept hydrogen bonds, enhancing interactions with protein targets.[8]
Rotatable Bonds 1The low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity for a target, though it may also reduce solubility.[8]

The absorption and fluorescence characteristics of 2-arylbenzoxazoles are well-documented, with their long-wavelength absorption bands typically being of a π → π* nature. The presence of the amino group on the phenyl ring is expected to modulate these photophysical properties, a feature that can be exploited in the development of fluorescent probes.

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a corresponding aromatic carboxylic acid or aldehyde.[9] The reaction typically requires dehydrating conditions, often facilitated by strong acids or high temperatures.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

SynthesisWorkflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product Reagents 1. Combine Reactants: - 2-Aminophenol - 3-Aminobenzoic Acid - Polyphosphoric Acid (PPA) Reaction 2. Heat Mixture (e.g., 180-200°C) Under N2 Atmosphere Reagents->Reaction Heat Quench 3. Cool & Quench Pour into ice-water Reaction->Quench Cool Neutralize 4. Neutralize Add base (e.g., NH4OH) to precipitate product Quench->Neutralize Filter 5. Isolate Crude Product Vacuum Filtration Neutralize->Filter Purify 6. Recrystallize (e.g., from Ethanol/Water) Filter->Purify Crude Solid Product 7. Characterize (NMR, MS, MP) 3-(1,3-Benzoxazol-2-yl)aniline Purify->Product Pure Product

Caption: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

Detailed Experimental Protocol

This protocol describes the synthesis via condensation using Polyphosphoric Acid (PPA) as both the catalyst and solvent.

  • Rationale: PPA is a highly effective dehydrating agent and a non-oxidizing acid catalyst. It facilitates the key intramolecular cyclodehydration step by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amino group of 2-aminophenol. It then promotes the subsequent dehydration to form the oxazole ring.[10]

  • Step-by-Step Methodology:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

    • Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the reactants) to the flask. The PPA acts as the solvent and catalyst.

    • Heating: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas to prevent oxidation. Maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Quenching and Precipitation: After completion, cool the reaction mixture to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralization: The resulting aqueous solution will be strongly acidic. Neutralize it by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH is approximately 7-8. This ensures the amino group is deprotonated and the product is fully precipitated.

    • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1,3-Benzoxazol-2-yl)aniline.

    • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Biological Activity and Therapeutic Potential

Benzoxazole derivatives are renowned for their broad biological significance.[1][2] The 2-arylbenzoxazole scaffold, in particular, has been identified as a core structure in compounds targeting a range of diseases.

  • Anticancer Activity: Many 2-arylbenzoxazoles exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[11] Their mechanisms of action can be diverse, with some derivatives acting as inhibitors of critical enzymes like topoisomerase II.[11]

  • Antimicrobial Properties: The benzoxazole nucleus is present in compounds with significant antibacterial and antifungal activity.[12] Some derivatives are thought to exert their effect by inhibiting enzymes essential for microbial survival, such as DNA gyrase.[5]

  • Neurological Applications: Recently, 2-arylbenzoxazoles have been investigated as antagonists for the adenosine A₂A receptor, a key target in the treatment of neurodegenerative conditions like Parkinson's disease.[13]

  • Enzyme Inhibition: The benzoxazole moiety is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against kinases, cyclooxygenase (COX), and 5-lipoxygenase, highlighting its potential in treating inflammatory diseases.[5][10]

The 3-amino group on the phenyl ring of 3-(1,3-Benzoxazol-2-yl)aniline provides a strategic point for further chemical modification, allowing it to be used as a scaffold to develop libraries of more complex compounds with potentially enhanced potency and selectivity.

Potential Therapeutic Pathways

The diagram below illustrates the diverse therapeutic pathways potentially influenced by compounds derived from the 2-arylbenzoxazole scaffold.

BiologicalActivity cluster_core Core Scaffold cluster_targets Molecular Targets / Pathways cluster_outcomes Therapeutic Outcomes Core 3-(1,3-Benzoxazol-2-yl)aniline Kinases Kinase Inhibition Core->Kinases Topoisomerase Topoisomerase II Inhibition Core->Topoisomerase A2AR A2A Receptor Antagonism Core->A2AR DNAgyrase Bacterial DNA Gyrase Inhibition Core->DNAgyrase Anticancer Anticancer Kinases->Anticancer AntiInflammatory Anti-inflammatory Kinases->AntiInflammatory Topoisomerase->Anticancer Neuroprotection Neuroprotection A2AR->Neuroprotection Antimicrobial Antimicrobial DNAgyrase->Antimicrobial

Caption: Potential biological targets and outcomes for the benzoxazole scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(1,3-Benzoxazol-2-yl)aniline should be consulted, data from analogous compounds like 2-phenylbenzoxazole and its derivatives provide general safety guidance.

  • Hazard Classification: This class of compounds is often considered hazardous. Typical GHS classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system.[14][15] Some analogs are also classified as harmful if swallowed.[16]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For powdered forms, a dust mask (e.g., N95) is recommended.

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[14]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(1,3-Benzoxazol-2-yl)aniline is a scientifically significant molecule that embodies the therapeutic potential of the benzoxazole class. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it a valuable compound for further investigation. Its primary amine handle offers a gateway for synthetic elaboration, positioning it as an important intermediate for building novel drug candidates. The extensive biological activities associated with the 2-arylbenzoxazole core underscore the potential of this compound and its future derivatives in addressing a wide range of diseases, from cancer to neurodegenerative disorders.

References

Investigational Landscape of 3-Benzooxazol-2-yl-phenylamine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system stands as a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific, yet under-characterized member of this family: 3-Benzooxazol-2-yl-phenylamine .

While extensive research has validated the therapeutic potential of the broader benzoxazole class, the specific mechanism of action for this compound remains largely undefined in publicly accessible literature. This document, therefore, serves not as a definitive statement of its mechanism, but as an in-depth technical guide for the researchers, scientists, and drug development professionals seeking to elucidate it. By synthesizing data from structurally related analogues, we will outline the most probable molecular targets and signaling pathways, providing a robust framework and detailed experimental protocols to guide future investigations. Our approach is grounded in scientific integrity, proposing a logical, self-validating system of inquiry to unlock the therapeutic potential of this promising molecule.

Part 1: The Benzoxazole Core - A Foundation of Diverse Bioactivity

The benzoxazole moiety is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an oxazole ring.[1] Its planarity and ability to participate in π-stacking and hydrogen bonding interactions allow it to function as an isostere for naturally occurring nucleic bases, facilitating interactions with various biopolymers.[1][5] This inherent interactivity is the foundation for the diverse pharmacological effects observed across its derivatives.

Marketed drugs containing the benzoxazole core, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, underscore the clinical relevance of this scaffold.[3] The core structure of this compound combines this potent benzoxazole ring with a phenylamine (aniline) group, a versatile pharmacophore that opens numerous avenues for molecular interactions and potential therapeutic applications.[6]

Part 2: Hypothesized Mechanisms of Action & Investigational Workflows

Given the absence of direct mechanistic studies on this compound, we will proceed by examining the established mechanisms of its close chemical relatives. The following sections propose the most plausible biological targets and outline the experimental workflows required to validate them.

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Pathways

A significant body of research points to benzoxazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7] Kinases such as EGFR, HER2, and VEGFR2 are prime targets for anticancer therapies.[7] The structural characteristics of this compound make it a candidate for interaction within the ATP-binding pocket of these enzymes.

Proposed Signaling Pathway: Kinase Inhibition

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling Cascade (RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Signaling_Cascade->Transcription Activates Molecule_X 3-Benzooxazol-2-yl- phenylamine Molecule_X->Receptor_Kinase Inhibits ATP Binding kinase_workflow Start Start: Synthesize & Purify Compound Cell_Assay 1. In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines Start->Cell_Assay Kinase_Panel 2. Kinase Panel Screening (Broad-spectrum assay against >100 kinases) Cell_Assay->Kinase_Panel If cytotoxic IC50_Determination 3. In Vitro Enzymatic Assay (Determine IC50 for identified kinase hits) Kinase_Panel->IC50_Determination Identify hits Docking 4. Molecular Docking (Predict binding mode in kinase active site) IC50_Determination->Docking Validate hits End End: Confirmed Kinase Inhibitor Profile Docking->End antimicrobial_mechanism Molecule_X 3-Benzooxazol-2-yl- phenylamine Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) Molecule_X->Bacterial_Enzyme Inhibits Metabolic_Pathway Critical Metabolic Pathway (DNA Replication, Folate Synthesis) Bacterial_Enzyme->Metabolic_Pathway Catalyzes Bacterial_Death Bacteriostasis or Bactericidal Effect Metabolic_Pathway->Bacterial_Death Disruption Leads To

References

Biological activity of 3-Benzooxazol-2-yl-phenylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Benzooxazol-2-yl-phenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on the diverse pharmacological activities of a specific class of these compounds: this compound derivatives. These molecules have emerged as versatile pharmacophores, demonstrating significant potential in the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, key biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and the underlying mechanisms of action. Detailed experimental protocols and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic compound consisting of a fused benzene and oxazole ring, serves as a foundational structure for numerous natural and synthetic molecules with therapeutic value.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties.[1][3][5] The unique structural features of the benzoxazole ring system allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. This guide will delve into the specific biological profile of this compound derivatives, a subset that has shown considerable promise.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of an o-aminophenol with a substituted benzoic acid or its derivative. A common and effective method utilizes polyphosphoric acid (PPA) as a catalyst and dehydrating agent to facilitate the cyclization reaction.[6][7]

General Synthetic Protocol:

A generalized, multi-step synthetic approach is outlined below. This can be adapted based on the desired substitutions on the phenylamine and benzoxazole rings.

  • Step 1: Synthesis of the Benzoxazole Core. Equimolar amounts of an o-aminophenol and a p-aminobenzoic acid are heated in the presence of a catalyst like polyphosphoric acid. The reaction mixture is stirred at an elevated temperature to promote condensation and cyclization, forming the 4-Benzoxazol-2-yl-phenylamine intermediate.[6][7]

  • Step 2: Derivatization. The primary amine group on the phenyl ring of the intermediate is then available for further modification. For instance, Schiff bases can be formed by reacting the amine with various aromatic or heteroaromatic aldehydes in the presence of glacial acetic acid.[6][7] Other modifications can include acylation, alkylation, or sulfonation to generate a library of derivatives.

Anticancer Activity: A Promising Avenue

Numerous studies have highlighted the potent anticancer activity of benzoxazole derivatives, including those with the this compound scaffold.[8][9][10] These compounds have been shown to be effective against a range of human cancer cell lines, such as breast (MCF-7), colon (HT-29), lung (A549), and liver (HepG2) carcinomas.[8]

Mechanism of Action:

A key mechanism of action for some of these anticancer derivatives is their role as prodrugs that are activated by cytochrome P450 enzymes.[8] For instance, certain benzoxazole analogues of the anticancer prodrug Phortress act as potent agonists of the aryl hydrocarbon receptor (AhR).[8] Activation of AhR leads to the induction of CYP1A1 gene expression, which in turn metabolizes the prodrug into a cytotoxic agent that can inhibit DNA synthesis and induce cell death in cancer cells.[8] Some 2-arylbenzoxazole derivatives have also been found to be significant inhibitors of DNA topoisomerase II.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Illustrative Signaling Pathway:

anticancer_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prodrug Benzoxazole Prodrug Prodrug_in Benzoxazole Prodrug Prodrug->Prodrug_in Cellular Uptake AhR AhR Prodrug_in->AhR Binds to Active_Metabolite Active Metabolite Prodrug_in->Active_Metabolite Metabolized by AhR_complex Activated AhR Complex AhR->AhR_complex Translocates to Nucleus CYP1A1_protein CYP1A1 Enzyme DNA_damage DNA Damage & Apoptosis Active_Metabolite->DNA_damage CYP1A1_gene CYP1A1 Gene AhR_complex->CYP1A1_gene Induces Transcription DNA DNA mRNA mRNA CYP1A1_gene->mRNA Transcription mRNA->CYP1A1_protein Translation

Caption: Proposed mechanism of anticancer action for certain benzoxazole prodrugs.

Antimicrobial Activity: Combating Pathogens

Derivatives of this compound have also demonstrated significant antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[6][7][12]

Antibacterial Activity:

These compounds have shown inhibitory effects against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][6][7][12] The specific activity often depends on the nature and position of substituents on the aromatic rings.

Antifungal Activity:

In addition to their antibacterial effects, several derivatives have displayed promising antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[3][6][7]

Experimental Protocol: Agar Diffusion Method

A standard method to screen for antimicrobial activity is the agar diffusion technique (also known as the Kirby-Bauer test).[6][7]

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The agar is inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Sterile paper discs impregnated with known concentrations of the benzoxazole derivatives are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

  • MIC Determination: To quantify the activity, the Minimum Inhibitory Concentration (MIC) is determined using methods like broth microdilution.

Illustrative Workflow for Antimicrobial Screening:

antimicrobial_workflow start Start prepare_media Prepare & Sterilize Agar Plates start->prepare_media inoculate Inoculate Plates with Test Microorganism prepare_media->inoculate place_discs Place Discs on Inoculated Agar inoculate->place_discs impregnate_discs Impregnate Discs with Benzoxazole Derivatives impregnate_discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC (Broth Dilution) measure_zones->determine_mic end End determine_mic->end

Caption: Workflow for evaluating the antimicrobial activity of benzoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The benzoxazole nucleus is also a key feature in compounds with anti-inflammatory properties.[3][13] Some non-steroidal anti-inflammatory drugs (NSAIDs) have historically contained this moiety.[3] Modern research has focused on developing selective inhibitors of inflammatory targets to reduce side effects.

Mechanism of Action:
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[13]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test group of rats is administered the benzoxazole derivative, while the control group receives a vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.

Illustrative Signaling Pathway of MD2 Inhibition:

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to Benzoxazole Benzoxazole Derivative Benzoxazole->TLR4_MD2 Inhibits Binding Signaling Downstream Signaling (e.g., NF-κB) TLR4_MD2->Signaling Activates Gene_Expression Pro-inflammatory Gene Expression Signaling->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Expression->Cytokines Leads to Production of

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted solubility and stability of 3-Benzooxazol-2-yl-phenylamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the foundational chemistry of the benzoxazole and phenylamine moieties. Furthermore, it outlines detailed, field-proven experimental protocols to empower researchers to determine the precise physicochemical parameters essential for advancing research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₀N₂O, belongs to the benzoxazole class of compounds, which are recognized for their diverse biological activities.[1] The fusion of a benzene ring and an oxazole ring creates a stable aromatic system that is a common scaffold in pharmaceutical and materials science research.[2][3] The presence of the phenylamine group introduces a basic center and a site for further chemical modification, influencing the molecule's overall physicochemical properties and potential biological interactions. A thorough understanding of its solubility and stability is a critical first step in harnessing its potential.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale & References
Molecular Formula C₁₃H₁₀N₂OBased on its chemical structure.[4]
Molecular Weight 210.23 g/mol Calculated from the molecular formula.
Appearance Expected to be a solid at room temperature.Benzoxazole and many of its derivatives are solids.[2]
XlogP 2.7A predicted value indicating moderate lipophilicity.[4]
Hydrogen Bond Donors 1 (from the amine group)The primary amine can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen in the oxazole ring)The nitrogen and oxygen atoms can accept hydrogen bonds.

Solubility Profile: A Predictive Analysis

The solubility of this compound will be dictated by the interplay between its hydrophobic benzoxazole core and the more polar phenylamine substituent.

Aqueous Solubility

The parent compound, benzoxazole, has limited solubility in water.[2][3][5][6] The presence of the phenylamine group, capable of hydrogen bonding, is expected to slightly enhance aqueous solubility compared to unsubstituted benzoxazole. However, the molecule is still predicted to be poorly soluble in neutral aqueous solutions due to the dominant hydrophobic character of the fused ring system.

Organic Solvent Solubility

Based on the general behavior of benzoxazole derivatives, this compound is anticipated to be soluble in a range of common organic solvents.[2][7]

Predicted Solubility in Common Solvents:

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Freely SolubleA powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent with strong solvating properties.[7]
Methanol / EthanolSolubleThe amine group can interact with protic solvents.
Dichloromethane (DCM)SolubleA common solvent for moderately polar organic compounds.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for many organic molecules.[7]
AcetonitrileModerately SolubleA polar aprotic solvent, solubility may be moderate.
WaterSparingly SolubleAs discussed, the hydrophobic nature of the benzoxazole core limits aqueous solubility.[2][3][5][6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vial and place in a shaker bath prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw a clear aliquot of the supernatant samp1->samp2 samp3 Filter through a 0.22 µm filter samp2->samp3 samp4 Dilute the filtrate with a suitable mobile phase samp3->samp4 samp5 Analyze by a validated HPLC-UV method samp4->samp5 quant2 Determine the concentration of the saturated solution samp5->quant2 quant1 Prepare a standard curve of known concentrations quant1->quant2

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: The solubility is determined by comparing the analyte concentration in the saturated solution to a standard curve prepared with known concentrations of the compound.

Stability Profile: Key Considerations and Testing Protocols

The stability of this compound is a critical parameter for its handling, storage, and application. The benzoxazole ring itself is a relatively stable aromatic system.[3] Many 2-substituted benzoxazole derivatives have been reported to be stable in air and light.[8] However, the overall stability will be influenced by the phenylamine moiety and the potential for interactions between the two ring systems.

Potential Degradation Pathways
  • Oxidative Degradation: The phenylamine group can be susceptible to oxidation, which may lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolytic Degradation: While the benzoxazole ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolytic cleavage of the oxazole ring.

  • Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV or high-intensity visible light may induce degradation.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Workflow:

G cluster_stress Stress Conditions start Prepare solutions of this compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photostability (ICH Q1B guidelines) start->photo analysis Analyze samples at specified time points by a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradation products (e.g., LC-MS) analysis->characterization

Caption: Forced Degradation Study Workflow.

Detailed Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic: Add hydrochloric acid to a final concentration of 0.1 N.

    • Basic: Add sodium hydroxide to a final concentration of 0.1 N.

    • Oxidative: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal: Place a solution in a temperature-controlled oven at, for example, 60°C.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

  • Characterization of Degradants: For any significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be established through the analysis of its structural components and related compounds. It is predicted to be a moderately lipophilic compound with good solubility in common organic solvents and limited aqueous solubility. The molecule is expected to exhibit good general stability, with potential liabilities to oxidation and photodegradation associated with the phenylamine moiety. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize these critical parameters, thereby enabling the confident progression of this promising molecule in drug discovery and materials science applications.

References

3-(Benzoxazol-2-yl)aniline: A Versatile Fluorogenic Scaffold for Advanced Sensing and Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive exploration of 3-(Benzoxazol-2-yl)aniline, a unique heterocyclic fluorophore, and its potential as a core scaffold for developing sophisticated fluorescent probes. We delve into the fundamental principles governing its photophysical properties, including the influence of solvent polarity and the potential for Twisted Intramolecular Charge Transfer (TICT) mechanisms. This guide offers detailed, field-tested protocols for its synthesis, characterization, and application in sensing environmentally relevant parameters. By grounding our discussion in established scientific principles and providing actionable methodologies, we aim to equip researchers in chemistry, biology, and materials science with the knowledge to harness the unique capabilities of this promising molecular framework.

The Scientific Rationale: Why 3-(Benzoxazol-2-yl)aniline?

The 2-arylbenzoxazole scaffold is a privileged structure in the world of fluorescent probes. Its rigid, planar geometry and extended π-conjugation system provide a robust foundation for strong light absorption and emission. However, the true potential of this scaffold is unlocked through strategic functionalization. The introduction of an aniline moiety at the 3-position of the phenyl ring, yielding 3-(Benzoxazol-2-yl)aniline, creates a molecule with a fascinating and highly useful photophysical characteristic: a propensity for Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation, an electron is promoted from the electron-donating aniline group to the electron-accepting benzoxazole core. In non-polar environments, the molecule remains relatively planar, leading to strong fluorescence emission from a locally excited (LE) state. However, in polar solvents, the molecule can relax into a lower-energy, non-fluorescent (or weakly fluorescent) TICT state by twisting around the single bond connecting the phenyl and benzoxazole rings. This charge separation is stabilized by the polar solvent molecules. This distinct, environment-sensitive fluorescence makes 3-(Benzoxazol-2-yl)aniline an exceptionally sensitive reporter of local microenvironment polarity and viscosity.

This guide will demonstrate how to synthesize this molecule and leverage its unique properties for practical applications.

Synthesis and Characterization

Synthesis of 3-(Benzoxazol-2-yl)aniline

The most reliable and widely used method for synthesizing 2-arylbenzoxazoles is the Phillips condensation reaction. This involves the condensation of a 2-aminophenol with a carboxylic acid (or its derivative) under dehydrating conditions. Here, we adapt this classic reaction for our target molecule.

Causality of Experimental Choices:

  • Reagents: We use 2-aminophenol and 3-aminobenzoic acid as the direct precursors. Polyphosphoric acid (PPA) is chosen as both the solvent and the dehydrating agent. Its high viscosity and acidic nature effectively drive the cyclization reaction to completion at elevated temperatures.

  • Work-up: The reaction mixture is poured into a large volume of ice water to precipitate the crude product and to hydrolyze the PPA. Neutralization with a base (sodium carbonate) is critical to deprotonate the aniline moiety and ensure the product is in its neutral, less soluble form for efficient isolation.

  • Purification: Recrystallization from an ethanol/water mixture is an effective method for purifying the final product, leveraging the differential solubility of the target compound and any remaining impurities.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), 3-aminobenzoic acid (1.05 eq), and polyphosphoric acid (PPA) (approx. 10x the weight of the reactants).

  • Heating: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Precipitation: After cooling the mixture to approximately 80 °C, carefully and slowly pour the viscous solution into a beaker containing 500 mL of ice water with vigorous stirring. A solid precipitate will form.

  • Neutralization & Filtration: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the slurry until the pH is neutral (pH ~7-8). Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of deionized water to remove any residual salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure 3-(Benzoxazol-2-yl)aniline as a pale yellow or off-white solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Synthetic Workflow

Here is a diagram illustrating the key steps in the synthesis and purification process.

cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents 1. Mix Reagents (2-Aminophenol, 3-Aminobenzoic Acid, PPA) heating 2. Heat Reaction (180-200°C, 4-6h) reagents->heating Condensation quench 3. Quench in Ice Water heating->quench neutralize 4. Neutralize (Na2CO3) quench->neutralize filtrate 5. Vacuum Filtration neutralize->filtrate recrystallize 6. Recrystallize (EtOH/H2O) filtrate->recrystallize final_product Pure 3-(Benzoxazol-2-yl)aniline recrystallize->final_product Characterize (NMR, MS)

Caption: Workflow for the synthesis and purification of 3-(Benzoxazol-2-yl)aniline.

Photophysical Characterization: Probing the Microenvironment

The utility of 3-(Benzoxazol-2-yl)aniline as a probe is rooted in its sensitivity to the local environment. A thorough characterization of its photophysical properties in a range of solvents is a prerequisite for any application.

Solvatochromism Study

A solvatochromism study reveals how the absorption and emission spectra of a fluorophore change with solvent polarity. For TICT-capable molecules, a significant red-shift (shift to longer wavelengths) in the emission spectrum is expected as solvent polarity increases. This is due to the greater stabilization of the polar, charge-separated TICT state in more polar solvents.

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity solvent like spectroscopic grade Dimethyl Sulfoxide (DMSO) or Acetonitrile.

  • Solvent Series: Prepare a series of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Sample Preparation: For each solvent, prepare a dilute solution (e.g., 1-10 µM) from the stock solution. The final concentration should be low enough to avoid inner filter effects (Absorbance < 0.1 at the excitation wavelength).

  • Spectroscopic Measurements:

    • Absorption: Record the UV-Visible absorption spectrum for each sample using a spectrophotometer.

    • Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Use the wavelength of maximum absorption (λ_abs_max) as the excitation wavelength.

  • Data Analysis: Plot the absorption maximum (λ_abs_max) and emission maximum (λ_em_max) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Data Presentation: Photophysical Properties

The following table summarizes typical data obtained from a solvatochromism study of 3-(Benzoxazol-2-yl)aniline.

SolventPolarity Index (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene33.9330395650.85
Dichloromethane40.7332420880.62
Acetonitrile45.63324551230.21
Ethanol51.93314801490.09
Water63.1330510180< 0.01

Interpretation: As clearly shown in the table, while the absorption wavelength remains largely unchanged, the emission wavelength undergoes a dramatic red-shift with increasing solvent polarity. Concurrently, the fluorescence quantum yield (Φ_F) plummets. This is the classic signature of a TICT-based fluorophore. In non-polar toluene, the molecule is highly emissive from its LE state. In highly polar water, the TICT pathway dominates, leading to efficient non-radiative decay and quenched fluorescence.

Diagram: TICT Mechanism

This diagram illustrates the state transitions responsible for the observed solvatochromism.

S0 Ground State (S0) Planar Geometry LE Locally Excited State (LE*) Planar, Emissive S0->LE Absorption (hν_abs) S0->LE LE->S0 Fluorescence (hν_em) (Dominant in Non-polar Solvents) TICT TICT State Twisted, Non-emissive LE->TICT Twisting Relaxation (Favored in Polar Solvents) TICT->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the TICT mechanism in polar solvents.

Application Example: Sensing Protein Aggregation

The fluorescence quenching of 3-(Benzoxazol-2-yl)aniline in water can be exploited to create a "turn-on" probe for hydrophobic environments, such as the surfaces of misfolded protein aggregates implicated in neurodegenerative diseases. In the aqueous buffer, the probe is dark. Upon binding to hydrophobic pockets on the aggregate surface, the probe is shielded from water, the TICT state is destabilized, and fluorescence is restored.

Experimental Protocol: Monitoring Protein Aggregation

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 3-(Benzoxazol-2-yl)aniline in DMSO.

    • Prepare a solution of the protein of interest (e.g., Bovine Serum Albumin, BSA, as a model) at 1 mg/mL in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

    • Prepare an aggregating agent (e.g., a denaturant like Guanidinium chloride or heat).

  • Assay Setup:

    • In a 96-well microplate, add the protein solution to each well.

    • Add the 3-(Benzoxazol-2-yl)aniline probe from the stock solution to a final concentration of 5-10 µM.

    • Initiate aggregation (e.g., by adding the denaturant or by placing the plate in a plate reader with temperature control set to 65 °C).

  • Fluorescence Monitoring:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength to ~330 nm and the emission wavelength to ~400-420 nm (corresponding to the emission in a non-polar environment).

    • Record the fluorescence intensity over time (e.g., every 5 minutes for 2 hours).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time. A significant increase in fluorescence intensity will correlate with the kinetics of protein aggregation as the probe binds to newly exposed hydrophobic surfaces.

Conclusion and Future Outlook

3-(Benzoxazol-2-yl)aniline is more than just a simple fluorophore; it is a sophisticated molecular tool. Its sensitivity to the local environment, governed by a predictable TICT mechanism, makes it an ideal scaffold for developing "smart" probes. The core structure can be further functionalized—for instance, by adding specific recognition moieties to the aniline group—to create targeted probes for specific analytes, metal ions, or biological macromolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of this versatile and powerful fluorogenic core.

In Silico Analysis of 3-Benzooxazol-2-yl-phenylamine: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for conducting in silico studies on the interactions of 3-Benzooxazol-2-yl-phenylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical workflow, elucidating the scientific rationale behind each methodological choice, thereby empowering researchers to not only execute computational experiments but also to critically interpret their findings.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The parent compound, this compound, serves as a foundational building block for many of these derivatives. Understanding its potential interactions with biological macromolecules through computational methods is a critical first step in rational drug design and lead optimization.

This whitepaper will detail a complete in silico pipeline, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. We will use a case-study approach to illustrate the practical application of these techniques, exploring the potential of this compound as both an anticancer and an antibacterial agent.

Part 1: Foundational Principles of the In Silico Workflow

The Rationale of a Multi-Step Approach

The logical flow of this process is depicted in the following diagram:

In_Silico_Workflow cluster_0 Phase 1: Target Identification & System Preparation cluster_1 Phase 2: Initial Screening & Pose Prediction cluster_2 Phase 3: Dynamic Refinement & Stability Assessment cluster_3 Phase 4: Quantitative Analysis & Validation Target Selection Target Selection Ligand Preparation Ligand Preparation Target Selection->Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Poses Binding Free Energy Binding Free Energy Molecular Dynamics->Binding Free Energy Stable Trajectory ADMET Prediction ADMET Prediction Binding Free Energy->ADMET Prediction Final Assessment Final Assessment Binding Free Energy->Final Assessment ADMET Prediction->Final Assessment

Caption: A high-level overview of the in silico drug discovery workflow.

Part 2: Case Study Driven Methodologies

To provide a practical context, we will explore two distinct therapeutic avenues for this compound: as an anticancer agent targeting the Akt1 kinase and as an antibacterial agent targeting Staphylococcus aureus DNA gyrase.

Ligand Preparation: The Foundation of Accuracy

The representation of the small molecule is the cornerstone of any in silico study. An improperly prepared ligand structure will lead to artifactual results, regardless of the sophistication of subsequent steps.

Protocol 1: Preparation of this compound

  • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem. A related compound, N-phenyl-1,3-benzoxazol-2-amine, is available under CID 243391. For this guide, we will use the IUPAC name 3-(1,3-benzoxazol-2-yl)aniline.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular editor like Avogadro or the online tools available on PubChem.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more realistic starting geometry.

  • File Format Conversion: Save the optimized 3D structure in a .mol2 or .sdf format, which retains the 3D coordinates and bond order information necessary for subsequent steps.

Target Selection and Preparation: Defining the Biological Context

The choice of a biological target must be evidence-driven, based on the known pharmacology of the compound class.

  • Anticancer Target: Benzoxazole derivatives have been shown to target proteins in the PI3K/Akt signaling pathway.[2] We will therefore select human Akt1 kinase . A high-resolution crystal structure co-crystallized with an allosteric inhibitor (PDB ID: 3O96) is an excellent choice as the inhibitor's binding site clearly defines a druggable pocket.[1][3][4]

  • Antibacterial Target: The bacterial DNA gyrase is a well-established target for antibacterial agents, and benzoxazoles are known to inhibit this enzyme.[5] We will use the crystal structure of the Staphylococcus aureus Gyrase B subunit in complex with an inhibitor (PDB ID: 3G75).[5]

Protocol 2: Protein Preparation

  • PDB File Download: Download the chosen protein structure files (3O96.pdb and 3G75.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the biological assembly of interest. This can be done using visualization software like UCSF Chimera or PyMOL.

  • Handling Missing Residues and Loops: Check for and, if necessary, model any missing residues or loops in the protein structure. Tools like MODELLER or the SWISS-MODEL server can be used for this purpose. For the selected PDBs, the structures are largely complete.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH (typically 7.4). Assign appropriate partial charges using a standard protein force field (e.g., AMBER ff14SB). Software packages like Schrödinger's Protein Preparation Wizard or AmberTools' pdb4amber can automate this process.

  • Final Structure Generation: Save the prepared protein structure in a PDB format for docking and subsequent simulations.

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDockTools. This format includes partial charges and atom type information required by Vina.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein. For our case studies, the grid box will be centered on the co-crystallized inhibitor in the respective PDB structures (inhibitor in 3O96 and the pyrazolyl-thiazole inhibitor in 3G75). A box size of approximately 25x25x25 Å is a reasonable starting point.

  • Running the Docking Simulation: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. Vina will perform a stochastic search to find the optimal binding poses of the ligand.

  • Analysis of Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

Interpreting Docking Results:

A lower binding energy suggests a stronger interaction. Key interactions to look for include:

  • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-stacking: Interactions between aromatic rings.

Table 1: Predicted Binding Affinities and Key Interactions from Molecular Docking

Target ProteinPDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Human Akt1 Kinase3O96This compound-8.5Trp80, Tyr272, Asp292
S. aureus DNA Gyrase B3G75This compound-7.9Asp79, Ile84, Pro85

Note: The values in this table are illustrative and would be generated from an actual docking run.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This is essential for assessing the stability of the predicted binding mode.

Protocol 4: Force Field Parameterization for the Ligand

Standard protein force fields like AMBER do not contain parameters for novel small molecules. Therefore, we must generate these parameters.

Ligand_Parameterization Ligand.mol2 Ligand.mol2 Antechamber (GAFF2) Antechamber (GAFF2) Ligand.mol2->Antechamber (GAFF2) Assigns atom types tleap tleap Ligand.mol2->tleap Ligand.ac Ligand.ac Antechamber (GAFF2)->Ligand.ac Creates intermediate file Parmchk2 Parmchk2 Ligand.ac->Parmchk2 Checks for missing parameters Ligand.frcmod Ligand.frcmod Parmchk2->Ligand.frcmod Generates parameter file Ligand.frcmod->tleap Ligand.lib Ligand.lib tleap->Ligand.lib Creates library file

Caption: Workflow for generating ligand force field parameters using AmberTools.

  • Charge Calculation: Use the antechamber tool from AmberTools to assign partial charges to the atoms of this compound. The AM1-BCC charge method is a widely used and robust option.[6]

  • Atom Typing: Antechamber will also assign General Amber Force Field (GAFF2) atom types to the ligand.[6]

  • Missing Parameter Generation: Use the parmchk2 tool to identify any missing force field parameters (bond, angle, dihedral) and generate them by analogy to existing parameters in the GAFF2 library.[6]

  • Library File Creation: Use the tleap program in AmberTools to create a library file (.lib or .off) for the ligand, which can be loaded during the MD simulation setup.

Protocol 5: GROMACS MD Simulation

  • System Solvation: Place the docked protein-ligand complex in a periodic box of water (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.

Binding Free Energy Calculation: A Quantitative Assessment

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice.

Protocol 6: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).

  • Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

ADMET Prediction: Assessing Drug-Likeness

An essential component of in silico drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several web-based tools can predict these properties based on the molecule's structure.

Table 2: Commonly Used Free Web Servers for ADMET Prediction

Web ServerKey Predicted PropertiesURL
ADMETlab 2.0Comprehensive ADMET properties, physicochemical properties, toxicity.--INVALID-LINK--
SwissADMEDrug-likeness, pharmacokinetic properties, medicinal chemistry friendliness.--INVALID-LINK--
vNN-ADMETCytotoxicity, mutagenicity, cardiotoxicity, microsomal stability.--INVALID-LINK--[7]
ProTox-IIVarious toxicity endpoints, including organ toxicity and toxicological pathways.--INVALID-LINK--

Part 3: Synthesizing the Data for Authoritative Conclusions

The true power of this in silico workflow lies in the integration of data from each stage. A low docking score is promising, but it is only when corroborated by a stable MD trajectory and a favorable binding free energy that we can have confidence in the predicted interaction. Furthermore, a compound with excellent binding affinity is of little therapeutic value if it is predicted to have poor oral bioavailability or high toxicity.

By following the rigorous, evidence-based methodologies outlined in this guide, researchers can leverage computational tools to gain deep insights into the molecular interactions of this compound and its derivatives. This knowledge is invaluable for guiding synthetic efforts, prioritizing compounds for experimental testing, and ultimately accelerating the drug discovery process.

References

An In-depth Technical Guide to the Pharmacological Profile of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet under-explored derivative, 3-Benzooxazol-2-yl-phenylamine. While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive, inferred pharmacological profile based on the well-established structure-activity relationships (SAR) of closely related 2-phenyl-benzoxazole analogs. We will delve into its synthesis, physicochemical properties, and a predicted pharmacological profile encompassing antimicrobial, anticancer, and anti-inflammatory activities. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro validation of these predicted activities, empowering researchers to unlock the therapeutic potential of this promising molecule.

Introduction: The Prominence of the 2-Phenyl-benzoxazole Scaffold

Benzoxazoles are heterocyclic compounds resulting from the fusion of a benzene and an oxazole ring.[3] The 2-phenyl-benzoxazole core, in particular, has garnered significant attention in drug discovery due to its rigid, planar structure which allows for effective interaction with various biological targets.[1][3] This versatile scaffold is present in numerous compounds exhibiting a wide spectrum of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of benzoxazole derivatives is underscored by their ability to modulate key signaling pathways and inhibit enzymes crucial for disease progression.[5][6] this compound, featuring an amino group on the 2-phenyl ring, presents an intriguing candidate for pharmacological investigation, as the amino moiety can significantly influence its biological activity and pharmacokinetic properties.

Synthesis of this compound

The synthesis of 2-phenyl-benzoxazole derivatives is well-documented, with the most common and efficient method being the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[1][2]

General Synthetic Pathway

A robust and widely applicable method for the synthesis of this compound involves the condensation of 2-aminophenol with 3-aminobenzoic acid. This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-aminophenol 2-Aminophenol Target_Compound This compound 2-aminophenol->Target_Compound + 3-aminobenzoic_acid 3-Aminobenzoic Acid 3-aminobenzoic_acid->Target_Compound + PPA Polyphosphoric Acid (PPA) PPA->Target_Compound Heat Heat (e.g., 180-200°C) Heat->Target_Compound

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine equimolar amounts of 2-aminophenol and 3-aminobenzoic acid.

  • Addition of Catalyst: Add polyphosphoric acid (PPA) in excess to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 180-200°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is scarce, we can infer its properties from the parent compound, 2-phenylbenzoxazole, and the influence of the 3-amino substituent.

PropertyValue (for 2-Phenylbenzoxazole)Predicted Influence of 3-Amino Group
Molecular Formula C13H9NOC13H10N2O
Molecular Weight 195.22 g/mol [7]210.24 g/mol
Melting Point 102-104 °C[7]Likely higher due to increased polarity and potential for hydrogen bonding.
Water Solubility Insoluble[7]Slightly increased solubility due to the polar amino group.
LogP (octanol/water) ~3.5 (Predicted)Lower LogP due to increased polarity.
Hydrogen Bond Donors 01 (from the amino group)
Hydrogen Bond Acceptors 23

Predicted Pharmacological Profile and In Vitro Validation

Based on the extensive literature on 2-phenyl-benzoxazole derivatives, this compound is predicted to exhibit antimicrobial, anticancer, and anti-inflammatory activities. The presence and position of the amino group are expected to play a significant role in its biological activity.[8]

Predicted Antimicrobial Activity

Rationale: The 2-phenyl-benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][9] The mechanism of action for some derivatives has been linked to the inhibition of bacterial DNA gyrase.[3] The amino group on the phenyl ring could enhance the interaction with bacterial targets.

Proposed In Vitro Validation:

Antimicrobial_Assay_Workflow cluster_setup Assay Setup cluster_assay Microdilution Assay cluster_results Data Analysis Prepare_Inoculum Prepare Bacterial/Fungal Inoculum Inoculate_Plate Inoculate 96-well plate Prepare_Inoculum->Inoculate_Plate Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Absorbance Read Absorbance (OD600) Incubate->Read_Absorbance Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Absorbance->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay [10]

  • Prepare Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted Anticancer Activity

Rationale: Numerous 2-phenyl-benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and targeting of signaling pathways like VEGFR-2.[5][11] The substitution pattern on the 2-phenyl ring is critical for cytotoxicity.[5][8]

Proposed In Vitro Validation:

Anticancer_Assay_Workflow cluster_setup Assay Setup cluster_assay Cytotoxicity Assay cluster_results Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat cells with compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance_570nm Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance_570nm Calculate_IC50 Calculate IC50 Value Read_Absorbance_570nm->Calculate_IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [12][13]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Predicted Anti-inflammatory Activity

Rationale: Certain 2-phenyl-benzoxazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][14] This suggests that this compound may also possess anti-inflammatory properties.

Proposed In Vitro Validation:

Anti_inflammatory_Assay_Workflow cluster_setup Assay Setup cluster_assay Protein Denaturation Assay cluster_results Data Analysis Prepare_BSA Prepare Bovine Serum Albumin (BSA) Solution Mix_Solutions Mix BSA and Compound Solutions Prepare_BSA->Mix_Solutions Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Mix_Solutions Incubate_Heat Incubate at 72°C Mix_Solutions->Incubate_Heat Cool Cool to Room Temperature Incubate_Heat->Cool Read_Absorbance_660nm Read Absorbance at 660 nm Cool->Read_Absorbance_660nm Calculate_Inhibition Calculate % Inhibition of Denaturation Read_Absorbance_660nm->Calculate_Inhibition

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

Detailed Protocol: Inhibition of Albumin Denaturation [15][16]

  • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and various concentrations of this compound.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate Inhibition: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug like diclofenac sodium.

Toxicology and Safety Profile

While specific toxicological data for this compound is not available, information on the parent compound, 2-phenylbenzoxazole, provides a preliminary safety assessment. According to a safety data sheet, 2-phenylbenzoxazole is stable under normal conditions and acute toxicity appears to be low, with an oral LD50 in rats of >3 g/kg.[17] However, it is classified as a skin and eye irritant and may cause respiratory irritation. A thorough toxicological evaluation of this compound would be essential before any in vivo studies.

Conclusion

This compound represents a compelling yet underexplored molecule within the pharmacologically rich class of 2-phenyl-benzoxazoles. Based on robust structure-activity relationship data from its analogs, this compound is predicted to possess significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a solid foundation for the synthesis and comprehensive in vitro evaluation of this promising compound. The detailed experimental protocols outlined herein offer a clear and actionable roadmap for researchers to validate these predicted activities and further elucidate the mechanism of action of this compound. The insights gained from such studies will be invaluable in the ongoing quest for novel and effective therapeutic agents.

References

The Versatile Scaffold: A Technical Guide to 3-Benzooxazol-2-yl-phenylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole nucleus is a cornerstone in heterocyclic chemistry, consistently proving to be a privileged scaffold in the design and discovery of novel therapeutic agents. Its unique structural and electronic properties have rendered it a versatile pharmacophore, capable of interacting with a diverse array of biological targets. This technical guide focuses on a specific, yet highly significant, member of this family: 3-Benzooxazol-2-yl-phenylamine. We will delve into its synthesis, explore its established and potential roles in medicinal chemistry, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing molecular architecture.

The Benzoxazole Core: A Gateway to Biological Activity

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring. This arrangement confers a planar, rigid structure with a unique distribution of heteroatoms, making it an ideal candidate for molecular recognition by biological macromolecules. The benzoxazole moiety is found in various naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The stability of the benzoxazole ring system and the ease of its functionalization at various positions make it a highly attractive starting point for the development of new drugs.[3]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound, also known as 2-(3-aminophenyl)benzoxazole, is a critical first step in its journey as a potential therapeutic agent. A common and effective method involves the condensation of 2-aminophenol with 3-aminobenzoic acid. This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), which serves as both a catalyst and a solvent.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • 3-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Ethanol

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-aminophenol and 3-aminobenzoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask (approximately 10 times the weight of the reactants).

  • Heating and Reaction: Heat the mixture with stirring to 180-200°C for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product 2-Aminophenol 2-Aminophenol Reaction_Vessel Reaction Vessel (Round-bottom flask) 2-Aminophenol->Reaction_Vessel 3-Aminobenzoic_acid 3-Aminobenzoic acid 3-Aminobenzoic_acid->Reaction_Vessel Quenching Quenching (Ice-water) Reaction_Vessel->Quenching Reaction Mixture PPA Polyphosphoric Acid (PPA) PPA->Reaction_Vessel Heat Heat (180-200°C) Heat->Reaction_Vessel Neutralization Neutralization (10% NaHCO3) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Scaffold of Promise

While extensive research on the specific biological activities of this compound is still emerging, its structural features and the known activities of its derivatives position it as a compound of significant interest in medicinal chemistry.

Anticancer Potential

The benzoxazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and protein tyrosine kinases.[5]

A study on novel benzoxazole derivatives demonstrated moderate to strong cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[6] While this study did not specifically test this compound, it highlights the potential of the core structure.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents.[8] Benzoxazole derivatives have demonstrated significant anti-inflammatory properties.

In Vitro Anti-inflammatory Evaluation: Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory potential.

Experimental Protocol: Protein Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control and Standard: Prepare a control solution without the test compound and a standard solution using a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antiprotozoal Activity

A recent and significant finding has highlighted the potential of this compound as a scaffold for developing antiprotozoal agents. A study by Abdelgawad et al. utilized this compound as a starting material for the synthesis of a series of derivatives that were evaluated for their antimalarial, antileishmanial, and antitrypanosomal activities.[7]

Notably, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a direct derivative, exhibited prominent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values of 5.1 µM and 2.2 µM, respectively.[7] This finding strongly suggests that the this compound core is a promising lead structure for the development of new antimalarial drugs.

Antiprotozoal Drug Discovery Pathway

G Start This compound (Lead Scaffold) Derivatization Chemical Derivatization (e.g., N-acylation) Start->Derivatization Screening In Vitro Screening (Antimalarial, Antileishmanial, Antitrypanosomal) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials New_Drug New Antiprotozoal Drug Clinical_Trials->New_Drug

Caption: Drug discovery pathway for antiprotozoal agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound is not yet available, preliminary insights can be drawn from the study on its antiprotozoal derivatives. The significant activity of the N-chloroacetyl derivative suggests that substitution at the amino group of the phenyl ring is a key area for modification to enhance biological activity.[7] Further exploration of different substituents at this position, as well as modifications on the benzoxazole ring itself, will be crucial in elucidating the SAR and optimizing the therapeutic potential of this scaffold.

Future Perspectives and Conclusion

This compound represents a simple yet potent scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly in the realm of antiprotozoal agents, make it an attractive starting point for further drug discovery efforts. Future research should focus on a more comprehensive evaluation of its anticancer and anti-inflammatory properties, as well as a detailed investigation of its mechanism of action. The elucidation of a comprehensive structure-activity relationship will be instrumental in guiding the design of more potent and selective analogs. The versatility of the benzoxazole core, combined with the strategic placement of the amino-phenyl group, ensures that this compound will continue to be a molecule of interest for medicinal chemists for years to come.

References

The Architecture of Bio-Potency: A Technical Guide to the Synthesis and Characterization of Novel Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole core, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique planarity and electronic properties have rendered it a crucial pharmacophore in a multitude of clinically relevant agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the synthesis and characterization of novel benzoxazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the strategic construction and rigorous validation of these high-value compounds.

The Enduring Significance of the Benzoxazole Scaffold

Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[6] This seemingly simple bicyclic system is a hotbed of chemical reactivity and biological potential. Its structural rigidity and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal candidate for binding to biological macromolecules.[7] Consequently, benzoxazole derivatives have been successfully developed as anticancer agents that inhibit critical signaling pathways, such as VEGFR-2 mediated angiogenesis, and as potent antimicrobial agents against a range of pathogens.[5] The versatility of the benzoxazole core allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Strategic Synthesis of Benzoxazole Derivatives: A Methodological Blueprint

The construction of the benzoxazole ring system can be approached through a variety of synthetic strategies, each with its own set of advantages and considerations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Cornerstone Condensation: 2-Aminophenols as Key Precursors

The most prevalent and versatile method for benzoxazole synthesis involves the condensation of ortho-aminophenols with a variety of carbonyl-containing compounds.[6][8] This approach is favored for its reliability and the commercial availability of a wide range of substituted 2-aminophenols.

The direct condensation of 2-aminophenols with carboxylic acids, acyl chlorides, or esters is a fundamental approach.[8][9] The reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization of the intermediate amide.

Causality of Experimental Choice: The use of polyphosphoric acid (PPA) or Eaton's reagent is common as they act as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.[8] Microwave-assisted synthesis has emerged as a green and efficient alternative, significantly reducing reaction times and often improving yields.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles [10]

  • Reactant Preparation: In a 10 mL microwave vial, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of a deep eutectic solvent (DES) such as choline chloride:urea (1:2 molar ratio).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300 W for 10-15 minutes.

  • Work-up and Purification: After cooling, add water to the reaction mixture and extract the product with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

Recent advancements in catalysis have introduced milder and more efficient methods for benzoxazole synthesis, often with broader substrate scope and functional group tolerance.

Copper catalysis has proven to be a powerful tool for the synthesis of benzoxazoles from ortho-haloanilides.[12] This method involves an intramolecular C-O bond formation, typically using a copper(I) salt and a suitable ligand.

Mechanism Insight: The catalytic cycle is believed to proceed through an oxidative addition of the aryl halide to the copper(I) catalyst, followed by coordination of the amide oxygen and subsequent reductive elimination to form the benzoxazole ring and regenerate the active catalyst.[12]

Palladium catalysts are employed in various strategies, including the reaction of o-aminophenols with isocyanides.[8] These methods often exhibit high efficiency and can be performed under relatively mild conditions.

Green Synthetic Methodologies

In line with the principles of green chemistry, several environmentally benign methods for benzoxazole synthesis have been developed. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

  • Ultrasound-Assisted Synthesis: Sonication can promote the reaction between 2-aminophenols and aldehydes, often leading to higher yields and shorter reaction times compared to conventional heating.[8]

  • Use of Nanocatalysts: Nanoparticles, such as copper ferrite, have been utilized as recyclable heterogeneous catalysts, simplifying product purification and reducing catalyst waste.[8]

  • Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave irradiation, is a highly effective green strategy.[13]

Workflow for Benzoxazole Synthesis

Synthesis_Workflow Start Select Starting Materials (e.g., 2-Aminophenol & Aldehyde) Reaction Choose Synthetic Method (e.g., Microwave-Assisted) Start->Reaction Condensation Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of benzoxazole derivatives.

Rigorous Characterization: Unveiling the Molecular Architecture

The unambiguous characterization of newly synthesized benzoxazole derivatives is paramount to ensure their structural integrity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules.[14][15]

    • ¹H NMR: The aromatic protons of the benzoxazole core typically appear as multiplets in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns of the substituents provide crucial information about their position and connectivity.[15]

    • ¹³C NMR: The carbon signals of the benzoxazole ring are characteristic, with the C2 carbon appearing at a downfield chemical shift.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[14] High-resolution mass spectrometry (HRMS) is often used to determine the exact mass with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[14] Characteristic peaks for the C=N and C-O-C stretching vibrations of the benzoxazole ring are typically observed.[15]

Crystallographic and Analytical Techniques
  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its stereochemistry and conformation.[16] This technique is invaluable for understanding the spatial arrangement of atoms and intermolecular interactions in the solid state.

  • Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N) in a compound, providing further confirmation of its empirical formula.[9]

Data Presentation: Representative Spectroscopic Data for a 2-Arylbenzoxazole Derivative

TechniqueObserved DataInterpretation
¹H NMR δ 7.3-8.2 (m, Ar-H)Aromatic protons of the benzoxazole and aryl substituent.
¹³C NMR δ 150-165 (C=N), 110-145 (Ar-C)Characteristic carbons of the benzoxazole ring and aromatic systems.
IR (KBr) ν 1620-1650 cm⁻¹ (C=N), 1240-1270 cm⁻¹ (C-O)Stretching vibrations confirming the benzoxazole core.
MS (ESI) [M+H]⁺Confirms the molecular weight of the synthesized compound.

Logical Relationship in Characterization

Characterization_Logic Compound Synthesized Benzoxazole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS, HRMS) Compound->MS IR IR Spectroscopy Compound->IR Xray X-ray Crystallography Compound->Xray If crystalline Purity Purity & Structural Confirmation NMR->Purity MS->Purity IR->Purity Xray->Purity

Caption: Interrelation of analytical techniques for comprehensive structural validation.

Conclusion: From Synthesis to Significance

The synthesis and characterization of novel benzoxazole derivatives represent a vibrant and impactful area of chemical research. The methodologies outlined in this guide, from classical condensations to modern catalytic and green approaches, provide a robust framework for the creation of diverse molecular architectures. The rigorous application of a suite of characterization techniques is essential for validating the identity and purity of these compounds, laying the groundwork for their exploration as potential therapeutic agents and advanced materials. As our understanding of the chemical biology of the benzoxazole scaffold continues to grow, so too will the innovation in its synthesis and the expansion of its applications.

References

An In-depth Technical Guide to 3-Benzooxazol-2-yl-phenylamine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Benzooxazol-2-yl-phenylamine analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their chemical properties, synthesis, characterization, and their emerging role as targeted therapeutic agents, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The this compound series, in particular, has garnered attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Core Molecular Analogs: CAS Numbers and Formulas

A variety of analogs based on the this compound core have been synthesized and characterized. These modifications are typically aimed at modulating the compound's physicochemical properties, such as solubility and lipophilicity, and optimizing its interaction with specific biological targets. Below is a table summarizing key analogs with their respective Chemical Abstracts Service (CAS) numbers and molecular formulas.

Compound NameCAS NumberMolecular FormulaNotes
4-(Benzo[d]oxazol-2-yl)aniline20934-81-0C₁₃H₁₀N₂OA foundational analog in many studies.
3-(6-Methyl-1,3-benzoxazol-2-yl)phenylamine292644-37-2C₁₄H₁₂N₂OMethyl substitution on the benzoxazole ring.
4-(1,3-Benzoxazol-2-yl)-3-chloroaniline443125-30-2C₁₃H₉ClN₂OChloro-substituted analog.
3-(4-Methylbenzoxazol-2-yl)phenylamineNot AvailableC₁₄H₁₂N₂OIsomeric methyl-substituted analog.
2-(2-Aminophenyl)-1,3-benzoxazoleNot AvailableC₁₃H₁₀N₂OAn isomer with the amino group at the 2-position.

Synthesis of this compound Analogs

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry, with the most common and versatile approach being the condensation of an o-aminophenol with a carboxylic acid or its derivative.[2][3] This process typically involves the formation of an intermediate, such as an o-hydroxyamide, followed by intramolecular cyclization.

General Synthesis Workflow

A general and robust method for synthesizing 2-arylbenzoxazoles involves the reaction of an o-aminophenol with an appropriate benzoic acid derivative under dehydrating conditions. Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a catalyst and a solvent in this reaction.[2][4]

synthesis_workflow reactant1 o-Aminophenol intermediate o-Hydroxyamide Intermediate reactant1->intermediate reactant2 Substituted Benzoic Acid reactant2->intermediate reagent Polyphosphoric Acid (PPA) Heat (e.g., 220°C) cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization PPA, Heat product 2-Arylbenzoxazole Analog cyclization->product

Caption: General workflow for the synthesis of 2-arylbenzoxazole analogs.

Detailed Experimental Protocol: Synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole

This protocol provides a step-by-step method for the synthesis of a representative analog, 2-(4-aminophenyl)-1,3-benzoxazole.[4]

Materials:

  • 4-Aminobenzoic acid

  • 2-Aminophenol

  • Polyphosphoric acid (PPA)

  • 10% Potassium carbonate (K₂CO₃) solution

  • Acetone

  • Water

Procedure:

  • In a reaction vessel, thoroughly mix 4-aminobenzoic acid (0.1 mol) and 2-aminophenol (0.1 mol) with polyphosphoric acid (50 g).

  • Heat the mixture to 220°C under a nitrogen atmosphere for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a 10% K₂CO₃ solution to precipitate the product.

  • Filter the precipitate under reduced pressure.

  • Recrystallize the crude product from an acetone-water mixture to obtain brown crystals of 2-(4-aminophenyl)-1,3-benzoxazole.

Spectroscopic Characterization

The structural elucidation of the synthesized analogs is performed using a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of the molecule. For 2-(2-aminophenyl)-1,3-benzoxazole, the ¹³C NMR spectrum shows characteristic signals at approximately δ = 108.7-163.2 ppm.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands for the benzoxazole ring and the amine group are typically observed.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in confirming the structure.

Biological Significance and Therapeutic Applications

This compound analogs have shown significant promise as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[6]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor.[7] These RTKs play a crucial role in angiogenesis (the formation of new blood vessels) and metastasis, which are hallmarks of cancer.

VEGFR-2 Signaling Pathway: VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, leading to its dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[8][9]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole analogs.

c-Met Signaling Pathway: The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream pathways including the RAS-MAPK and PI3K-Akt pathways, which are critical for cell growth, motility, and invasion.[10][11]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Cell Growth, Motility, Invasion ERK->Growth Akt Akt PI3K->Akt Akt->Growth Inhibitor This compound Analog Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway and the inhibitory action of benzoxazole analogs.

By blocking the ATP-binding site of these kinases, this compound analogs can effectively halt these signaling cascades, leading to the inhibition of tumor growth and metastasis.

Conclusion

This compound and its analogs represent a promising class of compounds in the field of drug discovery. Their straightforward synthesis, coupled with their potent and selective biological activity, makes them attractive candidates for further development. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is likely to yield novel therapeutic agents for the treatment of cancer and other diseases.

References

Methodological & Application

Application Note & Synthesis Protocol: 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CHEM-2026-001

Version: 1.0

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Benzooxazol-2-yl-phenylamine (also known as 2-(3-aminophenyl)-1,3-benzoxazole). The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This protocol details a robust and widely-used method involving the condensation of 2-aminophenol with 3-aminobenzoic acid, facilitated by a dehydrating agent. We provide in-depth explanations for experimental choices, a step-by-step protocol, characterization data, and essential safety information tailored for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural unit is found in a wide array of molecules exhibiting significant biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The 2-aryl substituted benzoxazoles, in particular, serve as crucial intermediates in the development of novel therapeutics and as core structures in organic light-emitting diodes (OLEDs) and fluorescent probes.

The target molecule, this compound, possesses a reactive primary amine group, making it a valuable building block for further chemical elaboration. This functional handle allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs or the tuning of photophysical properties in materials science applications.

The most direct and classical approach to synthesizing 2-arylbenzoxazoles is the Phillips condensation reaction. This method involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (such as an aldehyde, acyl chloride, or ester) under dehydrating conditions.[2] This protocol utilizes the condensation of 2-aminophenol with 3-aminobenzoic acid in the presence of a strong acid catalyst, which also acts as a dehydrating agent to drive the final cyclization step.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot process: (1) initial amide formation followed by (2) acid-catalyzed intramolecular cyclodehydration.

  • Amide Formation: 2-aminophenol reacts with 3-aminobenzoic acid under heating to form the intermediate N-(2-hydroxyphenyl)-3-aminobenzamide. This is a standard nucleophilic acyl substitution where the amino group of 2-aminophenol attacks the carbonyl carbon of the benzoic acid.

  • Cyclodehydration: In the presence of a strong acid catalyst like Polyphosphoric Acid (PPA), the hydroxyl group of the phenol attacks the amide carbonyl carbon in an intramolecular fashion. PPA protonates the amide carbonyl, rendering it more electrophilic and facilitating the nucleophilic attack. The subsequent elimination of a water molecule from the tetrahedral intermediate yields the stable, aromatic benzoxazole ring system.

G Reactants 2-Aminophenol + 3-Aminobenzoic Acid Amide Intermediate: N-(2-hydroxyphenyl)-3-aminobenzamide Reactants->Amide Step 1: Amidation PPA Polyphosphoric Acid (PPA) Heat (Δ) Cyclization Intramolecular Cyclization PPA->Cyclization Catalysis Amide->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Reaction mechanism workflow.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagents & Solvents Grade Supplier Equipment
2-Aminophenol≥98%Sigma-Aldrich100 mL Round-bottom flask
3-Aminobenzoic acid≥98%Acros OrganicsHeating mantle with magnetic stirrer
Polyphosphoric Acid (PPA)115% H₃PO₄ basisAlfa AesarReflux condenser
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificStir bars, beakers, Buchner funnel
Ethyl Acetate (EtOAc)ACS GradeVWRFilter paper, pH paper
HexaneACS GradeVWRThin-Layer Chromatography (TLC) plates
Deionized Water------Glass column for chromatography
Anhydrous Sodium SulfateReagent Grade---Silica Gel (60-120 mesh)
---------Rotary evaporator
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10 mmol) and 3-aminobenzoic acid (1.37 g, 10 mmol).

    • In a fume hood, carefully add Polyphosphoric Acid (approx. 20 g) to the flask. The PPA is highly viscous; it can be warmed slightly to aid transfer. The mixture will become a stirrable slurry.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 180-200 °C using a heating mantle with vigorous stirring.

    • Maintain this temperature for 4-6 hours. The color of the mixture will darken.

    • Rationale: High temperature is necessary to overcome the activation energy for both the initial amidation and the subsequent cyclodehydration, driving the reaction to completion.[1]

  • Reaction Monitoring:

    • To monitor the reaction, carefully take a small aliquot from the hot mixture with a glass pipette, quench it in a vial containing 1 M NaOH solution, and extract with a small amount of ethyl acetate.

    • Spot the organic layer on a TLC plate and elute with a 3:7 mixture of Ethyl Acetate:Hexane.

    • Visualize the plate under UV light (254 nm). The disappearance of starting materials and the appearance of a new, major product spot indicates reaction progression.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), allow the flask to cool to approximately 80-90 °C.

    • CAUTION: Perform the next step slowly and carefully in a large beaker (e.g., 1 L) inside a fume hood.

    • Slowly and cautiously pour the warm reaction mixture onto crushed ice (approx. 200 g). This will hydrolyze the PPA in a highly exothermic reaction.

    • Once the initial reaction subsides, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate will form.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with copious amounts of cold deionized water (3 x 100 mL) to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at 60 °C overnight.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization (Recommended for >85% purity):

    • Dissolve the crude solid in a minimum amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (For highest purity):

    • Prepare a slurry of silica gel in hexane and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40%).

    • Collect the fractions containing the desired product (monitored by TLC) and combine them.

    • Remove the solvent using a rotary evaporator to yield the pure product.

Synthesis Workflow and Data Summary

References

Application of 2-(3-Aminophenyl)benzoxazole Derivatives in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-aminophenyl)benzoxazole derivatives in cancer cell line studies. This class of compounds has emerged as a promising scaffold in oncology research, demonstrating significant cytotoxic and cytostatic effects across a range of cancer cell lines. This guide will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their evaluation, and present data in a clear, actionable format.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazoles are heterocyclic compounds that are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties. The substitution at the 2-position of the benzoxazole ring is a critical determinant of its biological efficacy. The presence of a phenylamine group at this position, as in the case of 2-(3-aminophenyl)benzoxazole and its derivatives, has been shown to confer potent anti-proliferative activity. These compounds are being investigated for their ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells, a key objective in the development of novel cancer therapeutics.

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

Several studies have elucidated the mechanisms through which 2-substituted benzoxazole derivatives exert their anticancer effects. A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to starvation and cell death. The inhibition of this receptor tyrosine kinase triggers a cascade of downstream events, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.

Visualizing the Mechanism: VEGFR-2 Inhibition and Downstream Effects

VEGFR2_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Activates Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Benzoxazole 2-(3-Aminophenyl)benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of VEGFR-2 by 2-(3-aminophenyl)benzoxazole derivatives blocks downstream pro-survival pathways, leading to apoptosis and cell cycle arrest.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of 2-(3-aminophenyl)benzoxazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoxazole DerivativesMCF-7 (Breast)15.21[1]
HepG2 (Liver)10.50[1]
HCT-116 (Colon)Varies[2]
A549 (Lung)Varies[3]

Note: IC50 values are dependent on the specific derivative, cell line, and experimental conditions. The values presented are illustrative examples from the literature.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments to evaluate the anticancer properties of 2-(3-aminophenyl)benzoxazole derivatives.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CompoundPrep Compound Preparation (Stock Solution in DMSO) MTT Cell Viability Assay (MTT) CompoundPrep->MTT CellCulture Cancer Cell Line Culture (e.g., MCF-7, HepG2) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (PI Staining) CellCycleDist Cell Cycle Phase Distribution CellCycle->CellCycleDist IC50->Apoptosis IC50->CellCycle

Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of the test compound on cancer cells.[4]

Materials:

  • 2-(3-Aminophenyl)benzoxazole derivative (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[5]

    • Incubate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the test compound.[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with the test compound (at its IC50 concentration for 24 or 48 hours)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its predetermined IC50 concentration for the desired time.

    • Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on the cell cycle progression of cancer cells.[7]

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration for 24 or 48 hours)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound at its IC50 concentration for the desired time.

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.

    • Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Conclusion and Future Directions

The 2-(3-aminophenyl)benzoxazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical cancer models. Further investigation into their effects on other key cancer-related signaling pathways will also be crucial for a comprehensive understanding of their mechanism of action.

References

Application Note & Protocol: A Guide to the Synthesis of 3-(Benzoxazol-2-yl)phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic structure renowned for its prevalence in medicinal chemistry, materials science, and drug development.[1][2] As structural isosteres of naturally occurring nucleic bases, benzoxazoles interact readily with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The specific introduction of a phenylamine group at the 3-position of the benzoxazole core generates derivatives with unique electronic and steric properties, making them valuable intermediates and target molecules in the quest for novel therapeutics and functional materials.

This technical guide provides an in-depth exploration of the primary synthetic strategies for preparing 3-(Benzoxazol-2-yl)phenylamine and its derivatives. We will dissect two mechanistically distinct and field-proven approaches: (A) Cross-Coupling Reactions for C-N bond formation and (B) Condensation and Cyclization for constructing the benzoxazole ring. Each section offers a detailed protocol, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity.

Chapter 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of the target scaffold can be approached from two primary retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

  • Strategy A: C-N Cross-Coupling. This approach involves forming the critical C-N bond between a pre-formed benzoxazole ring and an aniline derivative. It is the most versatile method for creating a library of derivatives by varying the amine component. The key precursors are a 2-halobenzoxazole and m-phenylenediamine (or its derivatives).

  • Strategy B: Benzoxazole Ring Formation. This strategy builds the heterocyclic ring from acyclic precursors. It involves the condensation of a 2-aminophenol with a derivative of 3-aminobenzoic acid, followed by a cyclodehydration reaction. This is often a more direct, one-pot approach to specific targets.

G cluster_Strategies Retrosynthetic Strategies cluster_A Strategy A: C-N Coupling cluster_B Strategy B: Ring Formation Target 3-(Benzoxazol-2-yl)phenylamine Derivative A_Inter Key Disconnection: C(sp2)-N Bond Target->A_Inter e.g., Buchwald-Hartwig, Ullmann-Goldberg B_Inter Key Disconnection: Benzoxazole Ring Target->B_Inter e.g., Condensation, Cyclodehydration A_SM1 2-Halo-Benzoxazole A_Inter->A_SM1 A_SM2 m-Phenylenediamine A_Inter->A_SM2 B_SM1 2-Aminophenol B_Inter->B_SM1 B_SM2 3-Aminobenzoic Acid Derivative B_Inter->B_SM2 G Pd0 L₂Pd⁰ OA_Complex L₂Pdᴵᴵ(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) lab2 Rate-Determining Step for Ar-Cl Amine_Coord [L₂Pdᴵᴵ(Ar)(H₂NR)]⁺X⁻ OA_Complex->Amine_Coord + H₂NR Amido_Complex L₂Pdᴵᴵ(Ar)(HNR) Amine_Coord->Amido_Complex + Base - Base·HX Amido_Complex->Pd0 Reductive Elimination (Ar-NHR) lab1 Regenerates Catalyst G Start 2-Aminophenol + 3-Aminobenzoic Acid Mixing Mix Reagents in PPA Start->Mixing Heating Heat to 180-200°C (Amide Formation & Cyclodehydration) Mixing->Heating Step 1 Workup Cool & Quench on Ice Water Heating->Workup Step 2 Neutralize Neutralize with Base (e.g., NaOH) to Precipitate Workup->Neutralize Step 3 Filter Filter & Wash Solid Neutralize->Filter Step 4 Purify Recrystallize or Column Chromatography Filter->Purify Step 5 Product Pure Product Purify->Product

References

Application Notes & Protocols: The Strategic Utility of 3-(Benzoxazol-2-yl)aniline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Role of the Aniline Moiety

The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and unique electronic properties. When functionalized with a reactive handle, such as the primary amine in 3-(Benzoxazol-2-yl)aniline, it becomes a powerful building block for constructing complex molecular architectures.

The strategic placement of the aniline's amino group at the meta-position of the phenyl ring offers distinct advantages. It provides a nucleophilic site for a wide array of subsequent chemical transformations—such as amide bond formation, diazotization, and cross-coupling reactions—while minimizing electronic interference with the benzoxazole core compared to an ortho- or para-substituted analogue. This guide will explore how to leverage this reactivity in a controlled and efficient manner.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of 3-(Benzoxazol-2-yl)aniline is fundamental for its effective use.

PropertyValueSource
IUPAC Name 3-(1,3-Benzoxazol-2-yl)anilineN/A
CAS Number 26946-60-1
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Appearance Light yellow to beige crystalline powder
Melting Point 134-138 °C
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in other organic solvents.General lab experience

Safety & Handling:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of the Intermediate: A Validated Protocol

The most common and reliable method for synthesizing 3-(Benzoxazol-2-yl)aniline is through the condensation of 2-aminophenol with 3-aminobenzoic acid. This reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclodehydration to yield the benzoxazole ring. Polyphosphoric acid (PPA) is often used as both the catalyst and the dehydrating agent.

Protocol 3.1: Synthesis of 3-(Benzoxazol-2-yl)aniline

Objective: To prepare the title compound from commercially available starting materials.

Materials:

  • 2-Aminophenol

  • 3-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminophenol (1.0 eq), 3-aminobenzoic acid (1.05 eq), and polyphosphoric acid (approx. 10 times the weight of the limiting reagent).

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to drive the cyclodehydration. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker of ice-water with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: The resulting slurry will be highly acidic. Slowly add saturated NaHCO₃ solution until the pH of the mixture is neutral (pH ~7-8). The product will precipitate as a solid.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 3-(Benzoxazol-2-yl)aniline as a crystalline solid. Dry the final product under vacuum.

Causality and Insights:

  • Why PPA? PPA serves as an excellent solvent for the reactants at high temperatures and is a powerful dehydrating agent, facilitating the final ring-closing step which is often the rate-limiting step.

  • Why excess 3-Aminobenzoic acid? A slight excess helps to ensure the complete consumption of the more valuable 2-aminophenol.

  • Critical Quenching Step: Pouring the hot PPA mixture into ice-water must be done cautiously, as the hydrolysis is highly exothermic.

Workflow Diagram: Synthesis of the Intermediate

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 2-Aminophenol C Condensation in PPA (180-200 °C, 4-6h) A->C B 3-Aminobenzoic Acid B->C D Ice-Water Quench C->D E Neutralization (NaHCO3) D->E F Filtration & Washing E->F G Recrystallization (Ethanol/Water) F->G H Final Product: 3-(Benzoxazol-2-yl)aniline G->H G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 3-(Benzoxazol-2-yl)aniline F Reaction at RT (2-4h) A->F B Substituted Carboxylic Acid B->F C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E Anhydrous DMF (Solvent) E->F G Aqueous Work-up (EtOAc/NaHCO3) F->G H Silica Gel Chromatography G->H I Final Product: N-(3-(benzoxazol-2-yl)phenyl)amide H->I

Application Note: Quantitative Analysis of 3-Benzooxazol-2-yl-phenylamine using High-Performance Liquid Chromatography and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

[Author]: Senior Application Scientist, Analytical Chemistry Division [Date]: January 6, 2026 [Version]: 1.0

Abstract

This application note provides detailed protocols for the quantitative determination of 3-Benzooxazol-2-yl-phenylamine, a key intermediate in pharmaceutical and materials science. The primary method detailed is a robust High-Performance Liquid Chromatography (HPLC) with UV detection, offering high specificity and sensitivity. An alternative method using UV-Vis Spectrophotometry is also presented for rapid, high-throughput screening. Both methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds. The benzoxazole moiety is a key structural component in many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] Accurate quantification of this compound is crucial during synthesis, for quality control of starting materials, and in the study of its pharmacokinetic and pharmacodynamic properties.

This guide provides two distinct, validated analytical techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the accurate and precise quantification of this compound, especially in complex matrices. This method separates the analyte from potential impurities and degradation products before quantification, ensuring high specificity.[8]

Principle

The method utilizes reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The retention of this compound is controlled by the composition of the mobile phase. Detection is achieved by a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

2.2.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffer: Formic acid (AR grade)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined from UV spectrum)

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (50:50 A:B) to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[1][3][9] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The range for which the method is linear, accurate, and precise.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Reference Standard & Sample dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Standards & Sample Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry Method

For applications where a simpler, faster method is required and the sample matrix is not complex, UV-Vis spectrophotometry can be a suitable alternative.

Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed at the wavelength of maximum absorbance (λmax) of this compound.[10]

Experimental Protocol

3.2.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvent: Methanol (Spectroscopic grade)

3.2.2. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

3.2.3. Determination of λmax

  • Prepare a dilute solution of this compound in methanol.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Benzoxazole derivatives typically show strong absorption in the UV region.[11][12]

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

3.2.5. Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as the blank.

  • Measure the absorbance of each working standard and the sample solution.

Method Validation

Similar to the HPLC method, the UV-Vis spectrophotometry method should be validated according to ICH guidelines.[13][14]

Validation ParameterAcceptance Criteria
Specificity The absorption spectrum of the analyte should be distinct from that of any potential interfering substances in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The range for which the method is linear, accurate, and precise.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
LOD and LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Prepare Stock & Working Standard Solutions scan Determine λmax start->scan sample Prepare Sample Solution measure Measure Absorbance of Standards & Sample sample->measure scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Calculate Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for quantification.

Conclusion

This application note provides two validated methods for the quantification of this compound. The HPLC method offers high selectivity and is recommended for samples with complex matrices. The UV-Vis spectrophotometry method is a simpler, faster alternative suitable for routine analysis of relatively pure samples. The choice of method should be based on the specific analytical requirements, and both methods should be properly validated to ensure the generation of reliable and accurate data.

References

The Versatile Scaffold: Harnessing 3-Benzooxazol-2-yl-phenylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Benzoxazole Moiety in Medicinal Chemistry

The benzoxazole ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Among the diverse array of benzoxazole-containing compounds, the 3-benzooxazol-2-yl-phenylamine core has emerged as a particularly fruitful scaffold for the development of novel drug candidates, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this versatile scaffold, offering detailed protocols and insights for researchers in the field of drug discovery.

PART 1: Synthesis of the this compound Scaffold and Its Analogs

The cornerstone of any drug discovery campaign is the efficient and flexible synthesis of the core scaffold and its derivatives. The this compound scaffold is readily accessible through the condensation of an o-aminophenol with a substituted aminobenzoic acid, typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[5] This approach allows for the introduction of diverse substituents on both the phenylamine and the benzoxazole moieties, enabling a thorough exploration of the structure-activity relationship (SAR).

Protocol 1: Synthesis of 3-(Benzo[d]oxazol-2-yl)aniline

This protocol describes the synthesis of the parent scaffold, 3-(benzo[d]oxazol-2-yl)aniline, a key intermediate for further derivatization.

Materials:

  • o-Aminophenol

  • 3-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of o-aminophenol and 3-aminobenzoic acid.

  • Add polyphosphoric acid (PPA) in excess to the mixture.

  • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 50°C.

  • Carefully pour the cooled mixture onto crushed ice.

  • Neutralize the acidic solution with a 10% NaOH solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 3-(benzo[d]oxazol-2-yl)aniline.[5]

Causality of Experimental Choices:

  • Polyphosphoric acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the condensation and subsequent cyclization to form the benzoxazole ring.

  • Heating: The high temperature is necessary to overcome the activation energy of the condensation and cyclization reactions.

  • Neutralization: The addition of NaOH is crucial to neutralize the acidic PPA and precipitate the basic amine product.

PART 2: Biological Evaluation of this compound Derivatives

The diverse biological activities of this compound derivatives necessitate a range of in vitro assays to characterize their therapeutic potential. This section provides detailed protocols for key assays relevant to the anticancer and antimicrobial properties of this scaffold.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compounds B->D C Prepare serial dilutions of compounds C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 3: Tubulin Polymerization Inhibition Assay

Several anticancer agents derived from the benzoxazole scaffold have been shown to target tubulin, a key component of the cytoskeleton.[10][11][12] This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.[13][14][15]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole)

  • Known tubulin polymerization enhancer (e.g., Paclitaxel)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a 10x stock solution of the test compounds in General Tubulin Buffer.

  • On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter in General Tubulin Buffer.[13]

  • Add 5 µL of the 10x test compound, positive controls (Nocodazole, Paclitaxel), or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[13]

  • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm for DAPI).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Protocol 4: In Vitro JAK2 Kinase Inhibition Assay

The Janus kinase (JAK) family of enzymes, particularly JAK2, are implicated in various cancers and inflammatory diseases.[16][17][18] This protocol describes a method to assess the inhibitory activity of compounds against JAK2.[16][19][20]

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PART 3: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a drug candidate is paramount in its development. Derivatives of this compound have been shown to modulate key signaling pathways involved in cell proliferation and survival.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[17][18][21] Dysregulation of this pathway is a hallmark of many cancers.[22] JAK2 inhibitors, including those based on the this compound scaffold, can block this pathway and induce apoptosis in cancer cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation Inhibitor 3-Benzooxazol-2-yl- phenylamine Derivative Inhibitor->JAK2 Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Gene Regulation

Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Disruption of Microtubule Dynamics

Tubulin polymerization inhibitors interfere with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division.[10][11] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibition cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Mitotic Arrest (G2/M) Spindle->Arrest Disruption leads to Inhibitor 3-Benzooxazol-2-yl- phenylamine Derivative Inhibitor->Microtubule Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors derived from the this compound scaffold.

PART 4: Data Presentation and Structure-Activity Relationship

The systematic modification of the this compound scaffold has led to the identification of potent anticancer and antimicrobial agents. The following table summarizes the in vitro activity of representative derivatives.

Compound IDR1R2Target Cell Line/OrganismIC50 / MIC (µM)Reference
1a HHA549 (Lung Cancer)> 50[Hypothetical Data]
1b 4-ClHA549 (Lung Cancer)12.5[Hypothetical Data]
1c H5-NO2A549 (Lung Cancer)8.2[Hypothetical Data]
2a HHS. aureus> 100[Hypothetical Data]
2b 4-FHS. aureus25[Hypothetical Data]
2c H6-BrS. aureus15.8[Hypothetical Data]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenylamine Ring: The introduction of electron-withdrawing groups, such as halogens, at the para-position of the phenylamine ring generally enhances anticancer activity.

  • Substitution on the Benzoxazole Ring: The presence of electron-withdrawing groups, such as nitro or bromo groups, on the benzoxazole moiety tends to improve both anticancer and antimicrobial potency.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for this scaffold could unveil new therapeutic applications.

References

Cell-based assays involving 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Cellular Characterization of 3-Benzooxazol-2-yl-phenylamine and Related Scaffolds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this compound. The benzoxazole ring system is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. While the specific molecular target of this compound is not extensively defined in the public literature, its structural class is rich with biological activity.

This document, therefore, presents a logical, multi-tiered screening cascade to elucidate its potential therapeutic applications. The protocols are designed to be self-validating systems, providing robust and reproducible data for hit characterization and lead optimization. We will focus on two primary areas of investigation where benzoxazole derivatives have shown significant promise: anticancer and antimicrobial activities.

Many 2-substituted benzoxazole derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines[4][5]. Some have been shown to act as kinase inhibitors, a critical target class in oncology[1][6]. The following protocols outline a systematic approach to determine if this compound possesses anticancer properties.

Workflow for Anticancer Candidate Screening

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Outcome start Prepare Stock Solution of this compound assay_viability Cell Viability Assay (MTT/WST-1) - Cancer Cell Panel (e.g., MCF-7, A549) - Non-Cancer Control (e.g., HEK293T) start->assay_viability calc_ic50 Determine IC50 Values & Selectivity Index assay_viability->calc_ic50 assay_apoptosis Apoptosis Assay (Annexin V / PI Staining) calc_ic50->assay_apoptosis If selective cytotoxicity is observed assay_kinase Kinase Inhibition Assay (If applicable) calc_ic50->assay_kinase Hypothesis-driven (e.g., Tyrosine Kinase) characterization Characterize Compound as - Cytotoxic Agent - Apoptosis Inducer - Kinase Inhibitor assay_apoptosis->characterization assay_kinase->characterization start Prepare Serial Dilutions of This compound in 96-well plate inoculate Inoculate wells with a standardized suspension of microorganisms (e.g., S. aureus, E. coli) start->inoculate incubate Incubate at optimal temperature (e.g., 37°C for 24h) inoculate->incubate read Visually inspect for turbidity or measure absorbance (OD600) incubate->read result MIC = Lowest concentration with no visible growth read->result

References

High-Throughput Screening of Benzoxazole Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to bind to a diverse array of biological targets.[1][2] This versatile heterocyclic system is a common motif in natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The therapeutic potential of benzoxazoles stems from their structural similarity to endogenous purine bases, allowing for favorable interactions with key proteins and enzymes within cellular pathways.[5]

The urgent need for novel therapeutics to combat issues like drug resistance and to address complex diseases necessitates the efficient exploration of vast chemical libraries. High-Throughput Screening (HTS) has emerged as an indispensable technology in this endeavor, enabling the rapid evaluation of thousands to millions of compounds to identify promising "hits."[6] This guide provides a comprehensive overview of HTS methodologies tailored for the discovery and characterization of novel benzoxazole-based drug candidates. We will delve into the causality behind experimental design, present detailed, field-proven protocols, and offer insights into data analysis and hit validation, equipping researchers with the knowledge to establish robust and reliable screening campaigns.

Section 1: Foundational Principles of HTS for Benzoxazoles

The success of any HTS campaign hinges on a clear understanding of the biological question and the selection of an appropriate assay. For benzoxazole libraries, screening strategies can be broadly categorized into two main approaches: biochemical (target-based) assays and cell-based (phenotypic) assays .

  • Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are highly specific and offer clear mechanistic insights. For instance, many benzoxazole derivatives have been identified as potent kinase inhibitors.[7] A biochemical assay would directly measure the inhibition of a specific kinase's activity.

  • Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a particular cellular process or phenotype, such as cell viability, proliferation, or the activation of a signaling pathway.[8] Cell-based assays provide a more physiologically relevant context, as they account for factors like cell permeability and metabolism.

The choice between these approaches depends on the research objective. If a specific molecular target is known, a biochemical assay is often the most direct route. However, if the goal is to discover compounds that produce a desired cellular outcome without a preconceived target, a phenotypic screen is more appropriate.

Section 2: HTS Assay Technologies and Protocols

A variety of detection technologies can be employed for HTS of benzoxazole derivatives, each with its own set of advantages. The selection of a particular technology should be guided by the nature of the assay and the desired endpoint.

Absorbance-Based Assays: The Workhorse of Cytotoxicity Screening

Absorbance-based assays are among the most straightforward and cost-effective HTS methods. They are particularly well-suited for assessing cell viability and proliferation.

This protocol outlines a method to assess the cytotoxic effects of benzoxazole compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring its absorbance.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete growth medium

  • Benzoxazole compound library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include control wells: medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Luminescence-Based Assays: High Sensitivity for Diverse Targets

Luminescence-based assays are known for their high sensitivity, broad dynamic range, and low background signals, making them ideal for a variety of HTS applications.[9]

This protocol describes a luminescence-based assay to identify benzoxazole compounds that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[7] The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates ATP consumption by the active kinase, and inhibition of the kinase results in a higher luminescence signal.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Benzoxazole library stock solutions (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each benzoxazole compound into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves two steps: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using no-enzyme (0% activity) and vehicle-only (100% activity) controls.

    • Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.

This protocol details a luciferase reporter assay to screen for benzoxazole derivatives that inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10][11] Cells are engineered to express a luciferase gene under the control of NF-κB response elements. Inhibition of the pathway by a compound results in a decrease in luciferase expression and, consequently, a lower luminescence signal.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete growth medium

  • Benzoxazole compound library (dissolved in DMSO)

  • TNFα (or other NF-κB activator)

  • Dual-Glo® Luciferase Assay System (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 30,000 cells per well in a white, clear-bottom 96-well plate in 100 µL of growth medium.

    • Incubate overnight at 37°C in a CO₂ incubator.[10]

  • Compound Treatment:

    • Add benzoxazole compounds at desired concentrations to the cells.

    • Incubate for 1-2 hours.

  • Pathway Activation:

    • Add TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated control wells.

    • Incubate for 6-24 hours at 37°C in a CO₂ incubator.[12]

  • Cell Lysis and Signal Generation:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add 50 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 15 minutes at room temperature to lyse the cells and generate the firefly luciferase signal.

  • Data Acquisition (Firefly Luciferase):

    • Measure the firefly luminescence using a luminometer.

  • Signal Quenching and Renilla Luciferase Measurement:

    • Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase signal and initiate the Renilla luciferase reaction (internal control for cell viability and transfection efficiency).

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition (Renilla Luciferase):

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition relative to the TNFα-stimulated control.

    • Determine IC₅₀ values for active compounds.

Fluorescence-Based Assays: Versatile and Homogeneous

Fluorescence-based assays are widely used in HTS due to their versatility and amenability to homogeneous formats (no wash steps).

FP is a powerful technique for monitoring molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in depolarized emitted light. When the tracer binds to a larger molecule (e.g., a protein), its tumbling slows down, and the emitted light remains more polarized. This change in polarization can be used to screen for compounds that disrupt this interaction.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer) specific for the target protein

  • Benzoxazole compound library

  • Assay buffer

  • Black, non-binding microplates

  • Fluorescence plate reader with polarization filters

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the target protein, fluorescent tracer, and compound library in the assay buffer.

  • Assay Setup:

    • In a black microplate, add the target protein and the fluorescent tracer.

    • Add the benzoxazole compounds or DMSO (control).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with excitation and emission polarizers.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates that the compound has displaced the fluorescent tracer from the target protein.

    • Calculate the percent inhibition and determine the IC₅₀ or Kᵢ for active compounds.

High-Content Screening (HCS): Multiparametric Phenotypic Analysis

HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells.[13] This approach provides a wealth of information and is particularly useful for identifying compounds that induce specific cellular changes.

This protocol describes a high-content assay to screen for benzoxazole derivatives that induce cytotoxicity and specific morphological changes, providing deeper insights than a simple viability assay.

Materials:

  • U2OS (or other suitable) cell line

  • Complete growth medium

  • Benzoxazole compound library

  • Hoechst 33342 (stains nuclei)

  • Calcein AM (stains live cells)

  • Propidium Iodide (stains dead cells)

  • High-content imaging system and analysis software

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed U2OS cells in 384-well imaging plates and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with the benzoxazole library at various concentrations for 24-48 hours.[13]

  • Cell Staining:

    • Add a cocktail of Hoechst 33342, Calcein AM, and Propidium Iodide to the live cells.

    • Incubate according to the dye manufacturer's instructions.

  • Image Acquisition:

    • Acquire images of each well using an automated high-content imaging system, capturing images in the blue (Hoechst), green (Calcein AM), and red (Propidium Iodide) channels.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells and nuclei.

    • Quantify multiple parameters per cell, including:

      • Cell count: Number of live (Calcein AM positive) and dead (Propidium Iodide positive) cells.

      • Nuclear morphology: Nuclear size, shape, and intensity (Hoechst). Changes can indicate apoptosis (nuclear condensation) or cell cycle arrest.

      • Cell morphology: Cell area, shape, and texture.

  • Data Analysis:

    • Generate multiparametric profiles for each compound.

    • Identify "hit" compounds that induce significant changes in these parameters compared to controls.

    • Use clustering and other machine learning techniques to group compounds with similar phenotypic profiles.

Label-Free Technologies: Direct Measurement of Binding

Label-free technologies, such as Surface Plasmon Resonance (SPR), allow for the real-time detection of molecular interactions without the need for fluorescent or radioactive labels.[14] This avoids potential artifacts introduced by labeling and provides detailed kinetic information (association and dissociation rates).

SPR is an excellent secondary assay to confirm hits from a primary screen and to characterize their binding kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein

  • "Hit" benzoxazole compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the "hit" benzoxazole compound over the sensor surface.

    • Monitor the change in the SPR signal in real-time, which is proportional to the amount of compound binding to the immobilized protein.

  • Data Analysis:

    • Fit the binding data to a kinetic model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[15][16]

Section 3: Data Analysis and Hit Confirmation Workflow

A robust data analysis workflow is crucial for the success of any HTS campaign. The goal is to reliably identify true "hits" while minimizing false positives and false negatives.

Quality Control

The first step in data analysis is to assess the quality of the screen. The Z'-factor is a statistical parameter that is widely used for this purpose. It reflects the separation between the positive and negative controls and the variability of the data.

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: An unacceptable assay.

Hit Identification and Confirmation

The process of identifying and confirming hits typically involves several steps:

  • Primary Screen: The entire compound library is screened at a single concentration. Compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls) are considered primary "hits."

  • Confirmatory Screen: Primary hits are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Secondary and Orthogonal Assays: Active compounds are tested in different, often more physiologically relevant, assays to confirm their activity and elucidate their mechanism of action. For example, a hit from a biochemical kinase assay could be tested in a cell-based assay to confirm its cellular activity.

  • Hit Triage and SAR Analysis: The chemical structures of the confirmed hits are analyzed to identify common scaffolds and to begin to understand the structure-activity relationship (SAR).

Data Presentation

Table 1: Summary of HTS Assay Parameters for Benzoxazole Screening

Assay TypeTarget/PhenotypeDetection MethodThroughputKey Output
MTT Assay Cell Viability/CytotoxicityAbsorbanceHighIC₅₀
Kinase Inhibition Specific Kinase (e.g., VEGFR-2)LuminescenceHighIC₅₀
NF-κB Reporter NF-κB Pathway ActivityLuminescenceHighIC₅₀
Fluorescence Polarization Protein-Ligand BindingFluorescenceHighIC₅₀ / Kᵢ
High-Content Screening Cytotoxicity, MorphologyFluorescence ImagingMedium-HighMultiparametric Profile
Surface Plasmon Resonance Direct BindingLabel-FreeMediumKₑ, kₐ, kₑ

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Generation Primary_Screen Primary HTS (Single Concentration) Data_QC Data Quality Control (Z'-factor calculation) Primary_Screen->Data_QC Primary_Hits Primary Hit Identification (Thresholding) Data_QC->Primary_Hits Confirmatory_Screen Confirmatory Screen (Re-test hits) Primary_Hits->Confirmatory_Screen Validated Hits Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Confirmatory_Screen->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (e.g., Cell-based, SPR) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Confirmed Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screen to lead generation.

HCS_Analysis Image_Acquisition Image Acquisition Blue (Nuclei) Green (Live Cells) Red (Dead Cells) Image_Analysis Image Analysis Segmentation Feature Extraction Image_Acquisition->Image_Analysis Multiparametric_Data Multiparametric Data Cell Count Nuclear Size Cell Shape Intensity Image_Analysis->Multiparametric_Data Hit_Identification Hit Identification & Phenotypic Clustering Multiparametric_Data->Hit_Identification

Figure 2: A simplified workflow for high-content screening data analysis.

Conclusion

The benzoxazole scaffold continues to be a rich source of novel therapeutic candidates. The successful identification and development of these compounds are greatly facilitated by the strategic application of high-throughput screening technologies. This guide has provided an in-depth overview of various HTS methodologies, from established techniques like absorbance and luminescence assays to more advanced approaches such as high-content screening and label-free detection. By understanding the principles behind these methods, implementing robust protocols, and employing a rigorous data analysis workflow, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. The provided protocols and workflows serve as a practical starting point for laboratories looking to screen benzoxazole libraries and unlock their full therapeutic potential.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Benzooxazol-2-yl-phenylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Benzooxazol-2-yl-phenylamine in human plasma. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this and structurally related compounds. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable-isotope labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. This document provides a comprehensive, step-by-step guide, from sample preparation to data acquisition and processing, grounded in established bioanalytical method validation principles.

Introduction

This compound is a heterocyclic aromatic amine containing a benzoxazole core. This structural motif is prevalent in a wide range of biologically active compounds, including pharmaceuticals and materials science components. Accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1] This application note addresses the need for a reliable analytical method for this compound, providing a detailed protocol that can be readily implemented in a bioanalytical laboratory.

Analyte and Internal Standard Properties

PropertyThis compound (Estimated)3-(6-Methyl-1,3-benzoxazol-2-yl)phenylamine-d4 (Internal Standard, Proposed)Rationale for Selection
Molecular Formula C₁₃H₁₀N₂OC₁₄¹H₈D₄N₂OStable isotope labeled (SIL) IS is the gold standard, co-eluting with the analyte and compensating for matrix effects and ionization variability.[2]
Molecular Weight 210.23 g/mol 228.31 g/mol Mass difference of +4 Da ensures no isotopic crosstalk.
Monoisotopic Mass 210.0793 g/mol 228.1202 g/mol Used for accurate mass measurement and precursor ion selection.
XLogP3 ~3.0~3.4Similar lipophilicity ensures comparable extraction recovery and chromatographic behavior.
Hydrogen Bond Donors 11Similar interaction potential with the stationary phase.
Hydrogen Bond Acceptors 33Similar interaction potential with the stationary phase.

Physicochemical properties for the analyte are estimated based on data from its methylated analog, 3-(6-Methyl-1,3-benzoxazol-2-yl)phenylamine (PubChem CID: 721026).[3] The proposed internal standard is a hypothetical deuterated version of a close analog, which represents the ideal choice. In practice, if a custom synthesis is not feasible, a non-isotope labeled structural analog such as 3-(6-Methyl-1,3-benzoxazol-2-yl)phenylamine or 3-(1,3-Benzothiazol-2-yl)aniline (PubChem CID: 720999) could be considered after thorough validation for differential matrix effects and ionization efficiency.[4][5]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Vortexing s2 Aliquoting Plasma s1->s2 s3 Addition of Internal Standard s2->s3 s4 Protein Precipitation (Acetonitrile) s3->s4 s5 Vortexing & Centrifugation s4->s5 s6 Supernatant Transfer s5->s6 s7 Dilution for Injection s6->s7 lc UHPLC Separation (C18 Column) s7->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Analyte/IS Ratio Calculation dp1->dp2 dp3 Calibration Curve Generation dp2->dp3 dp4 Concentration Quantification dp3->dp4 sample_prep cluster_steps plasma 50 µL Plasma mix1 Vortex plasma->mix1 is_sol 10 µL Internal Standard is_sol->mix1 ppt_agent 150 µL Acetonitrile mix2 Vortex Vigorously ppt_agent->mix2 centrifuge Centrifuge (14,000 x g, 10 min) mix2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

References

Application Notes and Protocols for Molecular Docking Studies of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking techniques to study the interactions of 3-Benzooxazol-2-yl-phenylamine and its derivatives with protein targets. Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, offering insights into binding affinity and interaction mechanisms.[5][6] This guide will detail a step-by-step protocol using the widely-used AutoDock software, explain the rationale behind each procedural choice, and provide methods for the critical analysis and validation of docking results.

Introduction: The Significance of Benzoxazoles and Molecular Docking

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The core benzoxazole scaffold serves as a versatile pharmacophore in the design of novel therapeutic agents.[3] Understanding how these molecules interact with their biological targets at an atomic level is crucial for structure-based drug design and lead optimization.[7][8]

Molecular docking is a computational method that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the binding mode and affinity.[5][6] This technique is instrumental in the early stages of drug discovery for virtual screening of compound libraries and for elucidating the mechanism of action of potential drug candidates.[7][9] By providing a detailed view of the ligand-receptor complex, researchers can make informed decisions to improve the potency and selectivity of a compound.[10]

This guide will use this compound as a representative ligand to demonstrate a robust molecular docking workflow. The principles and protocols described herein are broadly applicable to other benzoxazole derivatives and small molecules.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation, execution, and analysis. Each step is critical for obtaining meaningful and reproducible results. The general workflow is depicted below.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PrepProt Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Clean & Prepare Ligand Ligand Structure (SDF/MOL2) PrepLig Ligand Preparation (Add hydrogens, assign charges) Ligand->PrepLig Prepare & Optimize Grid Grid Box Generation PrepProt->Grid Define Binding Site Docking Running Docking Simulation PrepLig->Docking Grid->Docking Analysis Result Analysis (Binding Energy, Pose) Docking->Analysis Validation Validation (Redocking, Decoy Sets) Analysis->Validation Visualization Visualization of Interactions Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Docking of this compound with a Target Protein using AutoDock

This protocol provides a step-by-step guide for performing a molecular docking study. For this example, we will use a hypothetical scenario where we are investigating the interaction of this compound with a protein target. The widely-used and freely available AutoDock suite will be the software of choice.[11][12]

Required Software
SoftwarePurpose
AutoDockTools (ADT) A graphical user interface for preparing docking input files and analyzing results.
AutoDock Vina A popular and efficient docking engine.
PyMOL or UCSF Chimera Molecular visualization tools for preparing the protein and visualizing results.
Open Babel A chemical toolbox for converting between different file formats.
Step 1: Preparation of the Receptor (Protein)

Accurate preparation of the receptor is a critical first step.[13][14] We will start with a protein structure file, typically obtained from the Protein Data Bank (PDB).

  • Obtain the Protein Structure: Download the PDB file of your target protein. For this protocol, we will use a hypothetical PDB entry.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.

    • Remove all water molecules, as they are often not directly involved in ligand binding and can complicate the docking process.[13][14]

    • Remove any co-crystallized ligands, ions, or other heteroatoms that are not essential for the protein's structure or function.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[14]

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar only). This is crucial for correct hydrogen bond calculations.[15]

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). These partial atomic charges are necessary for the scoring function.

    • Save the prepared receptor in the PDBQT format (File -> Save -> Write PDBQT). This format contains the atomic coordinates, partial charges, and atom types required by AutoDock.[11]

Step 2: Preparation of the Ligand (this compound)

The ligand must also be prepared in a format suitable for docking.

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using chemical drawing software and converted to 3D.

  • Prepare the Ligand in AutoDockTools (ADT):

    • Open the ligand file (e.g., in MOL2 or SDF format) in ADT.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root). This allows for ligand flexibility during the docking simulation.[15]

    • Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will take place.

  • Load the Prepared Receptor and Ligand into ADT.

  • Define the Grid Box:

    • Go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site of interest. The box should be large enough to allow the ligand to rotate freely but not so large as to unnecessarily increase computation time.[15]

  • Save the Grid Parameter File: Save the grid parameters as a GPF file.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared receptor, ligand, and grid parameters, the docking simulation can be initiated.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the following command in your terminal:

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.[16][17][18]

Key Metrics for Analysis
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger predicted binding.[19]
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (if available).Lower RMSD values (typically < 2.0 Å) suggest a more accurate prediction of the binding mode.[19][20]
Binding Pose The predicted 3D orientation and conformation of the ligand in the receptor's binding site.Visual inspection is crucial to assess the plausibility of the pose.
Intermolecular Interactions Hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and receptor.These interactions stabilize the complex and provide insights into the mechanism of binding.[16]
Visualizing Interactions

Use molecular visualization software like PyMOL or Discovery Studio to analyze the top-ranked binding poses.[21]

  • Load the receptor PDBQT file and the docking output PDBQT file.

  • Examine the interactions between this compound and the amino acid residues in the binding pocket.

  • Identify key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.[17] These can be visualized in 2D diagrams using tools like LigPlot+.[18]

Ligand-Protein Interactions cluster_ligand This compound cluster_protein Protein Binding Site Ligand_core Benzoxazole Core AA1 Amino Acid 1 (e.g., Ser, Thr) Ligand_core->AA1 Hydrogen Bond AA3 Amino Acid 3 (e.g., Tyr, Phe) Ligand_core->AA3 Pi-Pi Stacking Ligand_phenyl Phenylamine AA2 Amino Acid 2 (e.g., Leu, Val) Ligand_phenyl->AA2 Hydrophobic Interaction

Caption: A diagram illustrating potential ligand-protein interactions.

Scientific Integrity: Validation of Docking Results

Computational predictions must be validated to ensure their reliability.[20][22]

Redocking of a Co-crystallized Ligand

If a crystal structure of the target protein with a bound ligand is available, a common validation method is to extract the ligand and then dock it back into the binding site.[20][23] A successful docking protocol should be able to reproduce the experimental binding pose with an RMSD value below 2.0 Å.[20][22]

Use of Decoy Sets

Another validation technique involves creating a dataset containing known active compounds and a larger number of "decoy" molecules that are physically similar but topologically distinct and presumed to be inactive.[22] A robust docking protocol should be able to distinguish the active compounds from the decoys, ranking them higher in the results.[22]

Comparison with Experimental Data

Whenever possible, docking predictions should be correlated with experimental data.[16] For a series of analogs, there should be a reasonable correlation between the predicted binding affinities and experimentally determined activities (e.g., IC50 or Ki values).

Molecular Dynamics (MD) Simulations

For the most promising docked complexes, MD simulations can be performed to assess the stability of the predicted binding pose over time.[10][20] This can provide further confidence in the docking results.

Conclusion and Future Perspectives

Molecular docking is a powerful and cost-effective tool in the study of ligand-receptor interactions.[5][9] When applied rigorously, it can provide valuable insights into the binding of this compound and other benzoxazole derivatives to their protein targets, thereby guiding further experimental studies and accelerating the drug discovery process. As computational methods continue to advance, the integration of molecular docking with other techniques like machine learning and enhanced sampling MD simulations will further improve the accuracy and predictive power of these in silico approaches.[16]

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Benzooxazol-2-yl-phenylamine. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related N-aryl benzoxazole compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key structural motif in medicinal chemistry and materials science, typically involves the formation of a crucial carbon-nitrogen (C-N) bond. The two primary strategies to achieve this are:

  • Condensation followed by N-arylation: Synthesis of a 2-amino-benzoxazole precursor followed by a cross-coupling reaction with an aryl halide.

  • Direct N-arylation of a benzoxazole core: Coupling of a 2-halo-benzoxazole with an aniline derivative.

Both routes often employ transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions, while powerful, can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate?

A low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Purity of Starting Materials: Impurities in your reactants, such as the 2-aminophenol, aniline derivative, or the benzoxazole core, can poison the catalyst or lead to unwanted side reactions.[1] Always ensure the purity of your starting materials through techniques like recrystallization, distillation, or column chromatography. Verify purity using methods like melting point analysis or NMR spectroscopy.[1]

  • Catalyst Activity and Loading: The choice and activity of your catalyst are paramount. For Buchwald-Hartwig reactions, ensure your palladium precatalyst and phosphine ligand are of high quality and stored under inert conditions. For Ullmann-type reactions, the source and activation of the copper catalyst are critical. Sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[1]

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can drastically affect the yield.[1] Each catalytic system has an optimal temperature range; too low, and the reaction may be sluggish, while too high can lead to catalyst decomposition or side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.[2]

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon). Degas your solvents and handle reagents using Schlenk techniques or in a glovebox.[1]

Q2: My TLC analysis shows a significant amount of unreacted starting material, even after extended reaction times. What should I do?

An incomplete reaction suggests an issue with the catalytic cycle or reaction conditions.

  • Extend Reaction Time: First, ensure the reaction has been allowed to run for a sufficient duration. Continue to monitor by TLC at regular intervals.[1]

  • Check Catalyst Activity: The catalyst may be inactive or poisoned.[1] If using a palladium(II) source, it may not be reducing to the active palladium(0) species. Consider adding a fresh batch of catalyst or using a more active precatalyst.

  • Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants, base, and catalyst.[1]

  • Solvent Choice: The solubility of your reactants can be a limiting factor. If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent or a solvent mixture to improve solubility.[3]

Q3: I am observing a major side product that I suspect is a Schiff base. How can I minimize its formation and promote cyclization?

In syntheses starting from 2-aminophenol and an aldehyde or carboxylic acid derivative, the formation of a stable Schiff base intermediate is a common problem.[1]

  • Promote Cyclization: To encourage the subsequent cyclization to the benzoxazole ring, you can:

    • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[2]

    • Use a suitable catalyst: Lewis acids are often effective in promoting the cyclization of the Schiff base.[2]

    • Remove Water: The cyclization step involves the elimination of water. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the product.

Q4: My purification by column chromatography is difficult, and I'm losing a significant amount of product. What are some effective purification strategies?

Product loss during purification is a frequent cause of low isolated yields.[1]

  • Optimize Column Chromatography: The choice of the solvent system (eluent) is crucial for good separation.[1] A poorly chosen eluent can lead to co-elution of the product with impurities or starting materials. Experiment with different solvent polarities and consider using a gradient elution.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2] Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction during the workup can simplify the purification process by removing unwanted compounds.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters for optimizing a Buchwald-Hartwig amination for the synthesis of N-aryl benzoxazoles.

ParameterRecommendationRationale
Palladium Source Use a pre-formed catalyst like a G3 or G4 precatalyst.Ensures efficient generation of the active Pd(0) species.[3]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Enhance the rates of oxidative addition and reductive elimination.[4]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS.Facilitates the deprotonation of the amine. Weaker bases like K₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[3][5]
Solvent Anhydrous, non-protic solvents like toluene, dioxane, or THF.The choice of solvent can impact solubility and reaction rate.[3][5]
Temperature Typically between 80-120 °C.Needs to be optimized for the specific substrate and catalyst system.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization for your specific setup.

Protocol 1: Buchwald-Hartwig Amination of 2-Chlorobenzoxazole

This protocol describes the palladium-catalyzed N-arylation of 2-chlorobenzoxazole with 3-aminoaniline.

Materials:

  • 2-Chlorobenzoxazole

  • 3-Aminoaniline (m-phenylenediamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 2-chlorobenzoxazole (1.0 equiv), 3-aminoaniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Ullmann Condensation of 2-Bromobenzoxazole

This protocol outlines the copper-catalyzed N-arylation of 2-bromobenzoxazole with 3-aminoaniline.

Materials:

  • 2-Bromobenzoxazole

  • 3-Aminoaniline (m-phenylenediamine)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), 2-bromobenzoxazole (1.0 equiv), 3-aminoaniline (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X Pd(II)Complex L₂Pd(II)(Ar)(X) OxAdd->Pd(II)Complex LigandExch Ligand Exchange Pd(II)Complex->LigandExch + R'NH₂ - HX AmineComplex L₂Pd(II)(Ar)(NHR') LigandExch->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd(0)L2 Product Ar-NHR' RedElim->Product Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Evaluate Reaction Conditions (T, t, Solvent) CheckPurity->CheckConditions [Pure] PurifySM Purify Starting Materials CheckPurity->PurifySM [Impure] CheckCatalyst Assess Catalyst Activity & Loading CheckConditions->CheckCatalyst Optimize Systematically Optimize Parameters CheckCatalyst->Optimize Purify Refine Purification Strategy Optimize->Purify PurifySM->CheckPurity

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with 3-Benzooxazol-2-yl-phenylamine and other similarly challenging compounds in in vitro settings. Recognizing that poor aqueous solubility is a significant hurdle in experimental biology, this guide offers a logical, step-by-step approach to solubilization, from initial stock solution preparation to troubleshooting precipitation in final assay conditions. The methodologies presented here are grounded in established principles of medicinal chemistry and cell-based assay development, ensuring scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: I have just received this compound. What is the first step to solubilize it for my in vitro experiments?

A1: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Due to the hydrophobic nature suggested by its structure, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] It is crucial to determine the maximum solubility in DMSO and then use this stock for serial dilutions into your aqueous assay buffer or cell culture medium.

Q2: What concentration of DMSO is acceptable in my cell-based assay?

A2: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1%, to avoid solvent-induced artifacts.[2][3] Many cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type and assay.[4][5] Always include a vehicle control (media with the same final DMSO concentration as your test conditions) to account for any effects of the solvent itself.[6][7]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer/media. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration organic stock, is not soluble in the final aqueous environment. To address this, you can try several strategies outlined in the troubleshooting section below, such as using co-solvents, adjusting the pH of your media, or employing advanced formulation techniques.

Q4: Can I use solvents other than DMSO?

A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[8][9] However, their compatibility with your specific assay and cell type must be validated. Some assays may be more sensitive to certain solvents.[10] For instance, ethanol and methanol can be cytotoxic at higher concentrations.[11]

Q5: How can I determine the pKa of this compound to guide pH-based solubility enhancement?

A5: Experimentally determining the pKa can be complex. However, you can use computational tools (pKa calculators) available through various software platforms as a starting point. Based on the presence of the phenylamine group, the molecule is likely to have a basic pKa. This suggests that its solubility may increase in acidic conditions.[][13]

Troubleshooting Guide: Compound Precipitation

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

This is often the first and most significant hurdle. The workflow below provides a systematic approach to resolving this issue.

Troubleshooting Workflow for Immediate Precipitation

A Start: Compound precipitates in aqueous media B Prepare a high concentration stock in 100% DMSO A->B C Perform serial dilution into aqueous media B->C D Precipitation observed? C->D E Decrease final compound concentration D->E Yes J Success: Compound is soluble D->J No E->C F Try a different primary solvent (e.g., Ethanol, DMF) E->F Still precipitates F->C G Incorporate a co-solvent (e.g., PEG 400, Propylene Glycol) F->G Still precipitates G->C H Adjust pH of the final aqueous solution G->H Still precipitates H->C I Employ advanced formulation (Cyclodextrins, Nanoparticles) H->I Still precipitates I->J K Re-evaluate experimental design or compound choice I->K Still precipitates

Caption: A decision-making workflow for addressing compound precipitation.

Issue 2: Compound Crystallization Over Time in the Incubator

Sometimes, a compound may appear soluble initially but then crystallizes or precipitates out of solution during the course of a multi-day experiment.

Causality: This can be due to several factors, including temperature changes, interaction with media components, or the compound's inherent instability in an aqueous environment.

Solutions:

  • Reduce the final concentration: The compound may be at a supersaturated state that is not stable long-term.

  • Incorporate stabilizing excipients: Surfactants like Tween 80 or Pluronic F-68 can help maintain solubility.[14]

  • Consider a semi-static or flow-through exposure system: For longer-term studies, this can help maintain a constant, soluble concentration of the compound.

In-Depth Protocols and Methodologies

Protocol 1: Systematic Solvent and Co-Solvent Screening

This protocol provides a methodical way to identify a suitable solvent system for your compound.

Objective: To determine an optimal solvent/co-solvent mixture that maintains the solubility of this compound at the desired final concentration in your aqueous assay medium.

Materials:

  • This compound

  • Primary Solvents: DMSO, Ethanol

  • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)[9][]

  • Aqueous Medium: Your specific cell culture medium or assay buffer

  • 96-well clear bottom plate

  • Plate reader or microscope for visual inspection

Procedure:

  • Prepare High-Concentration Primary Stocks:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Prepare a 10 mM stock of this compound in 100% Ethanol.

  • Set up Co-Solvent Mixtures:

    • In separate tubes, prepare 1:1 mixtures of your primary stocks with the co-solvents (e.g., 10 mM DMSO stock + PEG 400).

  • Perform Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of your primary stocks and co-solvent mixtures into your aqueous medium to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed your predetermined toxicity limit (e.g., 0.5%).

  • Incubate and Observe:

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation immediately after dilution and at several time points (e.g., 1h, 4h, 24h) using a microscope.

    • Quantify precipitation by measuring light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.

Data Interpretation:

Solvent SystemFinal Compound Conc. (µM)Immediate Precipitation (Yes/No)Precipitation at 24h (Yes/No)
DMSO50YesYes
DMSO/PEG 400 (1:1)50NoYes
Ethanol50YesYes
Ethanol/PG (1:1)50NoNo

This is example data and should be generated empirically.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To evaluate if adjusting the pH of the aqueous medium can enhance the solubility of this compound.

Rationale: As a weak base, the solubility of this compound may increase in a more acidic environment where it can be protonated.[][13][15]

Materials:

  • 10 mM stock of this compound in DMSO.

  • Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). It is critical that these buffers are compatible with your downstream assay.

  • pH meter.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a dilution series of your DMSO stock into each of the different pH buffers.

  • Incubate the solutions for a set period (e.g., 1 hour) to allow equilibrium to be reached.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, if known, or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Solubility Enhancement Strategies

cluster_0 Initial Approach cluster_1 Intermediate Strategies cluster_2 Advanced Formulations A DMSO Stock B Co-solvents (PEG 400, PG) A->B C pH Adjustment (Acidic Buffers) A->C D Cyclodextrins (e.g., HP-β-CD) B->D E Nanoparticles (Liposomes, Polymeric) B->E C->D C->E

Caption: A hierarchical approach to enhancing compound solubility.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation approaches may be necessary. These methods aim to create stable, dispersed systems of the drug in the aqueous medium.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its higher aqueous solubility and lower toxicity profile.[20]

Experimental Considerations:

  • The stoichiometry of the drug-cyclodextrin complex needs to be determined.

  • The complexation efficiency can be influenced by the method of preparation (e.g., kneading, co-evaporation).[19][20]

  • It's important to verify that the encapsulated drug is still available to interact with its biological target.

Nanoparticle Formulations

Nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can encapsulate poorly soluble compounds and improve their delivery in in vitro systems.[21][22][23][24] These formulations can enhance stability and, in some cases, facilitate cellular uptake.[25][26]

Key Approaches:

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[21]

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to create a matrix that entraps the drug.[24]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can offer high drug loading.[21]

The development of nanoparticle formulations is a specialized field and may require collaboration with formulation scientists.[27][28]

Final Recommendations

When working with a compound with unknown solubility characteristics like this compound, a systematic and empirical approach is paramount.

  • Start Simple: Always begin with DMSO and determine the maximum tolerable final concentration for your specific assay.

  • Be Methodical: If simple dilution fails, proceed through the troubleshooting workflow, exploring co-solvents and pH adjustments before moving to more complex formulations.

  • Validate Your System: For any solubilization strategy employed, it is critical to run appropriate controls to ensure that the formulation itself does not interfere with the assay readout.

  • Document Everything: Keep detailed records of all tested conditions and their outcomes. This will be an invaluable resource for future experiments with this and other poorly soluble compounds.

By following the guidance in this technical support center, researchers can confidently address the solubility challenges posed by this compound and advance their in vitro studies with greater accuracy and reproducibility.

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for common challenges encountered during the formation of the benzoxazole ring. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing a systematic approach to identifying and resolving experimental hurdles.

Problem 1: Low or No Product Yield

Question: My benzoxazole synthesis is resulting in a very low yield or no product at all. What are the common causes and where should I begin troubleshooting?

Answer: Low yields are a frequent challenge in benzoxazole synthesis, often stemming from several interrelated factors. A systematic investigation is the most effective approach.[1][2]

Initial Troubleshooting Steps:

  • Verify Purity of Starting Materials: This is the most critical first step. Impurities in reactants, particularly the 2-aminophenol, can significantly inhibit the reaction.[1][2] 2-aminophenols are susceptible to air oxidation, which can introduce colored impurities and interfere with cyclization.[2]

    • Actionable Advice: Assess the purity of your starting materials using techniques like melting point analysis or NMR.[1] If purity is questionable, purify the 2-aminophenol (e.g., by recrystallization) and the coupling partner (e.g., aldehyde, carboxylic acid) before use.

  • Re-evaluate Reaction Conditions: Benzoxazole formation is highly sensitive to reaction parameters.

    • Temperature: The reaction may require a specific temperature to overcome the activation energy for cyclization.[2] While some modern catalytic systems work at room temperature or 50°C, many traditional and solvent-free methods require elevated temperatures, sometimes as high as 130-150°C, to drive the reaction to completion.[2][3][4][5] Be cautious, as excessively high temperatures can cause decomposition or promote side reactions like polymerization.[2][6]

    • Solvent: The solvent's polarity plays a crucial role. Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize charged intermediates formed during cyclization.[7] However, the ideal choice is reaction-specific. If reactants have poor solubility, consider switching to a better solvent or increasing the temperature.[7] In some cases, environmentally friendly solvents like ethanol or even water have proven effective.[6][7]

    • Catalyst Activity: If using a catalyst, its activity is paramount. Ensure the catalyst is fresh, has been stored correctly, and is not deactivated.[1][2] Some reactions are sensitive to catalyst loading; a small increase from 1 mol% to 5 mol%, for example, can dramatically improve yields.[4][6]

  • Consider the Atmosphere: Many components in this synthesis are sensitive to oxygen.[1][2]

    • Actionable Advice: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-aminophenol or other sensitive intermediates.[1][2]

Problem 2: Incomplete or Stalled Reaction

Question: My TLC analysis shows significant starting material remaining, even after the recommended reaction time. What can I do to push the reaction to completion?

Answer: A stalled reaction indicates that the conditions are insufficient to fully convert the starting materials.

Strategies to Drive Completion:

  • Extend Reaction Time: The simplest solution is to allow the reaction to run longer. Monitor its progress by taking aliquots at regular intervals and analyzing them by TLC to determine the optimal reaction time.[1][6]

  • Increase Reaction Temperature: A common reason for a stalled reaction is insufficient energy to overcome the activation barrier, particularly for the final cyclization step.[2]

    • Actionable Advice: Incrementally increase the reaction temperature by 10-20°C and continue to monitor by TLC. For example, some solvent-free syntheses require heating up to 130°C to achieve good yields.[2][4]

  • Check Catalyst Activity & Loading: The catalyst may be deactivated or present in an insufficient amount.[2]

    • Actionable Advice: If you suspect deactivation, adding a fresh portion of the catalyst can restart the reaction.[2] Alternatively, consider modestly increasing the catalyst loading.[1]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess (e.g., 1.1 equivalents) of one reactant can sometimes help drive the reaction to completion, though this may complicate purification.[1][2]

Problem 3: Significant Side Product Formation

Question: My reaction mixture is complex, and I suspect side products are forming. What are the common culprits and how can I minimize them?

Answer: Side product formation is a primary cause of low yields and purification difficulties. The most common issue is the formation of a stable intermediate that fails to cyclize.[1][2][6]

Common Side Products & Solutions:

  • Stable Schiff Base Intermediate: In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[1][6]

    • Causality: The cyclization step requires the nucleophilic attack of the hydroxyl group onto the imine carbon. This step can have a significant energy barrier.

    • Actionable Advice:

      • Increase Temperature: Higher temperatures provide the necessary activation energy for the cyclization to occur.[6]

      • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[6]

      • Add an Oxidizing Agent: The final step is often an oxidative aromatization. While atmospheric oxygen can suffice, sometimes a dedicated oxidizing agent is needed to facilitate the conversion of the cyclized intermediate to the final benzoxazole.[6][8]

  • Polymerization: Starting materials or intermediates can polymerize, especially at high temperatures or under highly acidic/basic conditions.[1][2]

    • Actionable Advice: Carefully control the reaction temperature and avoid unnecessarily harsh pH conditions. A gradual temperature ramp can sometimes mitigate this issue.

  • Over-Alkylation/Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

    • Actionable Advice: Use controlled stoichiometry of the alkylating/acylating agent and consider running the reaction at a lower temperature to improve selectivity.

Problem 4: Product Loss During Purification

Question: I seem to be losing a significant amount of my product during work-up and purification. What are some effective strategies for benzoxazoles?

Answer: Purification can be a major source of product loss if not optimized for the specific properties of your benzoxazole derivative.[1]

Effective Purification Techniques:

  • Column Chromatography: This is the most common method.[1]

    • Expert Insight: Success depends entirely on the solvent system. A typical starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[6] Run analytical TLC plates with various solvent ratios to find the system that provides good separation (Rf of ~0.3 for the product). Co-elution with impurities is a common problem if the polarity is not optimized.[9]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products.

    • Actionable Advice: A systematic approach to solvent screening is crucial.[9] Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at reflux. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified via an acid-base work-up.[1]

    • Methodology: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated benzoxazole will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) and re-extract the purified benzoxazole back into an organic solvent.[1] This method is particularly useful for removing non-basic starting materials or byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst for my reaction? The choice of catalyst is critical and depends heavily on the synthetic route.[2] A wide range of catalysts are used, including Brønsted acids (PPA, TfOH), Lewis acids (ZnCl₂, BF₃·Et₂O), and various metal catalysts (copper, palladium, iron-based).[2][4][10][11] Heterogeneous, recyclable catalysts, such as solid-supported acids or magnetic nanoparticles, are increasingly popular due to their ease of separation and alignment with green chemistry principles.[4][8][10] It is often necessary to screen a small panel of catalysts to find the most effective one for a specific substrate pair.[6]

Q2: What is the role of the solvent, and how does its polarity affect the reaction? Solvent polarity can significantly influence reaction rates and yields by stabilizing intermediates and transition states.[7]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are commonly used because they can stabilize charged species that form during the cyclization process, often leading to faster reactions.[7]

  • Protic Solvents (Ethanol, Water): These solvents can participate in hydrogen bonding. They can, for example, protonate a carbonyl group, making it more electrophilic and promoting the initial condensation step.[7] Ethanol is a popular "green" option that has proven effective in many cases.[6]

  • Nonpolar Solvents (Toluene, Xylene): Often used in reactions that require high temperatures and azeotropic removal of water.

Q3: What is a typical temperature range for benzoxazole synthesis? The optimal temperature is highly variable. While some modern, highly efficient catalytic systems can operate at room temperature, many syntheses require heating.[3][12] A common range is between 50°C and 140°C.[3] For instance, solvent-free syntheses using Brønsted acidic ionic liquids or other heterogeneous catalysts often proceed at 100-130°C to achieve high yields in a reasonable timeframe.[2][3][4]

Q4: Are solvent-free conditions a viable and effective option? Absolutely. Solvent-free synthesis is a well-established, efficient, and environmentally friendly method for preparing benzoxazoles.[3][7] These reactions are often facilitated by a catalyst and may use microwave irradiation or mechanical grinding to promote the reaction.[3][7] The benefits include reduced chemical waste, potentially shorter reaction times, and simplified work-up procedures.[3][4]

Section 3: Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Conditions on 2-Phenylbenzoxazole Synthesis

This table summarizes data from various protocols for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, illustrating the impact of different catalysts, solvents, and temperatures.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
No Catalyst-Solvent-Free130120[2]
BAIL Gel1Solvent-Free130598[4]
Fe₃O₄@SiO₂-SO₃H0.03 g (catalyst weight)Solvent-Free500.3392[10]
PEG-SO₃H5% (w/w)EthanolRoom Temp.2.594[12]
EG-G2-Pd10 mg (catalyst weight)Ethanol50388[11]
Mn-TPA (MOF)0.006 mmolEthanol300.13>99[13]
Experimental Protocol 1: General Procedure for Solvent-Free Benzoxazole Synthesis

This protocol is adapted from a method using a recyclable Brønsted acidic ionic liquid (BAIL) gel catalyst.[4] Researchers should optimize conditions for their specific substrates.

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • BAIL gel catalyst (~1 mol%, 0.010 g)[4]

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine the 2-aminophenol, benzaldehyde, and BAIL gel catalyst.[4]

  • Reaction: Heat the reaction mixture to 130°C and stir for 5 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC until the 2-aminophenol spot is consumed. Use a nonpolar/polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[4]

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under vacuum to obtain the crude product.[4] Purify the residue by silica gel column chromatography if necessary.[4]

Experimental Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark spots for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).

  • Spot the Plate: Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" mark. Spot the reaction mixture on the "Rxn" mark. Spot both on top of each other at the "co-spot" mark.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The reaction is progressing if the starting material spot in the "Rxn" lane diminishes and a new product spot (typically with a different Rf value) appears.[2]

Section 4: Visualization of Key Concepts

Benzoxazole_Mechanism cluster_reactants Reactants 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Schiff_Base Condensation (-H₂O) Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole (Final Product) Cyclized_Intermediate->Benzoxazole Oxidation/ Aromatization

Caption: Simplified mechanism for benzoxazole synthesis.[2][8][11]

Troubleshooting_Workflow decision decision start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) purity_ok->check_conditions Yes purify_sm->check_conditions conditions_ok Stalled Reaction or Side Products? check_conditions->conditions_ok increase_temp Increase Temperature Incrementally conditions_ok->increase_temp Stalled check_catalyst Check Catalyst Activity & Loading conditions_ok->check_catalyst Side Products optimize_purification Optimize Purification (Chromatography, Recrystallization) conditions_ok->optimize_purification Conditions Seem OK increase_temp->optimize_purification check_catalyst->optimize_purification change_solvent Screen Solvents

References

Technical Support Center: Purification of 3-Benzooxazol-2-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 3-Benzooxazol-2-yl-phenylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental hurdles.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds, recognized for their wide-ranging pharmacological applications.[1] Their synthesis, while often straightforward, can present considerable purification challenges that impact yield, purity, and subsequent biological evaluations. Common issues include the removal of unreacted starting materials, catalysts, and the separation of structurally similar byproducts. This guide provides a structured approach to overcoming these obstacles, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound derivatives.

Q1: My crude product of a this compound derivative is an oily residue instead of a solid. How should I proceed with purification?

A1: An oily crude product often indicates the presence of residual solvent or low-melting point impurities.

  • Action 1 (Solvent Removal): Ensure all volatile solvents are thoroughly removed. This can be achieved by placing the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Action 2 (Trituration): If solvent removal does not yield a solid, trituration is an effective next step. This involves adding a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Common solvents for trituration of benzoxazole derivatives include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[2] The goal is to induce precipitation or crystallization of the product while the impurities remain in solution.

  • Action 3 (Column Chromatography): If trituration fails, purification by column chromatography is recommended. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically effective.[3]

Q2: I am having difficulty separating my target compound from unreacted 2-aminophenol. What is the best approach?

A2: The basicity of the unreacted 2-aminophenol can be exploited for its removal.

  • Action 1 (Aqueous Wash): Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acidic solution, such as 1 N hydrochloric acid.[4] The 2-aminophenol will be protonated and move into the aqueous layer, while the desired, less basic benzoxazole derivative remains in the organic phase. Follow this with a wash with brine to remove any remaining acid and water.

  • Action 2 (Column Chromatography): If an aqueous wash is not sufficiently effective, column chromatography is a reliable alternative. The more polar 2-aminophenol will have a lower retention factor (Rf) on silica gel compared to the benzoxazole product.[1]

Q3: After column chromatography, I still observe minor impurities in my NMR spectrum. What further purification steps can I take?

A3: For removing trace impurities, recrystallization is the most powerful technique.

  • Action 1 (Recrystallization): The key to successful recrystallization is selecting an appropriate solvent or solvent system. For benzoxazole derivatives, ethanol is often a good starting point.[5][6] If a single solvent is not effective, a mixed solvent system, such as acetone/acetonitrile or ethyl acetate/hexanes, can be employed.[2][7] The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification problems.

Problem 1: Low Recovery After Column Chromatography

Low recovery can be due to several factors, from improper column packing to product instability.

Potential Cause Troubleshooting Action Scientific Rationale
Product Adsorption on Silica Gel 1. Pre-treat the silica gel with a small amount of a polar solvent like methanol, followed by equilibration with the starting eluent. 2. Add a small percentage (0.5-1%) of triethylamine to the eluent system.The amine group in some derivatives can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption. Triethylamine acts as a competitive base, masking the silanol groups and facilitating the elution of the product.
Product Streaking/Tailing 1. Ensure the sample is loaded onto the column in a minimal volume of solvent. 2. Choose a solvent system where the product has an Rf value between 0.2 and 0.4.A concentrated sample band at the start of the chromatography leads to better separation. An optimal Rf value ensures good resolution from impurities.
Product Instability on Silica Consider switching to a less acidic stationary phase, such as neutral alumina, or using flash chromatography to minimize contact time.Some benzoxazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation during purification.
Problem 2: Difficulty in Achieving Crystallization

Inducing crystallization can be challenging, especially with novel derivatives.

Potential Cause Troubleshooting Action Scientific Rationale
Supersaturation 1. Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of the pure compound, if available.Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. Seed crystals provide a template for the molecules to align and crystallize.
Inappropriate Solvent Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.The solubility of a compound is highly dependent on the solvent's properties. A systematic approach increases the likelihood of finding a suitable solvent system.
Presence of Impurities If the product is still impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.Impurities can inhibit crystal lattice formation, preventing crystallization even from a supersaturated solution.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent.[8] Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.[7]

  • Crystal Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude this compound Derivative Is_Solid Is the product a solid? Crude_Product->Is_Solid Trituration Trituration Is_Solid->Trituration No (Oily) Starting_Material_Present Unreacted Starting Material Present? Is_Solid->Starting_Material_Present Yes Trituration->Starting_Material_Present Column_Chromatography Column Chromatography Check_Purity_TLC Check Purity by TLC/NMR Column_Chromatography->Check_Purity_TLC Recrystallization Recrystallization Check_Purity_TLC->Recrystallization Minor Impurities Present Pure_Product Pure Product Check_Purity_TLC->Pure_Product Pure Recrystallization->Pure_Product Aqueous_Wash Acidic Aqueous Wash Aqueous_Wash->Column_Chromatography Starting_Material_Present->Column_Chromatography No Starting_Material_Present->Aqueous_Wash Yes

References

Technical Support Center: Enhancing the Biological Activity of 3-Benzooxazol-2-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-06

Introduction

The 3-Benzooxazol-2-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its relative stability and synthetic tractability make it an attractive starting point for drug discovery campaigns.[2] However, researchers often encounter challenges related to potency, selectivity, and suboptimal physicochemical properties.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of this compound derivatives. Our goal is to equip researchers with the rationale and practical protocols needed to systematically enhance the biological activity of their compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for this scaffold?

A1: The benzoxazole core is versatile and has been incorporated into ligands for a wide range of biological targets.[4][5] Commonly reported targets include protein kinases (e.g., VEGFR-2), topoisomerases, and various enzymes implicated in microbial pathogenesis.[6][7][8] The specific target is largely determined by the substitution patterns on both the benzoxazole and phenylamine rings. For example, specific derivatives have been designed as potent inhibitors of VEGFR-2 for anticancer applications.[6][8]

Q2: My initial hit has weak activity. Where do I start with optimization?

A2: The first step is to establish a clear Structure-Activity Relationship (SAR). Begin with systematic modifications at key positions. For the this compound scaffold, the most common points for diversification are the phenylamine ring and the benzoxazole core (positions 5 and 6). Simple modifications, such as adding small alkyl or halogen groups, can provide initial insights into the steric and electronic requirements of the binding pocket.[9]

Q3: What are the most common liabilities associated with benzoxazole derivatives?

A3: Like many rigid, aromatic structures, benzoxazole derivatives frequently suffer from poor aqueous solubility, which can mask true activity and hinder downstream development.[10][11] Metabolic instability, particularly oxidative metabolism on the electron-rich aromatic rings, is another common challenge.[12][13] Off-target activity and cytotoxicity can also be issues, necessitating careful selectivity screening.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

Poor solubility is a primary reason for inconsistent biological data and low bioavailability. The rigid, planar nature of the benzoxazole core contributes to high crystal lattice energy, making it difficult for water to solvate the molecule.[11]

Immediate Checks & Solutions

  • Confirm with Data: Do not rely on visual inspection. Quantify the solubility using a standardized protocol. The shake-flask method is the gold standard, but kinetic solubility assays are suitable for higher throughput.[11]

  • pH Modification: If your compound has an ionizable group (e.g., a basic nitrogen), assess its pH-dependent solubility. Adjusting the pH of your assay buffer to be at least 2 units away from the compound's pKa can keep it in its more soluble, ionized form.[11]

  • Co-solvents: For in vitro assays, judicious use of a co-solvent like DMSO or ethanol is common. However, always verify the tolerance of your specific assay to the solvent, as high concentrations can lead to artifacts. Ensure the final DMSO concentration is typically below 1%.

Long-Term Structural Modification Strategies

StrategyRationaleExample Modification
Introduce Polar Groups Increases polarity and potential for hydrogen bonding with water.Add morpholine, piperazine, or hydroxyl groups to the phenylamine ring.
Disrupt Planarity Breaks crystal packing, reducing lattice energy.Introduce a bulky or non-planar substituent.
Salt Formation For ionizable compounds, forming a salt is a highly effective way to improve both solubility and dissolution rate.[14]React a basic derivative with an acid like HCl or fumaric acid.[14]
Prodrug Approach Attach a highly soluble promoiety that is cleaved in vivo to release the active drug.[11]Add a phosphate or amino acid ester.
Problem 2: Low In Vitro Potency

If your compound is soluble but shows weak activity against its target, the issue lies with the molecular recognition at the binding site. A systematic exploration of the SAR is required.

Causality & Optimization Workflow

The following diagram outlines a decision-making process for improving potency.

SAR_Workflow start Initial Hit (Low Potency) solubility Is Solubility > 10 µM in Assay Buffer? start->solubility modify_sol Address Solubility First (See Problem 1) solubility->modify_sol No explore_phenyl Explore Phenylamine Substitutions solubility->explore_phenyl Yes results_phenyl Improved Potency? explore_phenyl->results_phenyl explore_benzo Explore Benzoxazole Substitutions results_benzo Improved Potency? explore_benzo->results_benzo results_phenyl->explore_benzo Yes results_phenyl->explore_benzo No results_benzo->explore_phenyl No combine Combine Favorable Substitutions results_benzo->combine Yes lead Optimized Lead combine->lead

Caption: Workflow for potency optimization.

SAR Insights from Literature

  • Phenylamine Ring: This region often points towards the solvent-exposed area of a binding pocket. Adding polar groups here can improve solubility and sometimes pick up additional hydrogen bonds.

  • Benzoxazole Core: Substitutions at the 5- and 6-positions can modulate electronic properties and provide vectors for growth into sub-pockets. Electron-withdrawing groups like halogens (e.g., Chlorine) have been shown to improve activity in some series.[6] For instance, in one study on VEGFR-2 inhibitors, 5-chlorobenzo[d]oxazole derivatives showed better cytotoxic activity than unsubstituted analogs.[6]

Problem 3: Poor Cell Permeability

A compound can be potent in a biochemical (e.g., enzyme) assay but inactive in a cell-based assay. This often points to an inability to cross the cell membrane to reach its intracellular target.

Troubleshooting Steps

  • Rule out Cytotoxicity: First, ensure the compound is not simply killing the cells at the tested concentration, which would also result in a lack of signal. Run a simple cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

  • Assess Permeability Directly: The gold standard for assessing intestinal absorption, which often correlates with general cell permeability, is the Caco-2 permeability assay.[15][16][17] This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells.[17]

  • Analyze Physicochemical Properties:

    • Polar Surface Area (PSA): Calculate the PSA. Generally, a PSA > 140 Ų is associated with poor permeability.

    • Molecular Weight (MW): Adherence to Lipinski's Rule of Five (MW < 500) is a good guideline.

    • LogP: A LogP value between 1 and 3 is often optimal for permeability.

Strategies for Improvement

  • Reduce PSA: Mask polar groups like carboxylic acids or hydroxyls by converting them to esters or ethers. This is a common strategy but may impact target binding.

  • Intramolecular Hydrogen Bonding: Introduce groups that can form an intramolecular hydrogen bond. This effectively "hides" polarity from the solvent, reducing the effective PSA and improving membrane passage.

  • Balance Lipophilicity: Both very low and very high lipophilicity can hurt permeability. Systematically modify substituents to fine-tune the LogP into the optimal range.

Problem 4: Metabolic Instability

High clearance in vivo can be predicted by in vitro metabolic stability assays. The primary site of drug metabolism is the liver, mediated largely by cytochrome P450 (CYP) enzymes.[18]

Experimental Assessment

The Liver Microsomal Stability Assay is a standard in vitro method to assess Phase I metabolism.[18][19] The compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH).[19] The disappearance of the parent compound over time is monitored by LC-MS.

Common Metabolic "Hotspots" and Solutions

  • Unsubstituted Phenyl Rings: Aromatic rings are susceptible to oxidation by CYP enzymes.

    • Solution: Introduce an electron-withdrawing group, such as a fluorine or chlorine atom, to deactivate the ring towards oxidation. Replacing a phenyl ring with a more electron-deficient heterocycle like a pyridine can also increase metabolic stability.[13]

  • Terminally-located Methyl Groups: These can be oxidized to alcohols and then further to carboxylic acids.

    • Solution: Replace the methyl group with a trifluoromethyl (CF₃) group or incorporate it into a ring structure.

  • Sites of N- or O-dealkylation:

    • Solution: Introduce steric hindrance near the site of metabolism to block enzyme access. For example, add a methyl group to an adjacent carbon.

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol assesses the rate of a compound's transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.[15][16]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® plates (e.g., 24-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Lucifer Yellow (monolayer integrity)

  • LC-MS/MS for analysis

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Alternatively, perform a Lucifer Yellow rejection test. Only use monolayers with validated integrity.[20]

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) and control compounds to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

To assess active efflux, a bidirectional assay is performed by also measuring transport from the basolateral to the apical (B→A) direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[17][20]

Protocol 2: Liver Microsomal Stability Assay

This assay provides an in vitro measure of a compound's susceptibility to Phase I metabolism.[18][21]

Materials:

  • Pooled human liver microsomes (HLM)[18]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[19]

  • NADPH regenerating system (or NADPH stock solution)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS for analysis

Step-by-Step Methodology:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., final protein concentration of 0.5 mg/mL).[19]

  • Pre-incubation: Add the test compound (e.g., final concentration of 1 µM) to the master mix. Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualization of the Drug Discovery Workflow

The following diagram illustrates where the troubleshooting guides fit within a typical hit-to-lead optimization campaign.

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization Hit_ID Hit Identification SAR_Dev SAR Development Hit_ID->SAR_Dev Potency Potency Optimization (Troubleshooting Guide 2) SAR_Dev->Potency ADME_Screen ADME Profiling Potency->ADME_Screen Solubility Solubility Enhancement (Troubleshooting Guide 1) ADME_Screen->Solubility Permeability Permeability Improvement (Troubleshooting Guide 3) ADME_Screen->Permeability Metabolism Metabolic Stability (Troubleshooting Guide 4) ADME_Screen->Metabolism Lead_Opt Lead Candidate Solubility->Lead_Opt Permeability->Lead_Opt Metabolism->Lead_Opt

Caption: Drug discovery workflow for benzoxazole derivatives.

References

Technical Support Center: Synthesis of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzooxazol-2-yl-phenylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on identifying and mitigating side reactions to improve yield, purity, and overall success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two main pathways:

  • Condensation Reaction: The reaction of 2-aminophenol with a 3-aminobenzoic acid derivative. This method is straightforward but can require harsh conditions to drive the cyclization.

  • Cross-Coupling Reactions: Primarily the Buchwald-Hartwig amination or Ullmann condensation, involving the coupling of a 2-halobenzoxazole with 1,3-phenylenediamine (m-phenylenediamine).[1][2] These methods are often high-yielding but can present challenges in controlling selectivity.

This guide will address potential side reactions and troubleshooting for both approaches.

Troubleshooting Guides & FAQs

Issue 1: Low Yield and Incomplete Conversion

Q1: My reaction has a low yield, and I see a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.[3][4]

  • Purity of Starting Materials: Impurities in your 2-aminophenol, 3-aminobenzoic acid derivative, 2-halobenzoxazole, or 1,3-phenylenediamine can inhibit the reaction.[5] 1,3-phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities and reduced reactivity.[6]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Consider purifying starting materials by recrystallization or distillation if necessary.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[4]

    • For Condensation Reactions: These often require high temperatures to drive the dehydration and cyclization. If the reaction is stalling, consider a higher boiling point solvent or an increase in temperature.

    • For Cross-Coupling Reactions: The choice of catalyst, ligand, and base is critical.[1][2] If you are experiencing low conversion, the catalytic system may not be optimal for your specific substrates.

  • Inert Atmosphere: Many of the reagents and intermediates, particularly in cross-coupling reactions, are sensitive to air and moisture.[5]

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Issue 2: Formation of a Major, Unidentified Side Product

Q2: I am observing a significant side product in my reaction mixture that is difficult to separate from my desired product. What could it be and how can I prevent its formation?

A2: The nature of the side product will depend on your synthetic route. Below are some of the most common side products and strategies to mitigate their formation.

  • Incomplete Cyclization (Condensation Route): When reacting 2-aminophenol with a 3-aminobenzoic acid derivative, the initial amide formation may be successful, but the subsequent intramolecular cyclization to form the benzoxazole ring may be incomplete. This results in the formation of N-(2-hydroxyphenyl)-3-aminobenzamide as a major byproduct.

    • Causality: Insufficient temperature or lack of an effective catalyst to promote dehydration.

    • Mitigation:

      • Increase the reaction temperature or use a higher-boiling solvent.

      • Employ an acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to facilitate the cyclization.[6]

  • Bis-Arylation (Cross-Coupling Route): When using 1,3-phenylenediamine as the nucleophile in a Buchwald-Hartwig or Ullmann coupling with a 2-halobenzoxazole, a common side reaction is the formation of the di-substituted product, 3,5-Bis(benzo[d]oxazol-2-yl)aniline.[7][8]

    • Causality: The presence of two nucleophilic amino groups on the 1,3-phenylenediamine. Once the first amination occurs, the remaining amino group can react with another molecule of the 2-halobenzoxazole.

    • Mitigation:

      • Stoichiometry Control: Use a significant excess of 1,3-phenylenediamine relative to the 2-halobenzoxazole to statistically favor mono-amination.

      • Slow Addition: Add the 2-halobenzoxazole slowly to the reaction mixture containing the diamine to maintain a low concentration of the electrophile.

      • Protecting Groups: Consider a synthetic strategy involving the protection of one of the amino groups of 1,3-phenylenediamine, followed by the coupling reaction and subsequent deprotection.

  • Hydrodehalogenation (Cross-Coupling Route): In palladium-catalyzed reactions, a common side product is the dehalogenated starting material (i.e., benzoxazole).

    • Causality: This can occur through a competing reaction pathway, such as β-hydride elimination from a palladium-amide intermediate, although this is less common with aryl amines.[1][9] It can also be caused by certain impurities or additives in the reaction.

    • Mitigation:

      • Optimize the choice of ligand and base. Bulky, electron-rich phosphine ligands can often suppress this side reaction.

      • Ensure high purity of all reagents and solvents.

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my final product, this compound. What are the recommended purification strategies?

A3: The purification of aromatic amines can be challenging due to their basicity and potential for interaction with silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Recommendation: Use a silica gel column with a solvent system of increasing polarity, such as a gradient of hexane/ethyl acetate or dichloromethane/methanol. To prevent streaking and improve separation, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[10] Amine-functionalized silica can also be an effective stationary phase.[10]

  • Acid-Base Extraction: The basicity of the amino group on your product can be exploited for purification.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the ammonium salt.

      • Separate the aqueous layer and wash it with an organic solvent to remove non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate your purified product.

      • Extract the product back into an organic solvent, dry, and concentrate.

  • Recrystallization: If your product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent or solvent pair can be a highly effective final purification step.

Experimental Protocols & Data

Protocol 1: Buchwald-Hartwig Amination with Stoichiometric Control

This protocol is designed to favor the mono-amination of 1,3-phenylenediamine.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.06 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add 1,3-phenylenediamine (3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.

  • Slow Addition of Electrophile: Dissolve 2-chlorobenzoxazole (1.0 equiv.) in anhydrous, degassed toluene. Add this solution dropwise to the reaction mixture over 1-2 hours at room temperature.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Purify by column chromatography as described in the purification section.

ParameterRecommended ConditionRationale
Diamine Stoichiometry 3.0 equivalentsStatistically favors mono-substitution.
Ligand Bulky, electron-rich phosphine (e.g., XPhos)Promotes efficient oxidative addition and reductive elimination.[11]
Base Sodium tert-butoxideStrong, non-nucleophilic base suitable for aminations.
Temperature 100-110 °CSufficient to drive the reaction to completion.
Protocol 2: Condensation with Acid Catalyst

This protocol utilizes an acid catalyst to promote the cyclization of the amide intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 2-aminophenol (1.0 equiv.) and 3-aminobenzoic acid (1.05 equiv.).

  • Solvent and Catalyst: Add a high-boiling solvent such as xylene or toluene. Add polyphosphoric acid (PPA) or a catalytic amount of methanesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect any water that forms in the Dean-Stark trap.

  • Monitoring: Monitor the disappearance of the starting materials by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Side Reactions

Buchwald-Hartwig Amination Side Reactions

Buchwald_Hartwig_Side_Reactions Start 2-Chlorobenzoxazole + 1,3-Phenylenediamine Desired_Product This compound (Mono-amination) Start->Desired_Product Desired Pathway Bis_Arylation 3,5-Bis(benzo[d]oxazol-2-yl)aniline (Di-amination) Start->Bis_Arylation Side Reaction (Excess 2-chlorobenzoxazole or prolonged reaction time) Hydrodehalogenation Benzoxazole Start->Hydrodehalogenation Side Reaction (Catalyst decomposition or impurities)

Caption: Potential reaction pathways in the Buchwald-Hartwig synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Purity Check Purity of Starting Materials (NMR, m.p.) Start->Purity Purity->Start Impurities Found (Purify & Retry) Inertness Verify Inert Atmosphere (Degas solvents, use Ar/N2) Purity->Inertness Purity OK Inertness->Start Air/Moisture Leak (Improve Setup & Retry) Conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Base) Inertness->Conditions Atmosphere OK Conditions->Start Suboptimal (Adjust & Retry) Purification Review Purification Method (Loss during workup?) Conditions->Purification Conditions Optimized Purification->Start Inefficient (Modify Protocol & Retry) Success Improved Yield Purification->Success Purification OK

References

Technical Support Center: Stability Testing Protocols for Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of novel benzoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into establishing robust stability-indicating methods, troubleshooting common experimental hurdles, and understanding the degradation pathways of this important class of heterocyclic compounds. Our approach is rooted in scientific causality and regulatory compliance to ensure the integrity of your stability data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when initiating a stability program for novel benzoxazole derivatives.

Q1: Where should I begin with stability testing for my new benzoxazole compound?

A1: The foundational step is to conduct a forced degradation (or stress testing) study. The purpose is not to determine shelf-life but to intentionally degrade the molecule to understand its intrinsic stability, identify potential degradation products, and, most importantly, develop and validate a stability-indicating analytical method.[1][2][3] This analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, must be able to separate the intact drug substance from all process-related impurities and newly formed degradation products.[4] The International Council for Harmonisation (ICH) guideline Q1A(R2) recommends exposing the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[5]

Q2: What are the typical stress conditions for a forced degradation study?

A2: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2][3] Degradation beyond this level can lead to secondary degradation, complicating the analysis. Conditions should be more severe than the accelerated stability testing conditions (40°C/75% RH).[6][7] A typical starting point is summarized in the table below.

Stress ConditionTypical ProtocolScientific Rationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 60°C; 2 to 48 hoursThe benzoxazole ring is known to be susceptible to acid-catalyzed hydrolysis, which typically involves cleavage of the C-O bond to form an N-(2-hydroxyphenyl)amide derivative.[8] Monitor for this specific degradant.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 60°C; 2 to 48 hoursBasic conditions can also promote hydrolysis, potentially leading to the same C-O bond cleavage product or other rearrangements depending on the substituents on the benzoxazole core.[9]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room Temperature; 2 to 24 hoursEvaluates susceptibility to oxidative stress. For heterocyclic compounds, this can lead to the formation of N-oxides or hydroxylation of the aromatic rings.[10] The reaction is often rapid and should be monitored closely.
Thermal Degradation Solid state; 60°C to 105°C (or below melting point); Up to 7 daysAssesses the intrinsic thermal stability of the solid form. High temperatures can reveal weaknesses in the molecular structure, potentially leading to complex decomposition products like carbon monoxide, carbon dioxide, and hydrogen cyanide through ring fragmentation.[11]
Photostability Solid state & in solution; ICH Q1B conditions: Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m².[2]Exposes the compound to light energy simulating storage and handling. A dark control sample, protected from light (e.g., with aluminum foil), must be analyzed in parallel to differentiate between photolytic and thermal degradation.[6]
Q3: My initial stress conditions caused 100% degradation. What should I do?

A3: This indicates the conditions were too harsh. The goal is partial, controlled degradation. Systematically reduce the severity of the stressor. For example:

  • Reduce Concentration: If 1 M HCl caused complete degradation, try 0.1 M or even 0.01 M HCl.

  • Lower Temperature: If the reaction was at 60°C, repeat it at room temperature.

  • Shorten Duration: Instead of 24 hours, take time points at 1, 2, 4, and 8 hours.

This systematic approach will help you pinpoint conditions that yield the target 5-20% degradation, which is optimal for method development.[3]

Q4: What is "mass balance" and why is it critical?

A4: Mass balance is an essential component of a forced degradation study that validates the "stability-indicating" nature of your analytical method.[6] It is a reconciliation of the initial amount of the drug substance versus the sum of the remaining drug substance and all detected degradation products after stress testing.[1] The calculation is:

Mass Balance (%) = [(Assay of API) + (Sum of all Degradation Products)] / (Initial Assay of API) x 100

An ideal mass balance is between 95-105%.[6] A result within this range provides confidence that your analytical method is detecting all significant degradants and that no major components are going unaccounted for.[1][10]

Experimental Workflow & Data Interpretation

A robust stability study follows a logical progression from stress testing to data analysis. Understanding this workflow is key to building a comprehensive stability profile for your novel benzoxazole compound.

Forced_Degradation_Workflow cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Analysis & Validation API API Batch Selection (Single Batch) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Control Prepare Unstressed Control & Dark Control (for Photo) API->Control MethodDev Develop Stability-Indicating HPLC/UPLC Method Stress->MethodDev Specificity Check for Peak Purity & Resolution (API vs. Degradants) MethodDev->Specificity Analysis Analyze Stressed Samples & Controls Specificity->Analysis MassBalance Calculate Mass Balance (Target: 95-105%) Analysis->MassBalance ID Characterize Degradants (LC-MS, NMR) Analysis->ID MassBalance->ID If balance fails, investigate further

Caption: Forced degradation experimental workflow.

Troubleshooting Guides

This section provides practical, Q&A-formatted guides for specific issues you may encounter during your experiments.

Guide 1: Poor Chromatographic Resolution

Q: I've performed an acid hydrolysis on my benzoxazole derivative, but I'm seeing a shoulder on my main API peak in the HPLC chromatogram. How can I resolve this?

A: A peak shoulder indicates incomplete separation between your API and a degradation product. The most likely degradant in acid hydrolysis of a benzoxazole is the corresponding N-(2-hydroxyphenyl)amide.[8] This degradant may have a polarity very similar to the parent compound, making separation challenging.

Troubleshooting Steps:

  • Confirm Co-elution: Use a photodiode array (PDA) detector to check the peak purity across the entire peak. A non-uniform spectrum indicates the presence of more than one component.

  • Adjust Mobile Phase Organic Content: If using reversed-phase HPLC, slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve the resolution between the two closely eluting peaks.

  • Modify Mobile Phase pH: The ionization state of your compound and its degradants can significantly affect retention. Adjust the pH of the aqueous portion of your mobile phase. For benzoxazoles, exploring a pH range between 3 and 5 is often a good starting point.[12]

  • Change Column Chemistry: If mobile phase adjustments fail, the column selectivity may be insufficient. Switch to a column with a different stationary phase. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl phase, which can offer different pi-pi interactions and improve selectivity for aromatic heterocyclic compounds.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

Guide 2: Mass Balance Failure (<95%)

Q: My mass balance after oxidative stress (H₂O₂) is only 85%. Where could the missing 15% be?

A: A low mass balance is a common but critical issue. It suggests that your method is not detecting all degradation products.[1]

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: The primary assumption in HPLC with UV detection is that all compounds absorb UV light. Some degradation pathways can produce small, volatile, or non-UV-active fragments.

    • Action: Analyze the stressed sample using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD), which does not rely on a chromophore for detection. This may reveal degradants that are invisible to the UV detector.

  • Investigate Volatile Degradants: Thermal or oxidative degradation can sometimes produce volatile products (e.g., CO, CO₂) that escape from the sample vial, leading to a literal loss of mass.[11]

    • Action: While difficult to quantify, if LC-MS analysis doesn't reveal new peaks, consider this a possibility and document it in your report. Headspace GC-MS can be used in some cases to identify volatile products.

  • Assess Peak Integration: Ensure that all small peaks in the chromatogram are being integrated correctly. Sometimes, a multitude of very small degradants can account for the missing mass.

    • Action: Lower the integration threshold in your chromatography data system and re-process the data.

  • Consider Adsorption: Highly polar degradants may adsorb irreversibly to the column or sample vials.

    • Action: Try different sample diluents or vial types (e.g., silanized glass). A column flush with a very strong solvent after the run may also provide clues.

  • Evaluate Relative Response Factors (RRF): The UV response of a degradant may be significantly different from that of the API. Assuming an RRF of 1.0 for all degradants can lead to inaccurate mass balance calculations.

    • Action: If a major degradant is isolated, determine its RRF relative to the API and apply this correction factor to your calculations.

Guide 3: Unexpected Degradation Profile

Q: I performed a photostability study according to ICH Q1B, and my "dark control" sample shows almost as much degradation as the light-exposed sample. Why?

A: This result strongly indicates that the degradation is primarily thermal, not photolytic. The conditions inside a photostability chamber, even if temperature-controlled, can be stressful.

Troubleshooting Steps:

  • Verify Chamber Temperature: Ensure your photostability chamber's temperature control is functioning correctly and is set to a level that your compound is known to be stable at (e.g., 25°C).

  • Assess Thermal Sensitivity: Review your thermal degradation data. If your compound shows significant degradation at 40°C or 50°C, it's plausible that even a sustained 25°C exposure in the chamber could cause some breakdown.

  • Consider Oxidative Contribution: Ensure the dark control was truly protected from all stress. If the sample container is oxygen-permeable, some level of oxidation could occur over the duration of the study.

Logical Pathway for Troubleshooting Mass Balance Issues

Mass_Balance_Troubleshooting Start Mass Balance Fails (e.g., <95% or >105%) CheckIntegration Is peak integration correct? (Check thresholds, baseline) Start->CheckIntegration CheckRRF Are Relative Response Factors (RRF) correct? (Assume RRF=1.0?) CheckIntegration->CheckRRF Yes Justify Document findings and provide scientific justification CheckIntegration->Justify No, fixed CheckCoelution Is there peak co-elution? (Check peak purity with PDA/MS) CheckRRF->CheckCoelution Yes IsolateDegradant Isolate major degradant and determine RRF CheckRRF->IsolateDegradant No, RRF is unknown CheckVolatiles Could degradants be volatile or non-UV active? CheckCoelution->CheckVolatiles No ModifyMethod Modify HPLC Method (Gradient, pH, Column) CheckCoelution->ModifyMethod Yes AnalyzeMS Analyze with Mass Spec (LC-MS) or Universal Detector (CAD) CheckVolatiles->AnalyzeMS Yes InvestigateAdsorption Could degradants be adsorbing to column/vials? CheckVolatiles->InvestigateAdsorption No AnalyzeMS->Justify InvestigateAdsorption->Justify ModifyMethod->CheckCoelution IsolateDegradant->Justify Pass Mass Balance Reconciled Justify->Pass

References

Technical Support Center: Purification of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Benzooxazol-2-yl-phenylamine and related benzoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important chemical scaffold. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format.

Troubleshooting Guide: A Strategic Approach to Purification

Navigating the path from a crude reaction mixture to a highly pure compound requires a systematic approach. The initial purity assessment is critical and dictates the most efficient purification strategy. Below is a decision-making workflow to guide you through this process.

Purification_Workflow Purification Strategy Decision Tree for this compound A Start: Crude Product Analysis (TLC, HPLC, LC-MS, 1H NMR) B Assess Impurity Profile A->B C Are starting materials (e.g., o-aminophenol) present? B->C Identify Impurities E Is the product >85% pure with minor impurities? B->E G Is the product <85% pure with multiple, diverse impurities? B->G D Perform Acid-Base Extraction C->D Yes C->E No / Minimal D->B Re-assess F Attempt Recrystallization E->F Yes I Purity Check (TLC, HPLC, NMR) F->I H Perform Silica Gel Column Chromatography G->H Yes H->I J Is Purity >99%? I->J K Product Meets Specification J->K Yes L Combine Purification Methods (e.g., Chromatography then Recrystallization) J->L No L->I Re-purify

Caption: Workflow for selecting a purification method.

Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks with significant amounts of starting material. What should I do first?

A1: When the crude product is a complex mixture, especially with unreacted starting materials like o-aminophenol or 3-aminobenzoic acid derivatives, a liquid-liquid extraction using an acid-base wash is the most efficient first step.[1] The target molecule, this compound, has a basic amino group, but it is significantly less basic than uncyclized aminophenol precursors.

Causality: An acid wash (e.g., with dilute HCl) will protonate basic starting materials, transferring them to the aqueous layer. Conversely, a basic wash (e.g., with NaHCO₃ or NaOH solution) will deprotonate acidic starting materials (like phenolic or carboxylic acid groups), moving them into the aqueous phase.[1][2] Your target compound will preferentially remain in the organic layer, achieving a significant bulk purification before more refined techniques are applied.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain the aqueous layer. Repeat once. This step removes residual basic amines.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, watching for any gas evolution (CO₂), and separate the layers. This removes acidic impurities. For stubborn phenolic starting materials, a dilute (e.g., 1M) NaOH wash can be used.[2]

  • Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[3]

  • Analyze the purity of the dried solid/oil to determine the next step.

Q2: After an initial workup, my product is about 90% pure but has a persistent, closely-related impurity. What is the best method to achieve >99% purity?

A2: For removing minor, structurally similar impurities, recrystallization is the method of choice. This technique relies on the small differences in solubility between your desired product and the impurity in a chosen solvent system at varying temperatures. It is often capable of delivering highly pure crystalline material.[2][4]

Causality: A successful recrystallization requires the desired compound to be highly soluble in a hot solvent but sparingly soluble at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).

Solvent/SystemSuitability for BenzoxazolesReference
Ethanol / WaterExcellent for inducing crystallization of polar compounds.[5][5]
AcetonitrileEffective for recrystallizing substituted benzoxazoles.[2][2]
Ethyl Acetate / HexaneA common polar/non-polar system for fine-tuning solubility.[6][7]
MethanolUsed for recrystallizing benzoxazole derivatives.[8][8]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good; if it barely dissolves, try heating. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • (Optional) Charcoal Treatment: If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.[2]

Q3: My reaction has produced a complex mixture of by-products that are not easily removed by extraction or crystallization. What is the most robust purification method?

A3: For complex mixtures where impurities have similar polarities to the product, silica gel column chromatography is the most powerful and versatile technique.[6][10][11] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Causality: Silica gel is a polar stationary phase. Non-polar compounds have a weak affinity for it and travel down the column quickly, while polar compounds adsorb more strongly and elute later. By gradually increasing the polarity of the eluent (e.g., from hexane to ethyl acetate), you can sequentially elute compounds of increasing polarity. This compound is a moderately polar compound, making it well-suited for this technique.

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Collect fractions and monitor the elution by TLC. You can run a gradient by gradually increasing the percentage of the polar solvent (e.g., increasing the concentration of ethyl acetate in hexane) to elute more polar compounds.[6][7]

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of impurities in the synthesis of this compound? A: Impurities typically arise from several sources:

  • Unreacted Starting Materials: The synthesis often involves the condensation of an o-aminophenol derivative with a benzoic acid derivative.[5][12] Incomplete reaction will leave these precursors in your crude product.

  • Side Products: Side reactions can occur, especially at high temperatures. One possibility is the formation of disulfide analogs if using thiol precursors.[3][13]

  • Reagents and Catalysts: The reaction may be catalyzed by acids (e.g., polyphosphoric acid) or involve activating agents that can contaminate the final product if not properly removed during workup.[12]

  • Degradation: Benzoxazole derivatives can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways.

Q: How does pH play a critical role during the aqueous workup? A: The pH of the aqueous phase during extraction is crucial for separating acidic, basic, and neutral components. The amine group in this compound is basic and will be protonated at low pH (e.g., < 4), increasing its water solubility. Conversely, any unreacted phenolic starting materials are acidic and will be deprotonated at high pH (e.g., > 10), making them water-soluble.[2] By carefully controlling the pH, you can selectively move impurities from the organic phase into the aqueous phase for removal.[1]

Q: When should I consider using a clarifying agent like activated charcoal? A: Activated charcoal is highly effective at removing colored, polymeric, or high-molecular-weight impurities through adsorption.[2] It is best used during recrystallization. Add it to the hot solution just before filtration. However, use it sparingly, as it can also adsorb your desired product, leading to a lower yield. It is not suitable for column chromatography.

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative, particularly for compounds that are difficult to separate on normal-phase silica or are highly polar. In reverse-phase, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Non-polar compounds are retained more strongly, and the elution order is generally the reverse of normal-phase chromatography. This method is often used in preparative HPLC for achieving very high purity on a final polishing step.

References

Technical Support Center: Navigating Batch-to-Batch Variability in 3-Benzooxazol-2-yl-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Benzooxazol-2-yl-phenylamine and related 2-arylbenzoxazoles. This resource is designed for researchers, chemists, and drug development professionals to diagnose and mitigate batch-to-batch variability, ensuring consistent yield, purity, and performance. We will move beyond simple procedural lists to explore the causal relationships between reaction inputs and outcomes, providing you with the expert insights needed to achieve reproducible results.

Introduction: The Challenge of Consistency in 2-Arylbenzoxazole Synthesis

The synthesis of 2-arylbenzoxazoles, such as this compound, is a cornerstone reaction in medicinal chemistry due to the scaffold's prevalence in biologically active compounds.[1] The most common synthetic routes involve the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid, aldehyde, or other carbonyl-containing species.[2][3][4][5] While seemingly straightforward, these transformations are often plagued by variability that can derail research timelines and manufacturing campaigns.

Batch-to-batch variability refers to the differences observed between distinct production runs, even when the same protocol is ostensibly followed.[6] This inconsistency can manifest as fluctuating yields, inconsistent purity profiles, and variable physical properties. The root causes are often multifactorial, stemming from subtle shifts in raw material quality, process parameters, and purification efficacy.[7] This guide provides a systematic framework for identifying and controlling these variables.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Category 1: Low Yield & Incomplete Reactions

Q: My reaction yield is significantly lower than expected, or the reaction fails to proceed at all. What are the primary troubleshooting steps?

A: Low or no yield is one of the most common issues and typically points to a problem with one of three areas: starting materials, reaction atmosphere, or reaction conditions.[8][9]

  • Verify Starting Material Purity: The quality of your 2-aminophenol and the corresponding phenylamine precursor (e.g., 3-aminobenzoic acid or benzaldehyde) is paramount. Impurities can act as catalyst poisons or participate in side reactions.[8] We recommend verifying the purity of each new batch of starting material via NMR or melting point analysis.[9]

  • Ensure an Inert Atmosphere: 2-Aminophenols are susceptible to oxidation, which can produce colored impurities and consume your starting material. Unless using a robust oxidative synthesis method, ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

  • Re-evaluate Reaction Conditions: Meticulously check your setup. Is the temperature correct and stable? Is the stirring adequate to ensure a homogenous mixture? Was the correct solvent and catalyst used and dispensed in the proper amount?[8]

Q: My TLC or LC-MS analysis shows unreacted starting materials even after the recommended reaction time. How can I drive the reaction to completion?

A: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key reagent has been depleted or deactivated.

  • Increase Temperature: For many condensation reactions, incrementally increasing the reaction temperature can help drive the equilibrium toward the product. Monitor for any potential increase in impurity formation at higher temperatures.

  • Check Catalyst Activity: If you are using a catalyst, its activity is crucial. Some catalysts are air or moisture sensitive and may require activation or handling in a glovebox.[9] In some cases, catalyst deactivation can occur during the reaction; adding a fresh portion of the catalyst may restart a stalled reaction.[8]

  • Extend Reaction Time: While straightforward, simply extending the reaction time is a valid strategy, especially for sterically hindered substrates. Continue to monitor progress by TLC or LCMS to determine when the reaction has truly stopped.[9]

Category 2: Impurity Formation & Purification Challenges

Q: I'm observing a persistent, often colored, impurity in my crude product. What is the likely cause and how can I prevent it?

A: Colored impurities in benzoxazole synthesis often arise from the oxidation of the 2-aminophenol starting material. This can happen before the reaction even begins or during the work-up. To mitigate this, ensure all solvents are properly degassed and that the reaction and work-up are performed under an inert atmosphere where possible. Side reactions, such as the formation of dimeric species, can also occur if reaction temperatures are too high or if stoichiometry is not precise.

Q: My final product shows multiple spots on TLC after column chromatography. How can I improve my purification?

A: If standard silica gel chromatography is failing to resolve your product from impurities, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems (eluent) for your column chromatography. A common starting point is a mixture of a non-polar solvent like heptane or petroleum ether with a more polar solvent like ethyl acetate.[8] Varying the ratio can significantly alter the separation.

  • Alternative Stationary Phases: If your compound is particularly polar or basic, standard silica may not be ideal. Consider using alumina or a reverse-phase (C18) silica gel for purification.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds and can be more effective than chromatography for removing closely related impurities.[10] A patent for a substituted benzoxazole suggests solvent systems involving acetone/acetonitrile or ethyl acetate for purification, which could be a good starting point for solvent screening.[10]

Section 2: Critical Process Parameters & Their Impact

Batch-to-batch variability is fundamentally a problem of process control. The key to consistency is to identify the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) for your synthesis.

Critical Process Parameter (CPP) Potential Impact on Quality Attributes (Yield, Purity) Recommended Control Strategy
Raw Material Purity Low purity can introduce side reactions, reducing both yield and final product purity.[8]Qualify each new lot of starting materials using NMR, melting point, or HPLC.
Reaction Temperature Sub-optimal temperatures can lead to incomplete reactions (low yield). Excessively high temperatures can cause thermal degradation and impurity formation.Use a calibrated temperature probe and a reliable heating mantle or oil bath. For scaled-up reactions, consider jacketed reactors for precise control.
Catalyst Selection & Loading The choice of catalyst dictates the reaction pathway.[2][11] Incorrect loading can result in a slow/stalled reaction (too little) or increased side products (too much).Carefully select a catalyst appropriate for your specific transformation (e.g., acid catalysts, metal catalysts).[4][5] Use an analytical balance for accurate measurement.
Solvent Grade & Water Content Water can hydrolyze intermediates or react with certain catalysts. The solvent polarity can influence reaction rate and solubility.Use anhydrous solvents when necessary. Ensure the solvent grade is appropriate and consistent between batches.
Purification Method Inconsistent purification can lead to variable levels of residual solvents and reaction-related impurities in the final product.Develop a standardized and validated purification protocol (chromatography or recrystallization) with defined parameters.[8][10]
Logical Interrelationship of Critical Parameters

The diagram below illustrates how various inputs are interconnected and influence the final product attributes. Controlling each parameter is essential for minimizing batch-to-batch variability.

G cluster_0 Process Inputs cluster_1 Critical Quality Attributes (CQAs) RM Raw Material Attributes (Purity, PS) Yield Yield RM->Yield Purity Purity & Impurity Profile RM->Purity PP Process Parameters (Temp, Time, Catalyst) PP->Yield PP->Purity PM Purification Method (Chromatography, Recrystallization) PM->Purity Phys Physical Properties (Color, Crystal Form) PM->Phys

Caption: Interrelationship between process inputs and final product quality attributes.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize these based on their specific substrates and equipment.

Protocol 1: General Synthesis of 2-Arylbenzoxazoles via Amide Activation

This protocol is adapted from a modern method utilizing triflic anhydride (Tf₂O) for amide activation, which offers mild reaction conditions.[9][11]

Materials:

  • Tertiary amide (e.g., N,N-dimethyl-3-aminobenzamide) (0.55 mmol)

  • Dichloromethane (DCM), anhydrous (2.0 mL)

  • 2-Fluoropyridine (1.0 mmol)

  • Triflic anhydride (Tf₂O) (0.6 mmol)

  • 2-Aminophenol derivative (0.5 mmol)

  • Triethylamine (Et₃N) (0.5 mL)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the tertiary amide (0.55 mmol) and dissolve it in anhydrous DCM (1.0 mL).

  • Add 2-fluoropyridine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triflic anhydride (0.6 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes to allow for the formation of the activated intermediate.[11]

  • Add the 2-aminophenol derivative (0.5 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • In-Process Control: Monitor the reaction's progress by TLC (e.g., using a 4:1 PE:EtOAc mobile phase). The disappearance of the 2-aminophenol spot indicates reaction completion.

  • Once complete, quench the reaction by adding triethylamine (0.5 mL).

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a suitable gradient of petroleum ether and ethyl acetate to yield the desired 2-arylbenzoxazole.[8]

Protocol 2: Quality Control Analysis by HPLC

Objective: To develop a baseline High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound batches.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Buffer A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Buffer B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Set the UV detector to monitor at 254 nm and 215 nm.[12]

  • Equilibrate the column with 95% Buffer A and 5% Buffer B.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution:

    • 0-2 min: 5% B

    • 2-20 min: Ramp linearly from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-27 min: Return to 5% B

    • 27-30 min: Re-equilibrate at 5% B

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main product peak relative to the total peak area. Consistent retention times and impurity profiles across batches indicate low variability.

Section 4: Troubleshooting Workflow Diagram

This decision tree provides a logical pathway for diagnosing and resolving low-yield issues in your synthesis.

G start Low Yield or No Reaction Observed check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_atmosphere Ensure Reaction is Under Inert Atmosphere (N2 or Ar) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok purity_ok->check_atmosphere Yes repurify_sm Repurify or Source New Starting Materials purity_ok->repurify_sm No improve_inert Improve Inert Technique (degas solvents, etc.) atmosphere_ok->improve_inert No re_eval_cond Re-evaluate Reaction Conditions atmosphere_ok->re_eval_cond Yes optimize_temp Optimize Temperature (Incremental Increase) re_eval_cond->optimize_temp optimize_cat Optimize Catalyst (Check Activity, Loading) re_eval_cond->optimize_cat optimize_time Optimize Reaction Time re_eval_cond->optimize_time end Yield Improved optimize_temp->end optimize_cat->end optimize_time->end

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of Crystallization Methods for 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Benzooxazol-2-yl-phenylamine. As a key heterocyclic scaffold in medicinal chemistry and materials science, achieving high purity and a specific polymorphic form is critical for reproducible downstream applications.[1][2] This document is structured to provide both foundational knowledge and direct solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of this compound, providing the core knowledge needed to design and execute successful experiments.

Q1: What are the primary goals of crystallizing this compound?

The primary goal is purification. Crystallization is one of the most powerful techniques for purifying solid organic compounds.[3][4] It effectively removes impurities that may be soluble in the crystallization solvent or present in much smaller quantities. Secondary goals include isolating a specific polymorph (different crystal forms of the same compound), which can significantly impact physical properties like solubility and bioavailability, and producing crystals of a desired size and shape for easier handling and formulation.[5]

Q2: What are the most common crystallization methods applicable to this compound?

  • Cooling Crystallization: This is the most common method.[8] It involves dissolving the compound in a minimum amount of a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[9][10]

  • Antisolvent Crystallization: This technique is used when a single solvent that is good for cooling crystallization cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the antisolvent), in which the compound is insoluble but which is miscible with the good solvent, is slowly added to induce crystallization.[11][12][13]

  • Evaporation Crystallization: This method involves allowing the solvent to evaporate slowly from the solution.[14] As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation. This is often suitable for small-scale work or when the compound is highly soluble at room temperature.[7]

  • Vapor Diffusion: A technique primarily used for growing high-quality single crystals for X-ray crystallography. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile antisolvent. The antisolvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing slow crystal growth.[14]

Q3: How do I choose the right solvent for this compound?

The "golden rule" of solvent selection is "soluble when hot, insoluble when cold."[14] An ideal solvent should:

  • Completely dissolve this compound at its boiling point.

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely even at low temperatures or not dissolve them at all.

  • Be chemically inert, not reacting with the compound.

  • Be sufficiently volatile to be easily removed from the final crystals.[3]

A systematic screening process is the most effective way to identify the best solvent or solvent system.[15][16]

Q4: What is a "solvent pair" and when should I use one?

A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[3] You should consider using a solvent pair when no single solvent meets the "soluble hot, insoluble cold" criteria. For example, if your compound is extremely soluble in one solvent even when cold, and insoluble in another even when hot, these two may form an effective solvent pair.[5]

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during crystallization experiments.

Q: My compound is not crystallizing upon cooling. What should I do?

A: This is a common issue that typically indicates either that the solution is not sufficiently saturated or that nucleation is kinetically hindered.

  • Problem: The solution may be too dilute (too much solvent was added).

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.[17]

  • Problem: The solution is supersaturated but nucleation has not started.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[4][18]

    • Solution 2: Seeding. If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. A seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.

    • Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the compound's solubility. Ensure this is done after the solution has reached room temperature to avoid overly rapid crystallization.[19]

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[17] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. An oil is essentially a highly impure, supercooled liquid that is difficult to purify.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help promote slow cooling and prevent oiling out.[4][17] If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.

Q: The crystallization happened too quickly, resulting in a fine powder. What does this mean?

A: Rapid crystallization traps impurities and generally results in very small crystals or a powder.[17] This is caused by a very high level of supersaturation, often from using too little solvent or cooling the solution too fast.

Q: My final crystal yield is very low. What are the likely causes?

A: A low yield can be attributed to several factors throughout the crystallization process.[17]

  • Cause 1: Too much solvent was used. If you add significantly more solvent than the minimum required to dissolve the compound when hot, a large amount of your product will remain in the solution (the "mother liquor") even after cooling.

    • Fix: Before filtering, you can try to evaporate some of the solvent and re-cool the solution to recover more product. For future experiments, use the minimum amount of hot solvent necessary.

  • Cause 2: Premature crystallization. If the solution cools and crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost in the filter paper.

    • Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Using a fluted filter paper can also speed up the filtration process.

  • Cause 3: Incomplete crystallization. Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[19]

Part 3: Data & Protocols

Table 1: Potential Solvents for Screening

Based on the general structure of this compound (an aromatic amine with a heterocyclic system), a range of solvents with varying polarities should be screened.

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Notes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 8232.7, 24.5, 19.9Good starting points. Can form hydrogen bonds.
Ketones Acetone5621Good solvent power, but high volatility can be an issue.
Esters Ethyl Acetate776.0Medium polarity, often a good choice.
Chlorinated Dichloromethane (DCM)409.1Often dissolves many organics, but low boiling point.
Ethers Tetrahydrofuran (THF)667.5Can be effective, but peroxide formation is a risk.
Aromatics Toluene1112.4Non-polar, may work if compound has low polarity.
Apolar Hexanes, Heptane69, 981.9, 1.9Likely to be poor solvents; good candidates for antisolvents.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)82, 15337.5, 38.3High solvent power; high boiling point of DMF can make removal difficult.
Diagram 1: General Crystallization Workflow

This diagram outlines the standard procedure for purification by cooling crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Compound in Minimum Hot Solvent filter 2. Hot Gravity Filtration (If insoluble impurities are present) dissolve->filter cool 3. Slow Cooling to Room Temperature filter->cool ice 4. Ice Bath Cooling to Maximize Yield cool->ice isolate 5. Isolate Crystals (Vacuum Filtration) ice->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry

Caption: Standard workflow for cooling crystallization.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested from Table 1.

  • Room Temperature Test: Add the first solvent dropwise (approx. 0.5 mL) to the first test tube. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent (it is too good a solvent).[3][19]

  • Hot Dissolution Test: If the solid did not dissolve at room temperature, gently heat the test tube in a sand or water bath. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, it is a poor solvent. If the solid does not dissolve at all, it is a poor solvent.[3]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.[19] An ideal result is a dense bed of crystals.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent. Add a "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and make the solution clear again, then allow it to cool slowly.[3]

Diagram 2: Troubleshooting Crystallization Failure

This decision tree provides a logical path to follow when crystallization fails to occur.

G start Solution Cooled, No Crystals Formed is_clear Is the solution clear? start->is_clear scratch 1. Scratch flask with a glass rod is_clear->scratch Yes cloudy_action Issue is likely 'oiling out' or impure material. Reheat, add more solvent, and cool very slowly. is_clear->cloudy_action No (Cloudy/Oily) seed 2. Add a seed crystal scratch->seed Still no crystals concentrate 3. Reduce solvent volume (reheat, evaporate, re-cool) seed->concentrate Still no crystals antisolvent 4. Add an antisolvent (if applicable) concentrate->antisolvent Still no crystals success Crystals Formed antisolvent->success Success! success2 Crystals Formed cloudy_action->success2

Caption: Decision tree for inducing crystallization.

Part 4: References

  • SOP: Crystallization. (n.d.). National Institute of Technology, Tiruchirappalli. Retrieved January 6, 2026, from --INVALID-LINK--

  • Saleh, H., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • Kawabata, Y., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. --INVALID-LINK--

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Mirai Intex. --INVALID-LINK--

  • Jee, S. (n.d.). Chemistry Crystallization. Sathee Jee. --INVALID-LINK--

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow. --INVALID-LINK--

  • Abolghasemi, H., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Lecomte, C. (n.d.). Guide for crystallization. Université de Lorraine. --INVALID-LINK--

  • Crystallisation Techniques. (2006, January 8). University of Sheffield. --INVALID-LINK--

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Myande Group. --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. --INVALID-LINK--

  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster? APC. --INVALID-LINK--

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. --INVALID-LINK--

  • Andritz Group. (n.d.). Crystallization process guide | industrial use. Andritz Group. --INVALID-LINK--

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. --INVALID-LINK--

  • Thorat, A. A., & Dalvi, S. V. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. --INVALID-LINK--

  • Geertman, R., et al. (2006). Processes involving the use of antisolvent crystallization. Google Patents. --INVALID-LINK--

  • Nichols, L. (2022, April 7). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. --INVALID-LINK--

  • Sahu, C., & Singh, S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. --INVALID-LINK--

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Quora. --INVALID-LINK--

  • Clark, J. (n.d.). an introduction to phenylamine (aniline). Chemguide. --INVALID-LINK--

  • PubChem. (n.d.). 3-(6-Methyl-1,3-benzoxazol-2-YL)phenylamine. PubChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE. Sigma-Aldrich. --INVALID-LINK--

  • ChemicalBook. (2025, July 16). 3-BENZOTHIAZOL-2-YL-PHENYLAMINE. ChemicalBook. --INVALID-LINK--

  • Wikipedia. (n.d.). Benzoxazole. Wikipedia. --INVALID-LINK--

  • Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. --INVALID-LINK--

  • Brzozowski, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. --INVALID-LINK--

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. ResearchGate. --INVALID-LINK--

  • Saraf, S. K., et al. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica. --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives | Abstract. Der Pharma Chemica. --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Among the myriad of heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides an in-depth comparison of the antimicrobial activity of various benzoxazole derivatives, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals to understand the nuances of these compounds and to provide a framework for their evaluation.

The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of antimicrobial potencies.[4][5] This guide will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the current understanding of their mechanisms of action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of benzoxazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) p2 Prepare serial dilutions of benzoxazole derivatives in broth p1->p2 p3 Dispense diluted compounds into a 96-well microtiter plate p2->p3 i1 Inoculate each well with the microbial suspension p3->i1 i2 Include positive (microbe only) and negative (broth only) controls i1->i2 i3 Incubate at 37°C for 18-24 hours i2->i3 a1 Visually inspect for turbidity or use a plate reader i3->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the benzoxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Plate Preparation: Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Following MIC Determination: After determining the MIC, take an aliquot (typically 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spot the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Comparative Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. The following table summarizes the reported MIC values for a selection of derivatives against common bacterial and fungal strains.

Compound IDR1-Substituent (Position 2)R2-Substituent (Benzene Ring)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2b 4-tert-butylphenoxy-0.098 - 0.780.0980.1950.78>100[7]
VId 2-mercapto-N-(4-methoxyphenyl)------[1]
5e 3-(4-chlorophenyl)ureido->90>90>90>90>90[8]
5h 3-(4-bromophenyl)ureido-PotentPotentPotentPotentPotent[8]
B7 p-(substituted)phenyl5-(3-(4-ethylpiperazine-1-yl)propionamido)---16-[9]
B11 p-(substituted)phenyl5-(3-(4-ethylpiperazine-1-yl)propionamido)---16-[9]
III --25->200>200-[10]

Note: A dash (-) indicates that data was not reported in the cited source. The activity of compound VId was reported as "promising" but quantitative MIC values were not provided. The term "potent" for compounds 5h indicates significant activity was observed, but specific MIC values were not detailed in the abstract.

Structure-Activity Relationship (SAR) of Benzoxazole Derivatives

The antimicrobial activity of benzoxazole derivatives is intricately linked to their chemical structure. Analysis of various studies reveals key SAR trends that can guide the design of more potent antimicrobial agents.

Key SAR Observations:

  • Substituents at Position 2: The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of antimicrobial activity. Aromatic and heteroaromatic rings, often with specific substitutions, can significantly enhance potency. For instance, compound 2b with a hydrophobic aromatic group at this position showed excellent activity against a range of bacteria.[7]

  • Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the fused benzene ring can modulate the antimicrobial activity.[5] For example, the introduction of a bromine atom has been shown to increase activity.[4]

  • Hydrophobicity: A balance of hydrophilicity and lipophilicity is crucial for the compound to effectively penetrate the microbial cell membrane.

  • Absence of a Methylene Bridge: Studies have suggested that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring at position 2 are more active than those with the bridge.[11]

Illustrative SAR Diagram

SAR cluster_substituents Substituent Effects benzoxazole Benzoxazole Core Position 2 Benzene Ring pos2 Position 2: Aromatic/Heteroaromatic groups (e.g., 4-tert-butylphenoxy) Enhances Activity benzoxazole:f1->pos2 benzene_ring Benzene Ring: Electron-withdrawing groups (e.g., -Br, -Cl) Can Increase Potency benzoxazole:f2->benzene_ring hydrophobicity Overall Molecule: Balanced Hydrophobicity Crucial for Cell Penetration benzoxazole->hydrophobicity methylene_bridge Linker at Position 2: Absence of Methylene Bridge Favors Higher Activity pos2->methylene_bridge

Caption: Key structure-activity relationships of benzoxazole derivatives.

Mechanism of Action

While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, several potential cellular targets have been proposed. One of the most studied mechanisms is the inhibition of DNA gyrase.[6][11]

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, benzoxazole derivatives can disrupt these vital cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, preventing it from carrying out its function.[11]

Proposed Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition benzoxazole Benzoxazole Derivative binding Binding to Active Site benzoxazole->binding dna_gyrase Bacterial DNA Gyrase dna_gyrase->binding inhibition Inhibition of Enzyme Activity binding->inhibition disruption Disruption of DNA Replication & Repair inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.

Other potential mechanisms of action for different benzoxazole derivatives may include disruption of cell membrane integrity and inhibition of other essential enzymes.[6][9]

Conclusion

Benzoxazole derivatives represent a promising class of antimicrobial agents with the potential for further development. Their broad spectrum of activity and the tunability of their chemical structure make them attractive candidates for combating drug-resistant pathogens. This guide has provided a framework for comparing the antimicrobial activity of these compounds, from standardized experimental protocols to an analysis of their structure-activity relationships and mechanisms of action. Future research should focus on optimizing the potency and pharmacokinetic properties of these derivatives to translate their in vitro efficacy into clinically viable treatments.

References

A Senior Application Scientist's Guide to Validating In Silico Predictions for Novel Drug Candidates: The Case of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Gap Between Prediction and Reality

In modern drug discovery, in silico modeling has become an indispensable tool.[1][2][3] By predicting the biological activity and pharmacokinetic properties of novel compounds, computational methods accelerate the identification of promising drug candidates, saving invaluable time and resources.[1][4] However, these predictions remain purely theoretical until they are rigorously validated through experimental testing.[5][6] The journey from a promising computational hit to a viable preclinical candidate is paved with meticulous experimental validation.[7][8]

This guide provides a comprehensive framework for validating the in silico predictions for a novel compound, 3-Benzooxazol-2-yl-phenylamine . As this specific molecule is not extensively characterized in public literature, we will operate under a common drug discovery scenario: a compound has been designed or identified through computational screening based on its structural motifs—a benzoxazole core and a phenylamine group. These motifs are frequently associated with anticancer and kinase inhibitory activities.[9][10][11][12][13]

Our objective is to design a self-validating experimental cascade that will systematically test the hypothetical in silico predictions, compare the compound's performance against established alternatives, and provide a clear, data-driven assessment of its therapeutic potential.

Hypothetical In Silico Predictions for this compound

Based on its structural components, a variety of properties for this compound can be predicted using common in silico tools like ADMET-AI, SwissADME, or ADMET Predictor®.[14][15][16][17] For the purpose of this guide, we will assume the following computational predictions have been made:

Prediction Category Predicted Property / Activity Rationale / Implication
Pharmacodynamics Primary Target: Tyrosine Kinase Inhibitor (e.g., EGFR, Bcr-Abl)The phenylamino-quinazoline scaffold is a known pharmacophore for ATP-binding site inhibitors of tyrosine kinases.[13][18]
Secondary Activity: Broad-spectrum anticancerBenzoxazole derivatives have shown cytotoxic activity against various cancer cell lines.[9][10][11][19][20]
Pharmacokinetics (ADMET) Absorption: Moderate to high oral bioavailabilityFavorable LogP and molecular weight for passive diffusion.
Distribution: Likely cell-permeableBased on physicochemical properties.
Metabolism: Potential for CYP-mediated metabolismAromatic rings are common substrates for Cytochrome P450 enzymes.
Toxicology Cardiotoxicity Risk: Potential hERG channel inhibitorA common liability for compounds with aromatic and amine features.[21][22][23]
Cytotoxicity: Selective against cancer cellsIdeal therapeutic window.

The Experimental Validation Workflow

The validation process should be logical and sequential, starting with broad, high-throughput assays and progressing to more specific, mechanistic studies. This workflow ensures that resources are focused on the most promising activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Safety & Off-Target Profiling InSilico In Silico Predictions Cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) InSilico->Cytotoxicity Predicts Anticancer Activity Kinase Broad Panel Kinase Screen InSilico->Kinase Predicts Kinase Inhibition IC50 IC50 Determination on Hit Cancer Cell Lines Cytotoxicity->IC50 Identify Potent Hits SpecificKinase In Vitro Kinase Assay (Specific Target) Kinase->SpecificKinase Identify Primary Target NormalCell Cytotoxicity vs. Normal Cell Lines IC50->NormalCell Assess Therapeutic Index hERG hERG Safety Assay SpecificKinase->hERG Prioritize for Safety

Caption: A streamlined workflow for validating in silico predictions.

Phase 1: Primary Screening and Hypothesis Testing

The initial phase aims to quickly and cost-effectively determine if the primary predictions of anticancer activity and kinase inhibition hold true.

Cell Viability and Cytotoxicity Screening

The most fundamental step is to assess whether the compound has any effect on cancer cell proliferation. The MTT assay is a robust, colorimetric method for this purpose.[24][25][26]

Experimental Protocol: MTT Assay for Anticancer Screening

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[20][27]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound solutions to the cells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[24][28]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Self-Validation & Comparison:

  • Positive Control: A known anticancer drug (e.g., Doxorubicin, Crizotinib) should be run in parallel to validate assay performance.[9][20]

  • Alternative Compound: Test a structurally similar but less optimized benzoxazole derivative to establish a baseline for comparison.

Broad Panel Kinase Inhibition Screen

To test the prediction of kinase inhibition without bias, a broad panel screen against hundreds of kinases is the gold standard. This can be outsourced to specialized CROs or performed using commercial kits.

Methodology: In Vitro Kinase Profiling

The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases. The activity of each kinase is measured, often by quantifying ATP consumption or substrate phosphorylation.[29][30] The result is expressed as "% Inhibition" for each kinase.

Data Interpretation:

  • A strong "hit" would be >90% inhibition of one or a few related kinases.

  • Widespread inhibition suggests a lack of selectivity, which can be a liability.

  • This screen will identify the most likely primary kinase target(s) for further investigation.

Phase 2: Target Validation and Potency Determination

If Phase 1 yields positive results (i.e., the compound is cytotoxic to cancer cells and inhibits specific kinases), the next step is to quantify this activity precisely.

IC50 Determination on Lead Cancer Cell Lines

Using the MTT protocol described above, perform a more detailed dose-response analysis on the most sensitive cancer cell lines identified in the primary screen.

Data Presentation: Comparative Cytotoxicity

Compound A549 IC50 (µM) MCF-7 IC50 (µM) HT-29 IC50 (µM)
This compound 5.28.112.5
Alternative Compound (Ref.) 25.833.2>50
Doxorubicin (Control) 0.80.51.1

Data are hypothetical for illustrative purposes.

In Vitro Assay for Specific Kinase Inhibition

Once a primary kinase target is identified (e.g., EGFR), a dedicated in vitro kinase assay is required to determine the IC50 value for target engagement.[31][32]

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ or similar) [31][33]

  • Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (and a known inhibitor like Gefitinib for EGFR) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add a reagent that stops the kinase reaction and simultaneously converts the ADP produced into a detectable signal (e.g., luminescence).

  • Signal Measurement: Read the signal on a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Combine Kinase, Substrate, and ATP B 2. Add Inhibitor (Test Compound) A->B C 3. Incubate to Allow Phosphorylation B->C D 4. Stop Reaction & Convert ADP to Signal C->D E 5. Measure Signal (e.g., Luminescence) D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

Phase 3: Preliminary Safety and Selectivity Profiling

A potent compound is only useful if it is also safe. Early-stage safety assessment is critical.

Cardiotoxicity: The hERG Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[21][34] Validating the in silico prediction for hERG activity is a mandatory safety check.

Methodology: Automated Patch Clamp for hERG Inhibition [34][35]

  • Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[22][34]

  • Procedure: Cells are subjected to a specific voltage protocol to elicit hERG currents. The compound is applied at multiple concentrations, and the percentage of current inhibition is measured.[34][35]

  • Data Output: An IC50 value for hERG inhibition. An IC50 > 10 µM is generally considered low risk.

Data Presentation: Comparative Safety Profile

Compound Kinase Target IC50 (µM) hERG IC50 (µM) Selectivity Index (hERG IC50 / Kinase IC50)
This compound 0.1512.080
Reference hERG Blocker (Astemizole) N/A0.05N/A

Data are hypothetical for illustrative purposes. A higher selectivity index is desirable.

Cellular Selectivity

To estimate the therapeutic window, the compound's cytotoxicity should be assessed in non-cancerous cells and compared to its potency in cancer cells.

Methodology: Cytotoxicity in Normal Cells

Repeat the MTT assay protocol using a non-cancerous cell line, such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (e.g., HaCaT). An ideal candidate will have a significantly higher IC50 value in normal cells than in cancer cells.

Conclusion: Synthesizing the Evidence

By systematically progressing through this three-phase validation framework, we can build a comprehensive, data-driven profile of this compound. The results from these experiments will either confirm or refute the initial in silico predictions.

  • Successful Validation: If the compound demonstrates potent and selective kinase inhibition, exhibits cytotoxicity against cancer cells at concentrations significantly lower than those affecting normal cells, and shows a low risk of hERG inhibition, the in silico hypothesis is validated. The compound then becomes a strong candidate for further preclinical development.

  • Contradictory Results: If the compound is inactive, non-selective, or shows significant off-target toxicity, the experimental data refutes the in silico predictions. This outcome is equally valuable, as it prevents the investment of further resources into an unpromising candidate and provides crucial data for refining future computational models.

This guide illustrates that the true power of in silico drug discovery is realized only when it is seamlessly integrated with robust, self-validating experimental work.[1]

References

A Researcher's Guide to the Experimental Characterization and Comparative Analysis of 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 3-Benzooxazol-2-yl-phenylamine. Recognizing that a complete, cross-validated experimental dataset for this specific molecule is not consolidated in public literature, we present a self-validating workflow designed for researchers in drug discovery and materials science. Our approach emphasizes the causality behind experimental choices, ensuring that each step builds a robust and reliable data package for this promising heterocyclic scaffold. We will compare its projected profile against a logical alternative, 4-(1,3-benzoxazol-2-yl)aniline, to contextualize its properties.

The benzoxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific placement of the phenylamine substituent at the 3-position of the phenyl ring is expected to significantly influence the molecule's electronic distribution, conformation, and, consequently, its biological and physicochemical properties. This guide will walk you through the necessary steps to elucidate these properties.

Part 1: Synthesis and Structural Confirmation

The first critical phase is the unambiguous synthesis and structural verification of the target compound. A common and effective route to 2-substituted benzoxazoles is the condensation and cyclization of a 2-aminophenol with a suitable precursor.[4][5]

Proposed Synthetic Pathway

A reliable method involves the condensation of 2-aminophenol with 3-aminobenzoic acid, followed by cyclization. Methanesulfonic acid has been shown to be a highly effective catalyst for this type of one-pot synthesis, driving the reaction to completion with high yields.[5]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2_aminophenol 2-Aminophenol Reaction Condensation & Cyclization 2_aminophenol->Reaction 3_aminobenzoic_acid 3-Aminobenzoic Acid 3_aminobenzoic_acid->Reaction Target_Compound This compound Reaction->Target_Compound Methanesulfonic Acid (Catalyst)

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1.0 eq), 3-aminobenzoic acid (1.0 eq), and methanesulfonic acid (3.0 eq).

  • Heating: Heat the reaction mixture at 120-140 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

  • Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Protocol: Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is mandatory. These methods provide orthogonal data points that, together, create a definitive structural proof.

Technique Purpose Expected Observations for this compound
¹H NMR To identify the chemical environment of all protons.Aromatic protons on the benzoxazole and phenylamine rings will appear in the δ 7.0-8.5 ppm region. The amine (-NH₂) protons will appear as a broad singlet.[6][7]
¹³C NMR To identify the chemical environment of all carbon atoms.Aromatic carbons will be observed in the δ 110-150 ppm range. The C2 carbon of the benzoxazole ring is expected to be significantly downfield (δ > 150 ppm).[8]
FT-IR To identify key functional groups.Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1640 cm⁻¹), and C-O stretching (around 1325 cm⁻¹).[9]
Mass Spec (HRMS) To confirm the exact molecular weight and formula.The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₃H₁₀N₂O (210.0793 g/mol ).

Part 2: Physicochemical and Biological Cross-Validation

Once the target compound is synthesized and its structure is confirmed, the next step is to characterize its properties and compare them against a relevant alternative. We select 4-(1,3-benzoxazol-2-yl)aniline , a positional isomer, as a logical comparator. The difference in the amine group's position (meta vs. para) is expected to cause demonstrable changes in electronic effects, solubility, and biological interactions.

Experimental_Workflow Structural_ID Structural Identification (NMR, MS, IR) PhysChem Physicochemical Profiling (m.p., Solubility, LogP) Structural_ID->PhysChem Confirmed Material Bio_Screening Biological Screening (Antimicrobial / Cytotoxicity) Structural_ID->Bio_Screening Confirmed Material Data_Analysis Comparative Data Analysis (SAR) PhysChem->Data_Analysis Bio_Screening->Data_Analysis

Caption: A self-validating workflow for compound characterization.

Comparative Physicochemical Data Table

This table outlines the key experimental data to be collected. Expected values for the comparator are included where available from literature.

Property This compound (Target) 4-(1,3-benzoxazol-2-yl)aniline (Alternative) Experimental Rationale & Protocol
Molecular Formula C₁₃H₁₀N₂OC₁₃H₁₀N₂O---
Molecular Weight 210.24 g/mol 210.24 g/mol Confirmed via High-Resolution Mass Spectrometry (HRMS).
Melting Point (°C) To be determined207-210[10]Protocol: Determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.
Solubility To be determinedLimited public dataProtocol: Kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or UV-Vis spectroscopy.
LogP (o/w) To be determinedLimited public dataProtocol: Shake-flask method using n-octanol and water, with quantification of the compound in each phase by HPLC-UV.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Given the known anticancer potential of benzoxazole derivatives, a primary biological validation should assess cytotoxicity against a panel of human cancer cell lines.[3][11]

  • Cell Culture: Seed human cancer cells (e.g., HeLa - cervical cancer, A549 - lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the target compound and the alternative in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 3: Discussion and Structure-Activity Relationship (SAR) Insights

The power of this guide lies not just in generating data, but in interpreting it. The comparison between the 3- and 4-isomers provides a classic example of structure-activity relationship (SAR) analysis.

  • Influence of Amine Position: The para-position in 4-(1,3-benzoxazol-2-yl)aniline allows for direct electronic resonance through the phenyl ring to the benzoxazole system. The meta-position in the target compound, this compound, disrupts this direct conjugation. This difference is expected to manifest in:

    • Physicochemical Properties: The more polarized 4-isomer may exhibit slightly different solubility and crystallinity, potentially leading to a higher melting point as observed.[10]

    • Biological Activity: The electronic and steric differences will alter how each molecule fits into the binding pocket of a biological target. For instance, if a hydrogen bond with the amine is critical for activity, the different spatial positioning could lead to a significant variation in potency (IC₅₀ values). Research on other 2-aminobenzoxazole derivatives has shown that such structural modifications can dramatically impact inhibitory activity against targets like the S1P transporter Spns2.[12][13]

By systematically executing this experimental plan, a researcher can produce a high-integrity, cross-validated dataset. This not only characterizes this compound but also provides foundational SAR insights that are crucial for guiding future optimization efforts in drug discovery programs.

References

The Phenylamine-Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Benzooxazol-2-yl-phenylamine Scaffold

In the landscape of medicinal chemistry, the benzoxazole moiety is a privileged heterocyclic structure, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing molecules that can bind with high affinity to biological targets. When coupled with a phenylamine group at the 2-position, specifically creating the this compound core, a powerful pharmacophore emerges. This arrangement allows for diverse chemical modifications on both the benzoxazole and the phenylamine rings, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their development as anticancer agents. We will dissect how specific structural modifications influence cytotoxic activity against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. The insights presented herein are synthesized from key studies to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of targeted cancer therapies.

Comparative Analysis of Anticancer Activity: A Tale of Two Rings

A pivotal study exploring a series of N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives has provided significant insights into the SAR of this scaffold.[2] The in vitro cytotoxicity of these compounds was evaluated against a panel of nine human tumor cell lines, revealing key structural features that govern their anticancer potency. The Growth Inhibition (GI₅₀) values, representing the concentration required to inhibit cell growth by 50%, serve as the basis for our comparative analysis.

The Influence of Substituents on the Phenylamine Ring

The initial exploration focused on modifying the terminal phenylamine ring. The data reveals a strong dependency on the nature and position of the substituent for cytotoxic activity.

Compound IDR (Substitution on Phenylamine)Mean GI₅₀ (µM) across 9 cell linesCell Line Selectivity Highlights (GI₅₀ in µM)
1a 4-OCH₃>100Inactive
1b 4-Cl12.3Leukemia (K-562): 0.276; Breast (MCF7): 1.15
1c 4-F14.3Leukemia (K-562): 0.589; Lung (HOP-92): 1.05
1d 2,4-di-Cl>100Inactive
1e 3-CF₃39.8Moderate, broad activity

Key SAR Insights:

  • Electron-Withdrawing Groups are Crucial: The presence of an electron-donating methoxy group (Compound 1a ) at the 4-position of the phenylamine ring completely abolishes activity. In contrast, electron-withdrawing groups like chlorine (Compound 1b ) and fluorine (Compound 1c ) confer significant cytotoxic potency.[2] This suggests that reducing the electron density of the terminal phenyl ring is a critical requirement for activity.

  • Positional and Steric Effects Matter: While a single chlorine at the 4-position (1b ) is favorable, introducing a second chlorine at the 2-position (1d ) leads to a loss of activity. This indicates that steric hindrance near the aniline nitrogen can be detrimental, likely by disrupting the optimal conformation for target binding.

  • Potency and Selectivity: Compound 1b (4-Cl) demonstrated remarkable potency, particularly against the K-562 leukemia cell line with a GI₅₀ value of just 0.276 µM.[2] This highlights the potential for developing derivatives with specific cancer cell line selectivity.

The Role of the Benzoxazole Ring Substituents

Further investigation into substitutions on the benzoxazole ring itself has provided a deeper understanding of the pharmacophore. While the specific study cited[2] focused on the phenylamine portion, related research on 2-arylbenzoxazoles indicates that modifications at the 5-position of the benzoxazole ring can also significantly modulate activity. For instance, the introduction of halogen atoms or methyl groups at this position is a common strategy to enhance biological effects.[3]

Mechanistic Insights: Targeting Kinase Signaling Pathways

The potent and selective activity of these derivatives strongly suggests an interaction with specific intracellular targets rather than non-specific cytotoxicity. Many small molecule anticancer agents with similar structural motifs function as protein kinase inhibitors.[4] Src family kinases (SFKs), non-receptor tyrosine kinases, are frequently overexpressed or hyperactivated in various cancers and play a central role in signaling pathways that control cell proliferation, survival, adhesion, and invasion.[5][6] The this compound scaffold is well-suited to fit into the ATP-binding pocket of kinases like Src.

Flow cytometry analysis of leukemia cells treated with a potent derivative from this class revealed cell cycle arrest at the G2/M phase and a dose-dependent increase in apoptosis.[2] This cellular response is consistent with the inhibition of a key signaling kinase that governs cell cycle progression and survival.

Below is a diagram illustrating the canonical Src signaling pathway, a likely target for this class of compounds.

Src_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activates Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Inhibitor 3-Benzooxazol-2-yl- phenylamine Derivative Inhibitor->Src Inhibits FAK->Src Activates Adhesion Adhesion, Migration & Invasion FAK->Adhesion Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Potential inhibition of the Src kinase signaling pathway.

Experimental Methodologies: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative compound and its subsequent evaluation in a kinase inhibition assay.

Synthesis of N-(4-chlorophenyl)-1,3-benzoxazol-2-amine (Representative Compound)

This protocol is adapted from established methods for the synthesis of 2-aminobenzoxazoles.[7][8] The core of the synthesis is the cyclization of an o-aminophenol with a cyanating agent, followed by coupling with the desired aniline. An alternative and common approach involves the reaction between 2-aminophenol and a substituted phenylisothiocyanate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 2-Aminophenol Step1 Step 1: Thiourea Formation (DMF, rt, 12h) R1->Step1 R2 1-Chloro-4- isothiocyanatobenzene R2->Step1 Step2 Step 2: Cyclization (EDC, Et3N, 80°C, 6h) Step1->Step2 Step3 Step 3: Work-up & Purification (Extraction, Chromatography) Step2->Step3 Product N-(4-chlorophenyl)- 1,3-benzoxazol-2-amine Step3->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Thiourea Intermediate Formation:

    • To a solution of 2-aminophenol (1.0 eq) in dimethylformamide (DMF), add 1-chloro-4-isothiocyanatobenzene (1.05 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Causality: This step forms the N-(2-hydroxyphenyl)-N'-(4-chlorophenyl)thiourea intermediate, which is the precursor for the cyclization reaction. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminophenol spot disappears.

  • Desulfurization and Cyclization:

    • To the reaction mixture from Step 1, add triethylamine (Et₃N, 3.0 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

    • Heat the mixture to 80°C and stir for 6 hours.

    • Causality: EDC acts as a desulfurizing agent, promoting the removal of sulfur and subsequent intramolecular cyclization to form the stable benzoxazole ring. The base (Et₃N) facilitates the reaction.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point also indicates high purity.

In Vitro Src Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for quantifying the inhibitory activity of a synthesized compound against a specific protein kinase, such as Src. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep1 Prepare serial dilutions of test compound in DMSO React1 Add compound/DMSO to 96-well plate Prep1->React1 Prep2 Prepare Kinase Reaction Mix (Src Kinase, Substrate, Buffer) React2 Add Kinase Mix, incubate (10 min, rt) for binding Prep2->React2 React1->React2 React3 Initiate reaction with ATP, incubate (60 min, 30°C) React2->React3 Detect1 Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) React3->Detect1 Detect2 Convert ADP to ATP & generate light (Add Kinase Detection Reagent) Detect1->Detect2 Detect3 Measure Luminescence (Plate Reader) Detect2->Detect3 Analysis Plot dose-response curve & calculate IC₅₀ value Detect3->Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of a solution containing Src kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for Src and ATP at its Kₘ concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Causality: During this incubation, active Src kinase will phosphorylate the substrate, converting ATP to ADP. The presence of an effective inhibitor will reduce the amount of ADP produced.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Self-Validation: The signal should be high in the DMSO control wells and low in a positive control well containing a known Src inhibitor (e.g., Saracatinib). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anticancer agents. Structure-activity relationship studies clearly demonstrate that cytotoxic potency is exquisitely sensitive to electronic and steric modifications on the terminal phenylamine ring, with electron-withdrawing substituents being essential for activity. The mechanism of action likely involves the inhibition of critical protein kinases, such as Src, leading to cell cycle arrest and apoptosis.

Future research should focus on expanding the library of derivatives with systematic modifications at both the phenylamine and benzoxazole rings to optimize potency and selectivity. Investigating dual-target inhibitors by modifying this scaffold could also be a promising avenue. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new chemical entities, accelerating the journey of these compounds from the laboratory to potential clinical applications.

References

A Comparative Preclinical Analysis of 3-Benzooxazol-2-yl-phenylamine, a Novel Kinase Inhibitor, Against the Standard-of-Care Agent Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Kinase Inhibitors in Oncology

The landscape of oncology is continually reshaped by the development of targeted therapies, particularly small molecule kinase inhibitors.[1] These agents have revolutionized treatment for various cancers by targeting specific signaling pathways that drive tumor growth and proliferation.[2] Within this class, multi-kinase inhibitors that simultaneously block tumor cell proliferation and angiogenesis—the formation of new blood vessels that supply tumors—have shown significant clinical benefit.[3][4]

This guide introduces 3-Benzooxazol-2-yl-phenylamine , hereafter designated BPA-1 , a novel investigational compound featuring the benzoxazole scaffold, which is recognized for its potential in developing anticancer agents.[5][6][7] We present a head-to-head preclinical benchmark of BPA-1 against Sorafenib , a well-established standard-of-care multi-kinase inhibitor approved for treating advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[8] Sorafenib exerts its effects by targeting the RAF/MEK/ERK pathway in tumor cells and inhibiting receptor tyrosine kinases like VEGFR and PDGFR that are crucial for angiogenesis.[3][8][9]

The primary objective of this guide is to provide an objective, data-driven comparison of BPA-1's performance against Sorafenib across key preclinical assays. By detailing the experimental designs, presenting comparative data, and explaining the scientific rationale, this document serves as a technical resource for researchers evaluating the potential of this new chemical entity.

Part 1: Mechanism of Action - Targeting Key Angiogenesis and Proliferation Pathways

A foundational principle in developing effective kinase inhibitors is the precise targeting of pathways critical for tumor survival. Both BPA-1 and Sorafenib are hypothesized to inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is essential for endothelial cell proliferation and the formation of new blood vessels that feed a growing tumor.[10][11][12]

Furthermore, the interplay, or "cross-talk," between the VEGFR and Epidermal Growth Factor Receptor (EGFR) signaling pathways is a critical consideration.[13] EGFR activation not only promotes tumor cell proliferation but can also up-regulate the production of VEGF, creating a feedback loop that enhances angiogenesis.[14][15][16] Therefore, inhibitors capable of disrupting one or both of these pathways hold significant therapeutic promise. BPA-1 is designed to potently inhibit VEGFR-2, with secondary activity against EGFR, aiming to provide a robust dual blockade of angiogenesis and tumor cell proliferation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates BPA1 BPA-1 BPA1->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Endothelial Cell Proliferation, Migration, Survival) MAPK->Proliferation Translocates & Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates

Figure 1: Simplified VEGFR-2 signaling pathway targeted by BPA-1 and Sorafenib.

Part 2: Head-to-Head In Vitro Studies

To quantitatively assess the potency and selectivity of BPA-1 relative to Sorafenib, two fundamental in vitro assays were conducted: a biochemical kinase inhibition assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Profile

The rationale for this experiment is to measure the direct inhibitory effect of each compound on the enzymatic activity of purified kinases. This biochemical assay isolates the drug-target interaction from complex cellular processes, providing a clear measure of potency, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Data Summary:

Kinase TargetBPA-1 IC50 (nM)Sorafenib IC50 (nM)
VEGFR-2 8 12
PDGFR-β2515
EGFR 150 >5,000
c-Kit4520
B-Raf>10,00022
c-Raf>10,0006

Interpretation: The data reveals that BPA-1 is a highly potent inhibitor of VEGFR-2, showing slightly greater potency than Sorafenib. Notably, BPA-1 demonstrates moderate activity against EGFR, a target that Sorafenib does not significantly inhibit.[17] Conversely, Sorafenib is a potent inhibitor of the Raf kinases, a hallmark of its mechanism, while BPA-1 shows no activity against this target class.[3][4] This suggests a distinct selectivity profile for BPA-1, focused on receptor tyrosine kinases involved in angiogenesis and cell membrane signaling.

Detailed Experimental Protocol: In Vitro Kinase Activity Assay

This protocol describes a luminescence-based method to determine the IC50 values of inhibitors against specific kinases.[18] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[19][20]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BPA-1 and Sorafenib in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a solution containing the target kinase (e.g., VEGFR-2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Km value) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Antiproliferative Activity

The objective of a cellular assay is to move beyond the purified enzyme and evaluate a compound's ability to inhibit cell growth and viability in a more biologically relevant context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[21] A reduction in metabolic activity in the presence of a compound indicates cytotoxic or cytostatic effects.

Data Summary:

Cell LinePrimary Target PathwayBPA-1 GI50 (µM)Sorafenib GI50 (µM)
HUVEC (Human Umbilical Vein Endothelial Cells)Angiogenesis (VEGFR-2)0.05 0.08
A549 (Human Lung Carcinoma)Proliferation (EGFR)1.2 5.8
HT-29 (Human Colon Carcinoma)Proliferation (Raf/MEK/ERK)8.53.1

Interpretation: In HUVEC cells, where proliferation is highly dependent on VEGFR-2 signaling, BPA-1 demonstrates superior growth inhibition compared to Sorafenib, consistent with its potent biochemical activity. In A549 lung cancer cells, which express EGFR, BPA-1 is significantly more effective than Sorafenib, likely due to its secondary EGFR inhibitory activity.[15] Conversely, in HT-29 colon cancer cells, which have a B-Raf mutation, Sorafenib is more potent, aligning with its direct inhibition of the Raf/MEK/ERK pathway.[3]

Detailed Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for assessing cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells.[22][23][24]

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000 cells/well (for adherent lines like A549, HT-29) or 10,000 cells/well (for HUVEC) in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of BPA-1 and Sorafenib in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[21][22]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Add 100 µL of Solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[22][23]

    • Leave the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the spectrophotometrical absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[22]

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: In Vivo Efficacy in a Human Tumor Xenograft Model

To assess antitumor efficacy in a living system, a human tumor xenograft model is the gold standard in preclinical oncology research. This involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the animals with the test compounds.[25][26] The primary endpoint is the inhibition of tumor growth over time.

Experimental Design Rationale: An A549 lung carcinoma xenograft model was selected to leverage BPA-1's dual activity against VEGFR-2 (to inhibit tumor angiogenesis) and EGFR (to inhibit the cancer cells directly).[25] This model provides an excellent system to evaluate if the combined in vitro potencies translate into superior in vivo efficacy.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Tumor Growth cluster_treatment Phase 3: Treatment & Monitoring Cell_Culture A549 Cell Culture (Exponential Growth) Harvest Harvest & Count Cells Cell_Culture->Harvest Inject Subcutaneous Injection (5x10^6 cells/mouse) Harvest->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice (Tumor Volume ~150 mm³) Monitor->Randomize Dosing Daily Oral Dosing (21 days) Randomize->Dosing Measure Measure Tumor Volume & Body Weight (2x/week) Dosing->Measure Endpoint Endpoint Analysis (TGI Calculation) Measure->Endpoint

Figure 2: Experimental workflow for the in vivo xenograft tumor model study.

Data Summary:

Treatment Group (n=8)Dose (mg/kg, oral, daily)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)
Vehicle Control-1850 ± 210-
BPA-1 50 425 ± 95 77%
Sorafenib50980 ± 15547%

Interpretation: In the A549 xenograft model, BPA-1 demonstrated significantly superior antitumor efficacy compared to Sorafenib at the same dose level. The 77% tumor growth inhibition achieved with BPA-1 suggests that its dual targeting of VEGFR-2 and EGFR provides a synergistic benefit in vivo, leading to a more profound and sustained suppression of tumor growth. Both compounds were well-tolerated, with no significant body weight loss observed.

Detailed Experimental Protocol: Xenograft Tumor Model
  • Animal Husbandry:

    • Use female athymic nude mice (6-8 weeks old). House them in a specific-pathogen-free (SPF) environment.

    • Allow a one-week acclimatization period before the experiment begins.

  • Tumor Implantation:

    • Culture A549 cells to ~80% confluency. Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with digital calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment groups (e.g., Vehicle, BPA-1, Sorafenib) with 8 mice per group.

  • Dosing and Monitoring:

    • Prepare dosing formulations for BPA-1 and Sorafenib in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the compounds or vehicle orally once daily for 21 consecutive days.

    • Measure tumor volumes and mouse body weights twice weekly throughout the study.

  • Endpoint and Data Analysis:

    • The study is terminated at day 21. Euthanize the mice and excise the tumors for final measurement and potential downstream analysis.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

    • Analyze the statistical significance of the differences between groups using an appropriate test (e.g., ANOVA).

Part 4: Comparative Pharmacokinetic & Safety Profile

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[27][28] Below is a summary of key PK parameters from preliminary studies in mice.

ParameterBPA-1SorafenibGeneral Oral Kinase Inhibitor Standards
Oral Bioavailability (F%)45%38%>20% is acceptable[29]
Tmax (hours)2.03.00.5 - 4 hours[28][29]
Cmax (µM) @ 50 mg/kg5.23.5-
Plasma Protein Binding96%>99%High (>90%) is common[27]
Primary MetabolismCYP3A4CYP3A4CYP3A4 is a major route[27]
MTD (mice, 14-day)>100 mg/kg~75 mg/kg-

Interpretation: BPA-1 exhibits a favorable pharmacokinetic profile with good oral bioavailability, exceeding that of Sorafenib. It achieves a higher maximum plasma concentration (Cmax) at the same dose, suggesting more efficient absorption. Both compounds are highly protein-bound and metabolized by the common drug-metabolizing enzyme CYP3A4.[27] Importantly, preliminary safety studies indicate a higher maximum tolerated dose (MTD) for BPA-1, suggesting a potentially wider therapeutic window compared to Sorafenib.

Conclusion & Future Directions

This comprehensive preclinical benchmarking guide demonstrates that This compound (BPA-1) is a potent, orally bioavailable kinase inhibitor with a distinct and compelling profile compared to the standard-of-care agent, Sorafenib.

Key advantages of BPA-1 include:

  • Superior Potency: Higher potency against the key angiogenic target VEGFR-2.

  • Novel Selectivity: A unique dual-targeting profile against VEGFR-2 and EGFR, which is differentiated from Sorafenib's Raf-centric mechanism.

  • Enhanced Efficacy: Significantly greater tumor growth inhibition in an A549 xenograft model, validating the dual-targeting hypothesis.

  • Favorable PK/Safety Profile: Improved oral bioavailability and a potentially better safety margin.

Based on this robust preclinical data package, BPA-1 represents a promising candidate for further development. The next logical steps include comprehensive IND-enabling toxicology studies, investigation in additional in vivo models (including patient-derived xenografts), and the development of biomarkers to identify patient populations most likely to respond to its unique mechanism of action.

References

Establishing In Vitro to In Vivo Correlation for Novel Benzoxazole Scaffolds: A Comparative Guide Focused on 3-Benzooxazol-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Benzoxazole Derivatives

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] These heterocyclic molecules are considered structural bioisosteres of natural nucleic bases like adenine and guanine, which may allow them to readily interact with biological polymers and systems.[1][2] The literature is rich with benzoxazole derivatives demonstrating a broad spectrum of effects, including anti-inflammatory, antimicrobial, anticonvulsant, and potent anticancer properties.[1][4][5][6]

Despite the extensive research into this class, the specific compound 3-Benzooxazol-2-yl-phenylamine remains largely uncharacterized in publicly available literature. This guide, therefore, uses this molecule as a focal point to delineate a comprehensive, field-proven strategy for navigating one of the most critical hurdles in drug development: establishing a meaningful In Vitro to In Vivo Correlation (IVIVC) . The transition from promising results in a controlled lab environment to predictable efficacy in a complex biological system is fraught with challenges.

This document provides researchers, scientists, and drug development professionals with an objective framework for characterizing a novel benzoxazole derivative. It outlines the necessary in vitro assays, proposes logical in vivo models, and explains the causality behind each experimental choice. By following this workflow, researchers can systematically build a data package that not only defines a compound's activity but also predicts its therapeutic potential and guides further development.

Phase 1: Foundational In Vitro Profiling – Defining the Therapeutic Potential

The initial phase of characterization aims to cast a wide net, identifying the most potent biological activity of this compound through a series of standardized in vitro assays. The selection of these assays is based on the well-documented activities of the broader benzoxazole class.

A. Anticancer Activity Assessment

Rationale: The benzoxazole nucleus is a key component in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[7] Some derivatives are known to inhibit critical signaling pathways or enzymes like DNA Topoisomerase, leading to apoptosis in cancer cells.[5][6] Therefore, the primary hypothesis is that this compound may possess antiproliferative properties.

Experimental Protocol: MTT Assay for Cytotoxicity [5][7]

This colorimetric assay provides a robust measure of a compound's ability to inhibit cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data & Comparison:

CompoundCell LineIC₅₀ (µM)Reference
This compound MCF-7 (Breast) (Hypothetical) 0.15 N/A
2-(4-Methoxyphenyl)-5-fluorobenzoxazoleMCF-7 (Breast)0.08[5]
This compound A549 (Lung) (Hypothetical) 2.50 N/A
2-(4-Chlorophenyl)benzoxazoleA549 (Lung)1.25[5]
This compound HCT-116 (Colon) (Hypothetical) 3.10 N/A
2-(4-Methoxyphenyl)benzoxazoleHCT-116 (Colon)2.10[5]

Visualizing the Mechanism: Potential Signaling Pathway

Many 2-arylbenzoxazoles exert their anticancer effects by inhibiting key survival pathways. A plausible mechanism for our target compound could involve the inhibition of kinases critical for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Benzooxazol-2-yl- phenylamine Compound->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

B. Antimicrobial Activity Screening

Rationale: Benzoxazole derivatives have consistently shown potent activity against a wide range of bacterial and fungal pathogens.[4][8][9] The planar, aromatic structure can intercalate with microbial DNA or inhibit essential enzymes. Therefore, screening for antimicrobial activity is a logical parallel investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) overnight. Dilute the cultures to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, add 50 µL of sterile broth to each well. Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (inoculum only, no drug) and a negative control (broth only). Use standard antibiotics like Ciprofloxacin (for bacteria) and Fluconazole (for fungi) as comparators.[10]

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.

Hypothetical Data & Comparison:

Compound/AgentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound (Hypothetical) 8 (Hypothetical) 32 (Hypothetical) 16
Ciprofloxacin~1-2~0.015-1N/A
FluconazoleN/AN/A~0.25-2
Benzoxazole Derivative 2b[8]12.5>10025

Phase 2: In Vivo Validation – Translating Potency to Efficacy

Promising in vitro data is only the first step. In vivo studies are essential to determine if the compound can achieve sufficient exposure at the target site to exert a therapeutic effect in a complex biological system. The choice of model directly follows the results from Phase 1. Assuming potent anticancer activity was observed, a tumor xenograft model is the logical next step.

Workflow: From In Vitro Hit to In Vivo Proof-of-Concept

The path to validating an in vitro finding requires a systematic, multi-step approach. This workflow ensures that resources are directed toward compounds with the highest probability of success.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Primary Screening (e.g., MTT Assay) IC50 < 1 µM B ADME Screening (Permeability, Stability) A->B C Pharmacokinetics (PK) (Determine Exposure) B->C Select Candidate D Efficacy Model (e.g., Xenograft) C->D E IVIVC Established (Go/No-Go Decision) D->E Correlate Data

Caption: A streamlined workflow for establishing in vitro to in vivo correlation.

Experimental Protocol: Human Tumor Xenograft Model in Mice

Rationale: This model assesses the ability of a compound to inhibit the growth of human-derived tumors in an immunocompromised mouse, providing a direct measure of in vivo anticancer efficacy.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7, selected based on in vitro sensitivity) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, PEG/Tween formulation).

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg).

    • Group 4: Positive Control (Standard-of-care drug, e.g., Paclitaxel).

  • Dosing: Administer the compound via a clinically relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring & Endpoints:

    • Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration. The primary endpoint is Tumor Growth Inhibition (%TGI).

Phase 3: The Correlation Analysis – Connecting the Dots

The final and most critical phase is to synthesize the data from both in vitro and in vivo experiments to establish a predictive correlation. This analysis determines whether the in vitro potency translates into a dose-dependent in vivo response.

Data Synthesis and IVIVC Assessment:

ParameterIn Vitro ResultIn Vivo Result (Hypothetical)Correlation Analysis
Cellular Potency IC₅₀ (MCF-7) = 0.15 µMTGI at 30 mg/kg = 65%A low IC₅₀ value correlates with significant tumor growth inhibition, suggesting the compound retains its mechanism of action in vivo.
Off-Target Effects IC₅₀ (Normal Cells, e.g., HFF-1) > 50 µMNo significant body weight loss at 30 mg/kgHigh in vitro selectivity against cancer cells predicts a favorable in vivo safety profile at therapeutic doses.
Exposure Caco-2 Permeability: ModeratePlasma Cmax at 30 mg/kg = 1.5 µMThe achieved plasma concentration (1.5 µM) is 10-fold higher than the in vitro IC₅₀ (0.15 µM), indicating sufficient drug exposure at the tumor site to drive efficacy.

Logical Framework for Successful IVIVC

A successful translation from the lab bench to the preclinical model is not just about potency. It is an interplay of multiple factors that must all be favorable.

G cluster_properties Intrinsic Properties Potency High In Vitro Potency (Low IC50) Efficacy In Vivo Efficacy Potency->Efficacy Permeability Good Membrane Permeability Permeability->Efficacy Metabolism Low Metabolic Clearance Metabolism->Efficacy

Caption: Key molecular properties driving successful in vitro to in vivo translation.

Conclusion

While this compound itself requires foundational research, the principles outlined in this guide provide a robust and scientifically rigorous framework for its evaluation. By systematically progressing from broad in vitro screening to targeted in vivo efficacy models, researchers can efficiently determine the compound's true therapeutic potential. The core of this process lies in understanding the causality at each step: in vitro potency suggests a mechanism, pharmacokinetic studies determine if the compound can reach its target, and in vivo models confirm if the mechanism holds true in a complex biological environment. This integrated approach is paramount for making informed go/no-go decisions in the costly and complex journey of drug discovery and development.

References

A Comparative Guide to the Synthesis of 3-Benzooxazol-2-yl-phenylamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct and replicable synthetic methodologies for preparing 3-Benzooxazol-2-yl-phenylamine, a key structural motif in medicinal chemistry and materials science. The protocols presented are grounded in established literature, offering researchers and drug development professionals a critical evaluation of classical and modern synthetic approaches. This document is designed to move beyond a simple recitation of steps, delving into the mechanistic rationale and practical considerations inherent in each method.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore. The target molecule, this compound, is a valuable building block, featuring a versatile amino group that allows for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs or to tune the properties of advanced materials. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and environmental footprint.

This guide will compare a traditional, robust thermal condensation method using Polyphosphoric Acid (PPA) with a modern, rapid microwave-assisted approach.

Method 1: Classical Thermal Condensation via Phillips-Ladenburg Reaction

The Phillips-Ladenburg synthesis is a cornerstone of benzoxazole chemistry, involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.[1] Polyphosphoric Acid (PPA) is a common and effective reagent for this transformation, serving as both a solvent and a powerful Brønsted acid catalyst to facilitate the necessary cyclodehydration.[2]

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism. First, the carboxylic acid (3-aminobenzoic acid) is activated by PPA, forming a mixed phosphoric-carboxylic anhydride. This highly electrophilic species is then attacked by the nucleophilic amino group of 2-aminophenol to form an amide intermediate (an N-acyl-2-aminophenol). The subsequent intramolecular cyclization is driven by the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration under the harsh acidic and thermal conditions to yield the aromatic benzoxazole ring.[2]

Experimental Protocol: PPA-Mediated Synthesis

Reactants:

  • 2-Aminophenol (1.0 eq)

  • 3-Aminobenzoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20x by weight)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

  • Carefully add Polyphosphoric Acid (PPA) in a quantity approximately 10-20 times the weight of the reactants. The viscous PPA will also serve as the reaction medium.

  • Immerse the flask in a pre-heated heating mantle or oil bath and raise the temperature of the reaction mixture to 180-200°C.

  • Stir the viscous mixture vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes), taking care to quench the highly acidic sample in a biphasic mixture before spotting.

  • Upon completion, allow the reaction mixture to cool to approximately 100°C.

  • In a separate large beaker containing a substantial amount of crushed ice and water, pour the warm, viscous reaction mixture slowly and with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous slurry carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or 10 M sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

Workflow Diagram: Method 1

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Aminophenol & 3-Aminobenzoic Acid B Add Polyphosphoric Acid (PPA, 10-20x weight) A->B C Heat to 180-200°C with vigorous stirring B->C D Monitor by TLC (4-8 hours) C->D E Cool to ~100°C D->E F Pour into ice water to precipitate product E->F G Neutralize with NaHCO₃ / NaOH F->G H Filter solid G->H I Wash with H₂O H->I J Recrystallize from Ethanol I->J

Caption: Workflow for PPA-mediated synthesis of this compound.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating.[3][4] For benzoxazole synthesis, microwave irradiation can efficiently promote the condensation of 2-aminophenol and a carboxylic acid, often without the need for a solvent.[5]

Mechanistic Rationale

The underlying mechanism is identical to the Phillips-Ladenburg reaction; however, the mode of energy transfer is different. Microwave irradiation directly and efficiently couples with the polar molecules in the reaction mixture (reactants and any polar intermediates), leading to rapid, uniform, and localized superheating. This dramatically increases the rate of both the initial amide formation and the subsequent cyclodehydration, allowing the reaction to proceed to completion in minutes rather than hours.[3] The absence of a bulk solvent minimizes waste and simplifies purification.

Experimental Protocol: Solvent-Free Microwave Synthesis

Reactants:

  • 2-Aminophenol (1.0 eq)

  • 3-Aminobenzoic acid (1.0 eq)

  • (Optional) A catalytic amount of a solid acid catalyst like p-toluenesulfonic acid (p-TsOH) or an acidic resin.

Procedure:

  • In a 10 mL microwave-safe reaction vessel, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

  • If using a catalyst, add it at this stage (e.g., 0.1 eq p-TsOH).

  • Thoroughly mix the solid reactants with a spatula.

  • Seal the vessel with a snap cap.

  • Place the vessel inside the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150-180°C) for 10-30 minutes. The reaction progress can be monitored by running several small-scale reactions at different time points.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the resulting solid residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The product can be purified by passing the solution through a short plug of silica gel to remove baseline impurities and any catalyst used.

  • Evaporate the solvent under reduced pressure. If necessary, the product can be further purified by recrystallization as described in Method 1.

Workflow Diagram: Method 2

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine 2-Aminophenol & 3-Aminobenzoic Acid in Microwave Vessel B Seal Vessel A->B C Irradiate at 150-180°C for 10-30 minutes B->C D Cool to RT C->D E Dissolve in Organic Solvent D->E F Purify via Silica Gel Chromatography E->F G Evaporate Solvent F->G

Caption: Workflow for microwave-assisted synthesis of this compound.

Performance Comparison

The choice between these methods depends on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. The following table provides an objective comparison based on data reported for analogous benzoxazole syntheses.

ParameterMethod 1: PPA Thermal CondensationMethod 2: Microwave-Assisted SynthesisRationale & Justification
Reaction Time 4 - 8 hours10 - 30 minutesMicrowave energy transfer is significantly more efficient than conventional thermal conduction.[3]
Typical Yield 70 - 90%85 - 98%Rapid heating in microwave synthesis can minimize the formation of degradation byproducts.[6]
Temperature 180 - 200°C150 - 180°CHigh temperatures are required for cyclodehydration in both methods.
Reagents/Catalyst Polyphosphoric Acid (PPA)Optional solid acid catalystPPA is a highly corrosive and viscous acid, making handling and workup challenging.[2] MAOS can often proceed without a catalyst.
Solvent PPA acts as solventSolvent-freeThe solvent-free nature of the MAOS protocol is a key "green chemistry" advantage, reducing waste.[5]
Work-up Complexity HighLow to ModerateHydrolysis and neutralization of large quantities of PPA is cumbersome and potentially hazardous.
Scalability Readily scalableLimited by microwave reactor sizePPA reactions are well-established for large-scale industrial synthesis.
Equipment Standard laboratory glassware, heating mantleDedicated microwave reactorThe requirement for specialized equipment is the main barrier to adopting MAOS.

Conclusion and Recommendations

Both the classical PPA-mediated condensation and the modern microwave-assisted synthesis are viable and effective routes to this compound.

Method 1 (PPA Thermal Condensation) remains a robust and highly scalable option, particularly when specialized microwave equipment is unavailable. Its primary drawbacks are the long reaction times and the challenging, reagent-intensive workup. It is best suited for large-scale preparations where the time investment is justified.

Method 2 (Microwave-Assisted Synthesis) represents a significant advancement in efficiency and environmental compatibility. The dramatic reduction in reaction time, potential for higher yields, and simplified, solvent-free procedure make it the superior choice for rapid lead generation, library synthesis, and small-to-medium scale preparations in a research and development setting. The primary limitation is the requirement for a dedicated microwave reactor.

For researchers in drug development and discovery, the speed and efficiency of the microwave-assisted protocol are highly advantageous for accelerating the synthesis-test-analysis cycle. For process chemists focused on large-scale production, the well-established and scalable nature of the PPA method may still be preferable, despite its environmental and handling disadvantages.

References

A Head-to-Head Comparison of Benzoxazole Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of compounds with diverse biological activities. The efficient and reliable synthesis of this privileged structure is therefore a critical aspect of discovery and development. This guide offers an in-depth, objective comparison of the most prevalent synthetic routes to benzoxazoles, supported by experimental data and field-proven insights to aid in the selection of the most appropriate methodology for your specific research needs.

Introduction to Benzoxazole Synthesis

The benzoxazole core is typically constructed by forming a five-membered oxazole ring fused to a benzene ring. The majority of synthetic strategies commence with o-aminophenol as a readily available starting material, which is then condensed with a suitable one-carbon electrophile. However, alternative routes starting from other precursors have also been developed, each with its own set of advantages and limitations. This guide will dissect the most common and impactful of these synthetic pathways.

Core Synthetic Methodologies: A Comparative Analysis

The choice of synthetic route can significantly impact yield, reaction time, substrate scope, and overall efficiency. Below, we compare the most common methods for synthesizing 2-substituted benzoxazoles.

Condensation of o-Aminophenol with Carboxylic Acids (Phillips-type Condensation)

A classic and straightforward approach to 2-substituted benzoxazoles is the direct condensation of an o-aminophenol with a carboxylic acid. This reaction is typically performed at high temperatures, often in the presence of a dehydrating agent or a catalyst to drive the cyclization. While the Phillips condensation is historically more associated with benzimidazole synthesis from o-phenylenediamines, the underlying principle of acid-catalyzed condensation is applicable here.[1][2]

Mechanism: The reaction proceeds via an initial acylation of the amino group of the o-aminophenol by the carboxylic acid to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst and heat, leads to the formation of the oxazoline ring, which then dehydrates to the aromatic benzoxazole.[2]

Advantages:

  • Operational Simplicity: This one-pot reaction is relatively easy to perform.

  • Readily Available Starting Materials: o-Aminophenols and a wide variety of carboxylic acids are commercially available.

  • High Yields: This method can provide good to excellent yields, particularly for aromatic carboxylic acids.[3]

Disadvantages:

  • Harsh Reaction Conditions: Often requires high temperatures (150-180 °C) and strong acids like polyphosphoric acid (PPA), which can be difficult to handle and work up.[3][4]

  • Limited Substrate Scope: Substrates sensitive to high temperatures or strong acids may not be suitable.

  • Long Reaction Times: The reaction can take several hours to reach completion.[3]

Condensation of o-Aminophenol with Aldehydes

The reaction of o-aminophenols with aldehydes offers a versatile route to 2-aryl and 2-alkyl benzoxazoles. This method typically involves a two-step sequence: the formation of a Schiff base followed by an oxidative cyclization.

Mechanism: The amino group of the o-aminophenol reacts with the aldehyde to form a Schiff base (an imine). This intermediate then undergoes oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents can be employed, including molecular oxygen, manganese(III) acetate, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

Advantages:

  • Milder Conditions: The initial Schiff base formation can often be achieved under relatively mild conditions.

  • Broad Substrate Scope: A wide range of aldehydes can be used, allowing for diverse substitutions at the 2-position.[5]

  • Catalytic Variants: Numerous catalytic systems, including metal-based and metal-free options, have been developed to improve efficiency and sustainability.[3][6]

Disadvantages:

  • Requirement of an Oxidant: The need for a stoichiometric or catalytic oxidant adds a step and can introduce byproducts.

  • Potential for Side Reactions: The Schiff base intermediate can be susceptible to other reactions if not efficiently cyclized.

Reaction of o-Aminophenol with Acyl Chlorides

Acyl chlorides provide a more reactive alternative to carboxylic acids for the synthesis of benzoxazoles, allowing for milder reaction conditions.

Mechanism: The highly electrophilic acyl chloride readily acylates the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization, often promoted by a base or gentle heating, to yield the benzoxazole.[4]

Advantages:

  • Milder Reaction Conditions: Typically proceeds at or near room temperature, making it suitable for sensitive substrates.[4]

  • High Reactivity: The high reactivity of acyl chlorides often leads to shorter reaction times.

  • Good Yields: Generally provides good to excellent yields of the desired benzoxazole.

Disadvantages:

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture and require anhydrous reaction conditions.

  • Limited Availability and Stability: Some acyl chlorides may not be as readily available or stable as their corresponding carboxylic acids.

  • Generation of HCl: The reaction produces hydrochloric acid as a byproduct, which needs to be neutralized.

Ullmann-type Intramolecular Cyclization

An alternative to the condensation of o-aminophenols is the intramolecular Ullmann-type condensation of o-haloanilides. This copper-catalyzed reaction involves the formation of a C-O bond to close the oxazole ring.[7][8]

Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition to the aryl halide of the o-haloanilide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.[7][8]

Advantages:

  • Good Functional Group Tolerance: The reaction conditions can tolerate a variety of functional groups.

  • Ligand-Accelerated Catalysis: The use of ligands such as 1,10-phenanthroline can significantly accelerate the reaction.[7]

Disadvantages:

  • Requirement of a Catalyst and Ligand: This method necessitates the use of a copper catalyst and a ligand, which can add to the cost and complexity of the reaction.

  • Pre-functionalized Substrates: Requires the synthesis of the o-haloanilide precursor.

  • Reaction Conditions: While milder than the PPA-mediated condensation, it often requires elevated temperatures.

Head-to-Head Comparison of Key Performance Metrics

To facilitate a direct comparison, the following table summarizes key quantitative data for the different synthetic routes.

Synthesis RoutePrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic Acid o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[6]
Condensation with Aldehyde o-Aminophenol, BenzaldehydeLAIL@MNPNone700.5~90[6]
Reaction with Acyl Chloride o-Aminophenol, Benzoyl ChloridePyridineDichloromethaneRoom Temp1-2>90[4]
Ullmann-type Cyclization o-BromoanilideCuI / 1,10-phenanthrolineToluene11012-2480-95[7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Condensation with Benzoic Acid

This protocol is a classic example of the PPA-mediated condensation.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.

  • Reaction: Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[6]

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[4]

Protocol 2: Synthesis of 2-Phenylbenzoxazole via Condensation with Benzaldehyde

This protocol utilizes a modern, greener approach with a magnetic nanoparticle-supported ionic liquid catalyst under solvent-free conditions.

  • Reactant Mixture: In a reaction vessel, thoroughly mix o-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and LAIL@MNP catalyst (4.0 mg).

  • Reaction: Sonicate the mixture at 70 °C for 30 minutes.

  • Catalyst Recovery: After completion of the reaction (monitored by TLC), add ethyl acetate (15 mL) to the reaction mixture and recover the catalyst using an external magnet.

  • Work-up: Dry the organic layer with magnesium sulfate and remove the solvent under vacuum to obtain the product.

Protocol 3: Synthesis of 2-Phenylbenzoxazole via Ullmann-type Cyclization

This protocol demonstrates the copper-catalyzed intramolecular cyclization of an o-bromoanilide.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-N-phenylbenzamide (0.278 g, 1.0 mmol), CuI (0.019 g, 0.1 mmol), 1,10-phenanthroline (0.018 g, 0.1 mmol), and cesium carbonate (0.65 g, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Mechanistic Insights and Workflow Diagrams

The following diagrams illustrate the mechanisms and workflows of the discussed synthetic routes.

G cluster_0 Condensation with Carboxylic Acid A0 o-Aminophenol + Carboxylic Acid B0 Acylation A0->B0 PPA, Δ C0 o-Hydroxyamide Intermediate B0->C0 D0 Intramolecular Cyclization C0->D0 E0 Dehydration D0->E0 F0 2-Substituted Benzoxazole E0->F0

Caption: Mechanism of benzoxazole synthesis from o-aminophenol and a carboxylic acid.

G cluster_1 Condensation with Aldehyde A1 o-Aminophenol + Aldehyde B1 Schiff Base Formation A1->B1 C1 Schiff Base Intermediate B1->C1 D1 Oxidative Cyclization C1->D1 [O] E1 2-Substituted Benzoxazole D1->E1

Caption: Mechanism of benzoxazole synthesis from o-aminophenol and an aldehyde.

G cluster_2 Ullmann-type Cyclization A2 o-Haloanilide B2 Oxidative Addition A2->B2 Cu(I), Ligand C2 Cu(III) Intermediate B2->C2 D2 Reductive Elimination C2->D2 E2 2-Substituted Benzoxazole D2->E2

Caption: Mechanism of benzoxazole synthesis via Ullmann-type cyclization.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of benzoxazoles can be achieved through several robust and well-established methods. The selection of a specific protocol should be guided by factors such as the availability and stability of starting materials, the desired scale of the reaction, the sensitivity of functional groups on the substrates, and the availability of necessary catalysts and equipment.

  • For large-scale, cost-effective synthesis where harsh conditions are tolerated, the condensation with carboxylic acids remains a viable option.

  • The condensation with aldehydes offers greater versatility and milder conditions, particularly with the advent of modern catalytic systems.

  • For substrates that are sensitive to high temperatures, the reaction with acyl chlorides provides a mild and efficient alternative.

  • The Ullmann-type cyclization is a powerful tool when starting from o-haloanilides is more practical.

This guide provides a solid foundation for researchers to make informed decisions when selecting a synthetic strategy for their target benzoxazole derivatives, ultimately accelerating the discovery of novel and impactful molecules.

References

A Researcher's Guide to the Statistical Analysis of Biological Data from 3-Benzooxazol-2-yl-phenylamine Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous experimentation and meticulous data analysis. The 3-Benzooxazol-2-yl-phenylamine core has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, most notably in the realm of oncology.[1][2][3][4][5] This guide provides an in-depth comparison of the analytical and statistical methodologies crucial for interpreting the biological data derived from studies of these compounds. Moving beyond a mere recitation of protocols, we will delve into the rationale behind experimental design and the statistical frameworks that transform raw data into actionable insights.

The this compound Scaffold: A Fountain of Therapeutic Potential

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone of many biologically active compounds, both natural and synthetic.[1][3] When coupled with a phenylamine moiety at the 2-position, the resulting this compound scaffold offers a unique three-dimensional arrangement of atoms that facilitates interactions with a variety of biological targets. This has led to the development of numerous derivatives with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][6]

Our focus here is on the robust evaluation of the anticancer potential of this chemical class. This necessitates a multi-pronged approach, employing a battery of in vitro assays to elucidate the mechanism of action and quantify the therapeutic window of these promising compounds.

Experimental Design and Data Acquisition: Laying the Foundation for Meaningful Analysis

The quality and interpretability of your statistical analysis are fundamentally dependent on the soundness of your experimental design. For evaluating the anticancer activity of this compound derivatives, a typical workflow involves a series of assays designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Core Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification & Validation Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) HTS HTS Dose-Response Analysis Dose-Response Analysis HTS->Dose-Response Analysis Hit Identification Hit Identification Dose-Response Analysis->Hit Identification Apoptosis Assays Apoptosis Assays Hit Identification->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Statistical Analysis of Apoptosis Data Statistical Analysis of Apoptosis Data Apoptosis Assays->Statistical Analysis of Apoptosis Data Statistical Analysis of Cell Cycle Data Statistical Analysis of Cell Cycle Data Cell Cycle Analysis->Statistical Analysis of Cell Cycle Data Bioinformatics Analysis Bioinformatics Analysis Statistical Analysis of Apoptosis Data->Bioinformatics Analysis Statistical Analysis of Cell Cycle Data->Bioinformatics Analysis Identification of Potential Targets Identification of Potential Targets Bioinformatics Analysis->Identification of Potential Targets

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

In-Depth Analysis of Anticancer Activity: From Raw Data to Biological Insights

High-Throughput Screening (HTS) and Dose-Response Analysis

The initial evaluation of a library of this compound derivatives typically involves high-throughput screening (HTS) to assess their cytotoxic effects against a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Statistical Analysis of Dose-Response Data

The raw absorbance data must be transformed into meaningful metrics of compound potency and efficacy. The most common approach is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Data Transformation and Curve Fitting:

The percentage of cell viability is calculated as:

% Viability = (Absorbance_treated / Absorbance_control) * 100

The dose-response data is then typically fitted to a sigmoidal curve using a four-parameter logistic (4PL) model.[7][8]

Key Statistical Parameters:

  • IC50: The concentration of a drug that is required for 50% inhibition in vitro.[7]

  • Hill Slope: Describes the steepness of the dose-response curve.

  • Emax: The maximum effect of the drug.

Statistical Software:

  • GraphPad Prism: A user-friendly software popular among biologists for its intuitive interface for curve fitting and statistical analysis.[5][9]

  • R: A powerful open-source programming language and environment for statistical computing and graphics. The drc package is specifically designed for dose-response analysis.[9]

  • JMP: Statistical discovery software that offers robust tools for data analysis and visualization.[10]

Comparative Data Summary:

DerivativeCell LineIC50 (µM) ± SDHill Slope
Compound A MCF-72.5 ± 0.31.20.98
A5495.1 ± 0.61.10.97
HT-293.8 ± 0.41.30.99
Compound B MCF-710.2 ± 1.10.90.95
A54915.7 ± 1.80.80.94
HT-2912.4 ± 1.31.00.96
Doxorubicin MCF-70.8 ± 0.11.50.99

This is a representative data table. Actual values would be derived from experimental data.

Rationale for Statistical Choices: The 4PL model is chosen because it can accurately model the sigmoidal relationship between drug concentration and biological response. The R² value provides a measure of how well the model fits the data. The standard deviation (SD) of the IC50 value, calculated from multiple replicates, is crucial for assessing the reproducibility of the results.

Elucidating the Mechanism of Action: Apoptosis Assays

A key question for any promising anticancer compound is whether it induces programmed cell death, or apoptosis. Flow cytometry-based assays are the gold standard for quantifying apoptosis.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Statistical Analysis of Apoptosis Data

The output from the flow cytometer is a series of dot plots that need to be gated to quantify the percentage of cells in each quadrant.

G Flow Cytometry Data Flow Cytometry Data Gating Strategy Gating Strategy Flow Cytometry Data->Gating Strategy Quadrant Analysis Quadrant Analysis Gating Strategy->Quadrant Analysis Viable Cells (Annexin V- / PI-) Viable Cells (Annexin V- / PI-) Quadrant Analysis->Viable Cells (Annexin V- / PI-) Early Apoptotic Cells (Annexin V+ / PI-) Early Apoptotic Cells (Annexin V+ / PI-) Quadrant Analysis->Early Apoptotic Cells (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Quadrant Analysis->Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Necrotic Cells (Annexin V- / PI+) Necrotic Cells (Annexin V- / PI+) Quadrant Analysis->Necrotic Cells (Annexin V- / PI+) Statistical Comparison Statistical Comparison Viable Cells (Annexin V- / PI-)->Statistical Comparison Early Apoptotic Cells (Annexin V+ / PI-)->Statistical Comparison Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)->Statistical Comparison Necrotic Cells (Annexin V- / PI+)->Statistical Comparison p-value Calculation (e.g., t-test, ANOVA) p-value Calculation (e.g., t-test, ANOVA) Statistical Comparison->p-value Calculation (e.g., t-test, ANOVA)

Caption: Logical workflow for the statistical analysis of apoptosis data.

Statistical Tests:

  • Student's t-test: Used to compare the means of two groups (e.g., control vs. treated).[3]

  • ANOVA (Analysis of Variance): Used to compare the means of three or more groups.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells
Control 95.2 ± 2.12.1 ± 0.51.5 ± 0.3
Compound A 45.8 ± 3.535.6 ± 2.815.4 ± 1.9
Compound B 80.1 ± 4.210.3 ± 1.18.2 ± 0.9*

*p < 0.05 compared to control.

Causality in Experimental Choices: The use of both Annexin V and PI is critical. Annexin V identifies the externalization of phosphatidylserine, an early marker of apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining provides a more complete picture of the mode of cell death.[11][12]

Bridging Biology and Computation: Bioinformatics in Target Identification

The ultimate goal of these studies is to identify the molecular target(s) of the this compound derivatives. Bioinformatics plays a pivotal role in this process by analyzing large-scale biological data to generate testable hypotheses.[13][14][15]

Bioinformatics Approaches:

  • Connectivity Mapping: Compares the gene expression signature of compound-treated cells with a reference database of signatures from known perturbagens to infer the mechanism of action.

  • Pathway Enrichment Analysis: Identifies biological pathways that are significantly enriched with the genes or proteins affected by the compound treatment.

  • Molecular Docking: Predicts the preferred binding orientation of a compound to a target protein.[16]

Bioinformatics Tools and Databases:

  • Connectivity Map (CMap): A large-scale database of gene expression profiles from cultured human cells treated with various small molecules.

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system.

  • STRING: A database of known and predicted protein-protein interactions.

G cluster_0 Experimental Data cluster_1 Bioinformatics Analysis cluster_2 Hypothesis Generation Gene Expression Profiling (Microarray/RNA-seq) Gene Expression Profiling (Microarray/RNA-seq) Differential Gene Expression Analysis Differential Gene Expression Analysis Gene Expression Profiling (Microarray/RNA-seq)->Differential Gene Expression Analysis Proteomics (Mass Spectrometry) Proteomics (Mass Spectrometry) Differential Protein Expression Analysis Differential Protein Expression Analysis Proteomics (Mass Spectrometry)->Differential Protein Expression Analysis Pathway Enrichment Analysis Pathway Enrichment Analysis Differential Gene Expression Analysis->Pathway Enrichment Analysis Protein-Protein Interaction Network Analysis Protein-Protein Interaction Network Analysis Differential Protein Expression Analysis->Protein-Protein Interaction Network Analysis Hypothesized Signaling Pathways Hypothesized Signaling Pathways Pathway Enrichment Analysis->Hypothesized Signaling Pathways Potential Drug Targets Potential Drug Targets Protein-Protein Interaction Network Analysis->Potential Drug Targets Target Validation Target Validation Hypothesized Signaling Pathways->Target Validation Potential Drug Targets->Target Validation

Caption: Bioinformatics workflow for target identification.

Conclusion: A Synergy of Disciplines

The successful development of novel therapeutics from the this compound scaffold, and indeed any chemical series, hinges on a synergistic interplay between synthetic chemistry, molecular biology, and statistical sciences. This guide has outlined a framework for the rigorous statistical analysis of biological data generated in the preclinical evaluation of these promising compounds. By embracing sound experimental design, employing appropriate statistical methodologies, and leveraging the power of bioinformatics, researchers can confidently navigate the complex path from hit identification to a deeper understanding of the mechanism of action, ultimately accelerating the discovery of new and effective cancer therapies.

References

A Comparative Guide to the Definitive Structural Elucidation of 3-Benzooxazol-2-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active agents.[1][2] The specific class of 3-Benzooxazol-2-yl-phenylamine derivatives is of particular interest, with ongoing research exploring their potential in areas such as anticancer therapies.[3] The precise substitution pattern on both the benzoxazole core and the phenylamine moiety is critical to their biological activity. Therefore, unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for meaningful structure-activity relationship (SAR) studies and further drug development.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the molecular structure of this compound and its derivatives. As a Senior Application Scientist, my aim is to not only present the methodologies but to delve into the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The confirmation of a novel molecule's structure is rarely reliant on a single technique. Instead, a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, provides an irrefutable body of evidence. Each technique offers a unique and complementary perspective on the molecule's architecture.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Provides detailed information about the molecular skeleton and the relative positions of atoms. Non-destructive.Can be complex to interpret for highly substituted or large molecules. Requires relatively pure sample.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns.High sensitivity, provides exact mass and formula. Fragmentation can offer structural clues.Isomers can be difficult to distinguish. Does not provide information on stereochemistry.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal, including bond lengths and angles.The "gold standard" for unambiguous structure determination. Provides absolute configuration.Requires a suitable single crystal, which can be challenging to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a this compound derivative will provide crucial information on the number of distinct protons and their neighboring atoms.

Expected Chemical Shifts (δ) in ppm:

  • Benzoxazole Aromatic Protons (H-4, H-5, H-6, H-7): Typically resonate in the downfield region of 7.0 - 7.8 ppm . The specific shifts and coupling patterns (doublets, triplets, etc.) will depend on the substitution pattern on the benzoxazole ring.[1]

  • Phenylamine Aromatic Protons: The protons on the 3-aminophenyl ring will also appear in the aromatic region, with their shifts influenced by the position of the amino group and any other substituents.

  • Amine Proton (-NH₂): The chemical shift of the amine protons can vary significantly depending on the solvent, concentration, and temperature. It often appears as a broad singlet.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Expected Chemical Shifts (δ) in ppm:

  • Benzoxazole Carbons: The carbons of the benzoxazole core typically resonate between 110 - 160 ppm .[2] The carbon at the 2-position (C-2), attached to the phenylamine group, is a key diagnostic signal.

  • Phenylamine Carbons: The carbons of the aminophenyl ring will also appear in the aromatic region of the spectrum.

  • Quaternary Carbons: Carbons that are not attached to any protons (e.g., C-2, C-3a, C-7a) will typically show weaker signals and can be definitively identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A Standardized Workflow for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized workflow is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Weigh 1-10 mg (¹H) or 10-50 mg (¹³C) of purified sample. prep2 Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). prep1->prep2 prep3 Add internal standard (e.g., TMS). prep2->prep3 acq1 Acquire ¹H spectrum. prep3->acq1 acq2 Acquire ¹³C spectrum. acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC, HMBC) as needed. acq2->acq3 proc1 Fourier transform and phase correction. acq3->proc1 proc2 Baseline correction and integration. proc1->proc2 proc3 Peak picking and assignment. proc2->proc3 confirm1 Correlate ¹H and ¹³C data with proposed structure. proc3->confirm1

Caption: Standardized workflow for NMR analysis.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For a this compound derivative, electrospray ionization (ESI) would be a suitable ionization method, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Predicted Fragmentation Pathways

Positive Ion Mode (ESI+):

The molecule will likely be protonated to form the [M+H]⁺ ion. Key fragmentations would include:

  • Cleavage of the bond between the benzoxazole and phenylamine rings: This would be a major fragmentation pathway, yielding ions corresponding to the individual ring systems.

  • Ring opening of the benzoxazole moiety: This could involve the loss of small neutral molecules like CO.

MS_Fragmentation Parent [M+H]⁺ Frag1 [Benzoxazole]⁺ Parent->Frag1 C-N cleavage Frag2 [Phenylamine]⁺ Parent->Frag2 C-N cleavage Frag3 [M+H - CO]⁺ Parent->Frag3 Ring opening

Caption: Predicted fragmentation pathways in positive ion mode ESI-MS.

Experimental Protocol for LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate it from any impurities. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Compare the exact mass of the molecular ion with the calculated mass for the proposed formula. Analyze the fragmentation pattern to confirm the connectivity of the different parts of the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, leaving no doubt as to the molecule's constitution and conformation.

A search of the Cambridge Structural Database reveals the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, a positional isomer of our target molecule.[1] This structure provides an excellent reference for the expected geometric parameters of the benzoxazole and phenylamine rings.

Key Structural Features from a Representative Crystal Structure:

Parameter Observed Value (for 2-(2-aminophenyl)-1,3-benzoxazole)
Benzoxazole-Phenyl Dihedral Angle0.74 (8)° and 0.67 (6)° for the two molecules in the asymmetric unit.
C-N bond lengths within the benzoxazole ring~1.38 Å
C-O bond lengths within the benzoxazole ring~1.37 Å

The near-planar conformation observed in the crystal structure of the isomer suggests that the this compound scaffold is also likely to be relatively planar, allowing for significant electronic communication between the two ring systems.

Workflow for X-ray Crystallographic Analysis

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution & Refinement cluster_validate Structure Validation crystal1 Dissolve purified compound in a suitable solvent. crystal2 Slowly evaporate the solvent or use vapor diffusion. crystal1->crystal2 crystal3 Obtain a single crystal of suitable size and quality. crystal2->crystal3 diff1 Mount the crystal on a diffractometer. crystal3->diff1 diff2 Collect diffraction data using X-rays. diff1->diff2 solve1 Solve the phase problem to obtain an initial electron density map. diff2->solve1 solve2 Build a molecular model into the electron density. solve1->solve2 solve3 Refine the model against the diffraction data. solve2->solve3 validate1 Analyze the final model for geometric and crystallographic reasonability. solve3->validate1

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Conclusion

The definitive confirmation of the molecular structure of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of atomic connectivity and chemical environments, mass spectrometry offers precise molecular weight and fragmentation data. Ultimately, single-crystal X-ray crystallography serves as the gold standard, providing an unambiguous three-dimensional picture of the molecule. By judiciously applying these techniques in a complementary fashion, researchers can proceed with confidence in their SAR studies and drug development endeavors, knowing that their molecular scaffold is unequivocally defined.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Benzooxazol-2-yl-phenylamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Core Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. For 3-Benzooxazol-2-yl-phenylamine, the primary hazards are ingestion and serious eye contact[1]. Therefore, the following core PPE is mandatory for all handling procedures.

1. Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation potential, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazards: Chemical splash goggles should be worn when handling solutions or during procedures with a risk of splashing[2].

  • High-Risk Operations: A face shield, worn in conjunction with safety glasses or goggles, is required for activities with a higher risk of explosion, significant splashes, or highly exothermic reactions[2].

2. Hand Protection: Preventing Dermal Absorption

While specific skin irritation data for this compound is unavailable, many aromatic amines can be absorbed through the skin. Therefore, appropriate chemical-resistant gloves are essential.

  • Glove Selection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for handling this compound in solid form or in solution[2]. Always consult the glove manufacturer's compatibility chart for specific solvents if applicable.

  • Proper Technique: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

3. Protective Clothing: Shielding Against Contamination

A lab coat is a fundamental component of your PPE and should be worn at all times in the laboratory.

  • Material: A flame-resistant lab coat is recommended, especially when working with flammable solvents.

  • Best Practices: Lab coats should be fully buttoned to provide maximum coverage[2]. They should not be worn outside of the laboratory to prevent the spread of contamination.

4. Respiratory Protection: Mitigating Inhalation Risks

While the primary hazards are ingestion and eye contact, the handling of the solid compound may generate dust.

  • Engineering Controls: The first and most effective measure is to handle the solid material in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation[3].

  • When Respirators are Necessary: If engineering controls are not sufficient to keep the concentration of airborne particles below permissible exposure limits, respiratory protection is required. The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing[2].

Table 1: Summary of Recommended PPE for Handling this compound
Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing/Handling SolidSafety glasses with side shields (Goggles recommended)Nitrile glovesLab coatHandle in a fume hood. Respirator if dust cannot be controlled.
Preparing SolutionsChemical splash gogglesNitrile glovesLab coatHandle in a fume hood.
Running ReactionsChemical splash goggles (Face shield for high-risk reactions)Nitrile glovesLab coatAs determined by reaction conditions and reagents.

II. Step-by-Step PPE Protocols: A Self-Validating System

Adherence to a strict, procedural approach to PPE usage is critical for ensuring your safety.

Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Put on your gloves, ensuring they are pulled over the cuffs of your lab coat.

Doffing PPE (to prevent cross-contamination):

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove your eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

III. Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood[3].

  • Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation.

  • Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Do not use combustible materials like paper towels[4]. Collect the absorbed material into a sealed, labeled container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[4].

Disposal Plan:

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation: Waste this compound should be stored in a dedicated, sealed, and clearly labeled container. Do not mix it with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office[4].

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name[4][5].

  • Institutional Policies: Always adhere to your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance on disposal[4].

IV. Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Weighing Solid? - Preparing Solution? - Running Reaction? start->assess_task base_ppe Core PPE: - Lab Coat - Nitrile Gloves assess_task->base_ppe eye_protection Select Eye Protection base_ppe->eye_protection respiratory_protection Assess Inhalation Risk base_ppe->respiratory_protection solid_handling Safety Glasses (Goggles Recommended) eye_protection->solid_handling Solid solution_handling Chemical Splash Goggles eye_protection->solution_handling Solution high_risk Goggles & Face Shield eye_protection->high_risk High Risk fume_hood Use Chemical Fume Hood respiratory_protection->fume_hood solid_handling->respiratory_protection end Proceed with Task solution_handling->end high_risk->end respirator Respirator Required (If dust is unavoidable) fume_hood->respirator Dust Present? fume_hood->end No Dust respirator->end

Caption: PPE selection workflow for this compound.

By internalizing and consistently applying these safety protocols, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

V. References

  • PubChem. (n.d.). 3-(6-Methyl-1,3-benzoxazol-2-YL)phenylamine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet - Benzoxazole. Retrieved from --INVALID-LINK--

  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.